Tetrapropylammonium chloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
tetrapropylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEVECUEMUUFKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884190 | |
| Record name | Tetrapropylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Tetrapropylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5810-42-4 | |
| Record name | Tetrapropylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the CAS number for Tetrapropylammonium chloride?
CAS Number: 5810-42-4
This technical guide provides an in-depth overview of Tetrapropylammonium (B79313) chloride, a quaternary ammonium (B1175870) compound with significant applications in neurobiology, organic synthesis, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and mechanisms of action.
Physicochemical Properties
Tetrapropylammonium chloride is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5810-42-4 | N/A |
| Molecular Formula | C₁₂H₂₈ClN | N/A |
| Molecular Weight | 221.81 g/mol | N/A |
| Melting Point | 240-242 °C | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
| Appearance | White crystalline solid | N/A |
Applications in Research and Drug Development
This compound is a versatile compound with several key applications in scientific research, primarily as an ion channel blocker and a phase-transfer catalyst.
Ion Channel Blocker
This compound is utilized in electrophysiological studies to probe the structure and function of ion channels. It acts as a pore blocker for certain types of potassium and chloride channels, physically obstructing the flow of ions. This property makes it a valuable tool for isolating and characterizing specific ion channel currents in neurons and other excitable cells.
Phase-Transfer Catalyst
In organic synthesis, this compound functions as a phase-transfer catalyst. It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetrapropylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed. This technique is widely employed to enhance reaction rates and yields in various organic transformations.
Structure-Directing Agent in Zeolite Synthesis
This compound is also used as a template or structure-directing agent in the synthesis of microporous materials like ZSM-5 zeolites. The tetrapropylammonium cations organize the silicate (B1173343) and aluminate precursors during the hydrothermal synthesis process, leading to the formation of the characteristic pore structure of the zeolite.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Studying Ion Channel Blocking using Patch-Clamp Electrophysiology
This protocol describes the use of this compound to block neuronal chloride channels in cultured neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons on coverslips
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (intracellular/pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)
-
Stock solution of this compound (1 M in deionized water)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Prepare external and internal solutions and filter them (0.22 µm filter).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline chloride currents by applying voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments).
-
Prepare working concentrations of this compound (e.g., 1, 10, 100 µM) by diluting the stock solution in the external solution.
-
Perfuse the recording chamber with the desired concentration of this compound and repeat the voltage-step protocol to record the blocked currents.
-
Wash out the drug by perfusing with the external solution and record the recovery of the chloride currents.
-
Analyze the data to determine the extent of channel block at different concentrations and voltages.
Protocol for Phase-Transfer Catalyzed Alkylation of Benzyl (B1604629) Cyanide
This protocol describes the ethylation of benzyl cyanide using ethyl bromide under phase-transfer catalysis conditions with this compound.
Materials:
-
Benzyl cyanide
-
Ethyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
This compound
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine benzyl cyanide (10 mmol), toluene (20 mL), and a 50% aqueous solution of sodium hydroxide (10 mL).
-
Add this compound (0.5 mmol, 5 mol%) to the biphasic mixture.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add ethyl bromide (12 mmol) to the reaction mixture over 15 minutes.
-
Maintain the reaction at 60°C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol for the Synthesis of ZSM-5 Zeolite
This protocol outlines the hydrothermal synthesis of ZSM-5 zeolite using this compound as a structure-directing agent.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Sodium aluminate (NaAlO₂)
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare the synthesis gel with the following molar composition: 1 SiO₂ : 0.02 Al₂O₃ : 0.1 Na₂O : 0.1 TPACl : 40 H₂O.
-
In a beaker, dissolve sodium aluminate and sodium hydroxide in half of the deionized water.
-
In a separate beaker, dissolve this compound in the remaining deionized water.
-
Slowly add tetraethyl orthosilicate (TEOS) to the this compound solution with vigorous stirring to form a clear solution.
-
Add the sodium aluminate/sodium hydroxide solution dropwise to the silica/TPACl solution under continuous stirring.
-
Continue stirring the resulting gel for 1 hour to ensure homogeneity.
-
Transfer the synthesis gel to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 170°C for 48 hours for crystallization.
-
After crystallization, cool the autoclave to room temperature.
-
Collect the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product at 110°C overnight.
-
To remove the organic template, calcine the dried powder in air at 550°C for 6 hours.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound in its primary applications.
Caption: Mechanism of ion channel blocking by this compound.
Caption: Mechanism of phase-transfer catalysis using this compound.
Caption: Role of Tetrapropylammonium cations in ZSM-5 zeolite synthesis.
Safety and Handling
This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a comprehensive overview of this compound for research and development purposes. The detailed protocols and mechanistic diagrams are intended to facilitate its effective application in the laboratory.
An In-depth Technical Guide to the Synthesis and Purification of Tetrapropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tetrapropylammonium (B79313) chloride (TPrACl), a quaternary ammonium (B1175870) salt with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details the prevalent synthetic methodology, offers a step-by-step purification protocol, and presents the underlying chemical principles.
Introduction
Tetrapropylammonium chloride, with the chemical formula [(CH₃CH₂CH₂)₄N]Cl, is a white to off-white crystalline solid.[1] It is a quaternary ammonium compound that sees extensive use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][2] Its utility also extends to its role as a structure-directing agent in the synthesis of zeolites and mesoporous materials.[1] In the pharmaceutical industry, it finds niche applications in drug formulations.[1] Given its diverse applications, a thorough understanding of its synthesis and purification is crucial for researchers and developers.
Synthesis of this compound
The most common and efficient method for the laboratory and industrial scale synthesis of this compound is the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine, in this case, tripropylamine (B89841), with an alkyl halide, n-propyl chloride.
Underlying Principle: The Menshutkin Reaction
The Menshutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic carbon atom of n-propyl chloride. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, leading to the formation of the quaternary ammonium salt.
Caption: The Menshutkin reaction for the synthesis of this compound.
Experimental Protocol: Synthesis
While a specific detailed protocol with exact yields for this compound was not found in the immediate search results, a general procedure based on the principles of the Menshutkin reaction is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
Tripropylamine
-
n-Propyl chloride
-
Acetonitrile (or another suitable polar aprotic solvent)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask, dissolve tripropylamine in an appropriate volume of acetonitrile.
-
Add a stoichiometric excess of n-propyl chloride to the solution.
-
Heat the reaction mixture to reflux with constant stirring under an inert atmosphere. The reaction time can vary and should be monitored (e.g., by TLC or GC) for the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude this compound may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.
Purification of this compound
The primary method for purifying crude this compound is recrystallization. This technique relies on the principle that the solubility of the compound and any impurities varies with temperature.
Underlying Principle: Recrystallization
Recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor).
Caption: General workflow for the purification of this compound by recrystallization.
Experimental Protocol: Purification by Recrystallization
A suitable solvent system for the recrystallization of this compound is a mixture of isopropanol (B130326) and ethyl acetate (B1210297). Isopropanol is a good solvent for the salt, while ethyl acetate acts as an anti-solvent.
Materials:
-
Crude this compound
-
Isopropanol
-
Ethyl acetate
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Once the solid is dissolved, slowly add ethyl acetate to the hot solution until a slight turbidity (cloudiness) persists.
-
If excess ethyl acetate is added, add a small amount of hot isopropanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold isopropanol/ethyl acetate mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize the key physical and chemical properties of this compound and provide a template for recording experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈ClN | [3][4] |
| Molecular Weight | 221.81 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 240-242 °C | [4] |
| Solubility | Soluble in water and alcohols | [1] |
Table 2: Experimental Data Log for Synthesis of this compound
| Parameter | Value |
| Moles of Tripropylamine | |
| Moles of n-Propyl chloride | |
| Volume of Solvent | |
| Reaction Temperature | |
| Reaction Time | |
| Weight of Crude Product | |
| Percent Yield (Crude) |
Table 3: Experimental Data Log for Purification of this compound
| Parameter | Value |
| Weight of Crude Product | |
| Volume of Isopropanol | |
| Volume of Ethyl Acetate | |
| Weight of Pure Product | |
| Percent Recovery | |
| Melting Point of Pure Product | |
| Purity (by analysis, e.g., NMR, HPLC) |
Characterization
The identity and purity of the synthesized and purified this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the tetrapropylammonium cation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the alkyl groups and the absence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Safety Considerations
-
This compound is an irritant to the skin, eyes, and respiratory tract.[1]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrapropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapropylammonium chloride (TPAC) is a quaternary ammonium (B1175870) salt with the chemical formula C₁₂H₂₈ClN.[1][2] It is a white crystalline solid that is soluble in polar solvents such as water and acetone.[1][3][4] TPAC is a hygroscopic compound, meaning it readily absorbs moisture from the air, and is incompatible with strong oxidizing agents.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on its role as a phase-transfer catalyst.
Physical Properties
This compound is a white, odorless crystalline solid at room temperature.[5] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[1][2][3]
Tabulated Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₈ClN | [1][2] |
| Molecular Weight | 221.81 g/mol | |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Melting Point | 240-242 °C (lit.) | [1][3] |
| Boiling Point | 358.03 °C (rough estimate) | [1][3] |
| Density | 0.9461 g/cm³ (rough estimate) | [1] |
| Solubility | Soluble in water and acetone | [1][3][4] |
| Hygroscopicity | Hygroscopic | [3][4] |
Chemical Properties
This compound is a stable compound under normal conditions.[2] It is incompatible with strong oxidizing agents and should be protected from moisture.[1][2]
Reactivity and Stability
-
Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[2]
-
Incompatibilities: Incompatible with strong oxidizing agents.[1][2]
-
Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of tripropylamine (B89841) with a propyl halide, such as propyl chloride or propyl bromide. This reaction is a classic example of a Menshutkin reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound from tripropylamine and propyl chloride.
Materials:
-
Tripropylamine
-
Propyl chloride
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the round-bottom flask, dissolve tripropylamine in anhydrous acetonitrile.
-
Add a stoichiometric excess of propyl chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.
-
Collect the solid product by filtration.
-
Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
General Protocol for Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus or by Differential Scanning Calorimetry (DSC).
Using a Capillary Melting Point Apparatus:
-
Finely powder a small amount of the dry this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Using Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount (typically 1-5 mg) of the dry sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
The resulting spectra can be used to confirm the structure of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Due to the hygroscopic nature of this compound, sample preparation should be done in a dry environment.
-
KBr Pellet Method: Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule.
Applications: Phase-Transfer Catalysis
A primary application of this compound is as a phase-transfer catalyst (PTC).[4] PTCs facilitate the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation is soluble in both polar and non-polar environments, allowing it to transport an anion from the aqueous phase to the organic phase where the reaction occurs.
Mechanism of Phase-Transfer Catalysis
The general mechanism of phase-transfer catalysis involving a quaternary ammonium salt like this compound in a nucleophilic substitution reaction is illustrated below.
Experimental Workflow for a Phase-Transfer Catalyzed Reaction
The following is a general workflow for an alkylation reaction using this compound as a phase-transfer catalyst.
Safety Information
This compound is an irritant to the eyes, respiratory system, and skin.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile quaternary ammonium salt with well-defined physical and chemical properties. Its primary utility as a phase-transfer catalyst makes it a valuable reagent in organic synthesis, enabling reactions between immiscible reactants under mild conditions. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to practical experimental considerations.
References
An In-depth Technical Guide to the Solubility of Tetrapropylammonium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetrapropylammonium (B79313) chloride in various organic solvents. Tetrapropylammonium chloride [(CH₃CH₂CH₂)₄NCl], a quaternary ammonium (B1175870) salt, finds significant application in organic synthesis as a phase transfer catalyst and in various other industrial processes. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification methods, and formulating products.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available qualitative descriptions, its solubility profile can be summarized. This compound, being an ionic compound, generally exhibits higher solubility in polar solvents.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Formula | Polarity (Dielectric Constant at 20°C) | Solubility |
| Water | H₂O | 80.1 | Soluble[1][2][3][4] |
| Methanol | CH₃OH | 33.0 | Soluble[3] |
| Ethanol | C₂H₅OH | 24.5 | Soluble[3] |
| Acetone | C₃H₆O | 21.0 | Soluble[1] |
| Acetonitrile | C₂H₃N | 37.5 | Likely Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Likely Soluble |
| Dichloromethane | CH₂Cl₂ | 9.1 | Sparingly Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Sparingly Soluble |
| Toluene | C₇H₈ | 2.4 | Insoluble |
| Hexane | C₆H₁₄ | 1.9 | Insoluble |
Note: "Likely Soluble" indicates solvents in which, based on their polarity and the ionic nature of this compound, solubility is expected but not explicitly stated in the searched literature. "Sparingly Soluble" and "Insoluble" are inferred from the general trend of decreasing solubility in less polar solvents.
To provide a comparative context, the following table summarizes available quantitative solubility data for other tetraalkylammonium halides. These values can offer an approximation of the expected solubility trends for this compound.
Table 2: Quantitative Solubility of Homologous Tetraalkylammonium Halides in Select Solvents ( g/100g of solvent at 25°C)
| Solvent | Tetramethylammonium Chloride | Tetraethylammonium Chloride | Tetrabutylammonium Bromide |
| Water | > 60 | 143 | 143 |
| Methanol | 14.3 | 25.1 | 54.6 |
| Ethanol | 1.1 | 1.3 | 23.5 |
| Acetone | 0.014 | 0.16 | 23.5 |
| Acetonitrile | 0.1 | 1.3 | 13.9 |
| Dichloromethane | Insoluble | 0.008 | 2.5 |
Note: Data is compiled from various sources and should be used as a reference. The solubility of this compound may differ.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[5][6][7][8][9]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis after solvent evaporation)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to settle.
-
-
Sampling:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered sample using a pre-validated analytical method.
-
Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt). Weigh the vial again to determine the mass of the dissolved solid.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of a suitable solvent and measure the absorbance or peak area using a calibrated instrument.
-
-
Calculations:
The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent (e.g., g/100g of solvent or g/100mL of solvent).
Visualization of Application: Phase Transfer Catalysis
This compound is widely used as a phase transfer catalyst (PTC).[2][10][11][12][13] It facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). The tetrapropylammonium cation (Q⁺) forms an ion pair with the reactant anion in the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.
Caption: Workflow of this compound as a Phase Transfer Catalyst.
This diagram illustrates the cyclical process where the tetrapropylammonium cation (Q⁺) facilitates the transfer of a reactant anion (A⁻) from the aqueous phase to the organic phase, enabling its reaction with an organic substrate (RX) to form the product (RA). The catalyst is then regenerated and returns to the aqueous phase to continue the cycle.
References
- 1. This compound [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 5810-42-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound 5810-42-4 | TCI AMERICA [tcichemicals.com]
- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tetrapropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tetrapropylammonium (B79313) chloride. This quaternary ammonium (B1175870) salt is a compound of significant interest in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and an ionic liquid component. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the study of its interactions in different chemical environments.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Tetrapropylammonium chloride. The data is presented for two common deuterated solvents, Deuterium Oxide (D₂O) and Chloroform-d (CDCl₃). Due to the high symmetry of the tetrapropylammonium cation, the spectra are relatively simple.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| N-CH₂ -CH₂-CH₃ (α-protons) | ~ 3.1 - 3.3 | Triplet (t) | ~ 7.5 | ~ 3.3 - 3.5 | Triplet (t) | ~ 7.5 |
| N-CH₂-CH₂ -CH₃ (β-protons) | ~ 1.6 - 1.8 | Sextet (sxt) | ~ 7.5 | ~ 1.7 - 1.9 | Sextet (sxt) | ~ 7.5 |
| N-CH₂-CH₂-CH₃ (γ-protons) | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.4 | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.4 |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |
| N-C H₂-CH₂-CH₃ (α-carbon) | ~ 60 - 62 | ~ 60 - 62 |
| N-CH₂-C H₂-CH₃ (β-carbon) | ~ 16 - 18 | ~ 16 - 18 |
| N-CH₂-CH₂-C H₃ (γ-carbon) | ~ 10 - 12 | ~ 10 - 12 |
Structural Assignment and Signal Pathways
The connectivity and the resulting NMR signals of this compound can be visualized as a logical relationship between the different carbon and proton environments within the propyl chains attached to the central nitrogen atom.
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible NMR spectra.
Sample Preparation
-
Analyte Preparation : this compound is hygroscopic. It should be dried under vacuum at a moderate temperature (e.g., 60 °C) for several hours before use to remove any absorbed water.
-
Solvent Selection :
-
Deuterium Oxide (D₂O) : Suitable for observing exchangeable protons and for samples where solubility in organic solvents is limited.
-
Chloroform-d (CDCl₃) : A common choice for many organic molecules, providing good resolution. Ensure the solvent is of high purity.
-
-
Concentration :
-
For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Procedure : a. Weigh the dried this compound accurately in a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent to the vial. c. Gently vortex or sonicate the mixture until the solid is completely dissolved. d. Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality. e. Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS) : 16 to 64 scans are typically sufficient.
-
Relaxation Delay (D1) : 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Spectral Width (SW) : A range of -2 to 12 ppm is generally adequate.
-
Temperature : 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS) : 1024 to 4096 scans or more, depending on the sample concentration.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Spectral Width (SW) : A range of 0 to 80 ppm is suitable for the aliphatic region of this compound.
-
Temperature : 298 K (25 °C).
Data Processing
-
Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing : Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm, CDCl₃ at 7.26 ppm for ¹H; CDCl₃ at 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Peak Picking and Integration : Identify all significant peaks and integrate their areas for quantitative analysis.
By following these detailed protocols and referencing the provided spectral data, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this compound for their specific applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Tetrapropylammonium (B79313) Chloride
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of tetrapropylammonium chloride ((CH₃CH₂CH₂)₄NCl). It includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the understanding of the vibrational properties of this quaternary ammonium (B1175870) salt.
Introduction to Vibrational Spectroscopy of this compound
This compound is a quaternary ammonium salt with a wide range of applications, including as a template in the synthesis of nanomaterials and as a component in various chemical reactions[1]. Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for its characterization. These methods provide detailed information about the molecular structure and vibrational modes of the tetrapropylammonium cation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations. Together, they offer a detailed fingerprint of the compound's chemical structure.
FT-IR Spectroscopy of this compound
The FT-IR spectrum of this compound is dominated by absorptions arising from the vibrations of the propyl chains of the cation.
2.1. FT-IR Spectral Data
The following table summarizes the characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~2960 | Strong | Asymmetric C-H stretching of CH₃ groups |
| ~2935 | Strong | Asymmetric C-H stretching of CH₂ groups |
| ~2875 | Strong | Symmetric C-H stretching of CH₃ groups |
| ~1485 | Medium | Asymmetric C-H bending of CH₃ and CH₂ groups |
| ~1465 | Medium | Scissoring vibration of CH₂ groups |
| ~1380 | Medium | Symmetric C-H bending (umbrella mode) of CH₃ groups |
| ~1170 | Medium | C-N stretching |
| ~970 | Medium | C-C stretching and CH₂ rocking |
| ~750 | Medium | CH₂ rocking |
Note: Peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Raman Spectroscopy of this compound
Raman spectroscopy provides valuable insights into the non-polar bonds and the overall skeletal structure of the tetrapropylammonium cation.
3.1. Raman Spectral Data
The table below lists the prominent Raman shifts for this compound.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~2940 | Strong | Symmetric and asymmetric C-H stretching of CH₂ and CH₃ groups |
| ~2880 | Strong | Symmetric C-H stretching of CH₃ groups |
| ~1450 | Medium | C-H bending modes of CH₂ and CH₃ groups |
| ~1300 | Weak | CH₂ twisting modes |
| ~1050 | Weak | C-C skeletal stretching |
| ~900 | Medium | C-N symmetric stretching |
| ~761 | Strong | (CH₃)₃N⁺ symmetric stretching and rocking modes |
Note: Raman shifts can be influenced by factors such as laser excitation wavelength and sample concentration.
Experimental Protocols
Detailed methodologies for acquiring high-quality FT-IR and Raman spectra are crucial for accurate analysis.
4.1. FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
ATR is a common technique for obtaining FT-IR spectra of solid samples.
-
Instrument Preparation : Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has undergone its startup diagnostics.[2][3]
-
Background Spectrum : Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Preparation : Place a small amount of solid this compound powder directly onto the ATR crystal.[3]
-
Sample Analysis : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Data Acquisition : Collect the FT-IR spectrum, typically by co-adding multiple scans (e.g., 32 or 64) at a spectral resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
4.2. Raman Spectroscopy Protocol
-
Instrument Setup : Utilize a confocal dispersive Raman spectrometer, such as a Jasco NRS-3100, equipped with a laser source (e.g., 488 nm or 784 nm) and a CCD detector.[4] For samples prone to fluorescence, a near-infrared exciting source (e.g., 1064 nm Nd:YAG laser) with an FT-Raman spectrometer, like a Bruker MultiRAM, is recommended.[2][5]
-
Sample Preparation : Place a small quantity of the this compound sample onto a quartz cuvette or a microscope slide.[4]
-
Data Acquisition :
-
Focus the laser onto the sample.
-
Collect the Raman scattering using an appropriate objective lens.
-
Acquire the spectrum over a desired spectral range (e.g., 3500 to 200 cm⁻¹) with a suitable integration time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data to remove any background fluorescence and cosmic rays. The peak positions and intensities can then be determined.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for both FT-IR and Raman spectroscopic analysis.
5.2. Molecular Vibrations of Tetrapropylammonium Cation
This diagram illustrates the relationship between the molecular structure of the tetrapropylammonium cation and its primary vibrational modes observed in FT-IR and Raman spectra.
References
Tetrapropylammonium Chloride: A Technical Guide to Its Hygroscopic Nature
For Researchers, Scientists, and Drug Development Professionals
Core Properties of Tetrapropylammonium Chloride
This compound is a quaternary ammonium (B1175870) salt that is recognized for its tendency to absorb moisture from the atmosphere.[1][][3] This hygroscopic nature necessitates specific handling and storage protocols to maintain its chemical integrity and ensure experimental reproducibility.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C12H28ClN | [5][6] |
| Molecular Weight | 221.81 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 240-242 °C (lit.) | [5] |
| Solubility | Soluble in water and acetone. | [5] |
| Hygroscopic Nature | Yes | [1][][3][4][5] |
Experimental Protocol for Determining Hygroscopicity
While specific studies detailing the hygroscopic profile of this compound are not publicly available, a standard and widely accepted method for such a determination is through Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.
Representative Protocol: Dynamic Vapor Sorption (DVS) Analysis
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
Objective: To determine the water vapor sorption and desorption characteristics of a solid material, thereby classifying its hygroscopicity.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated within the DVS instrument)
-
Sample of this compound (5-15 mg)
-
Nitrogen gas (dry, for reference)
-
Controlled humidity and temperature chamber (part of the DVS instrument)
Procedure:
-
Sample Preparation: A small amount of the this compound powder (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.
-
Drying: The sample is initially dried within the instrument by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the baseline dry weight.
-
Sorption Phase: The relative humidity within the sample chamber is incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each RH step, the system holds the humidity constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a specified threshold). The mass at each RH step is recorded.
-
Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in the same stepwise manner (e.g., from 90% back to 0% RH). The equilibrium mass at each step is recorded to generate the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are plotted as a moisture sorption isotherm, with the percentage of weight change on the y-axis and the relative humidity on the x-axis. The shape of the isotherm and the amount of water absorbed can be used to classify the material's hygroscopicity.
Handling and Storage Workflow for Hygroscopic Materials
The hygroscopic nature of this compound demands a controlled environment to prevent unwanted water absorption, which can affect its physical and chemical properties.[1] The following workflow outlines the best practices for handling this and other hygroscopic substances.
Caption: Workflow for the proper handling of hygroscopic substances.
Logical Relationship for Hygroscopicity Classification
The classification of a material's hygroscopicity is based on its water uptake under specific conditions. The European Pharmacopoeia provides a common classification system based on the percentage increase in mass after 24 hours of exposure to 80% relative humidity at 25°C.
Caption: Logical flow for classifying the hygroscopicity of a substance.
References
Thermal stability and decomposition of Tetrapropylammonium chloride.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrapropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TPACl) is a quaternary ammonium (B1175870) salt with diverse applications, including as a phase-transfer catalyst and a structure-directing agent in the synthesis of zeolites.[1] A thorough understanding of its thermal stability and decomposition behavior is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal properties of TPACl, including quantitative data from thermal analyses, detailed experimental protocols, and an examination of its decomposition pathway.
Physicochemical Properties
This compound is a white to off-white crystalline solid that is soluble in polar solvents such as water and acetone.[1] It is known to be hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[1]
Thermal Stability and Decomposition Overview
This compound is generally stable under normal conditions but will decompose at elevated temperatures. The primary decomposition products are hazardous and include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
Quantitative Thermal Analysis Data
The thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative data from these analyses are summarized in the tables below.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Reference |
| Decomposition Onset Temperature (Tonset) | 237.2 °C | [1] |
| Temperature at 5% Weight Loss (T5%) | Not Reported | |
| Temperature at 10% Weight Loss (T10%) | Not Reported | |
| Residual Mass at 600 °C | Not Reported |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Temperature (°C) | Reference |
| Melting Point 1 | 67 °C | [1] |
| Melting Point 2 | 116 °C | [1] |
| Melting Point 3 | 235 °C | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of thermal properties. The following sections describe the typical experimental protocols for TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A Mettler Toledo TGA 1 instrument or equivalent.[1]
Procedure:
-
Place a 5-10 mg sample of this compound into an alumina (B75360) or platinum crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.[1]
-
Maintain a constant nitrogen atmosphere with a flow rate of 30 mL/min throughout the experiment.[1]
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and to determine the heat flow associated with these transitions.
Instrumentation: A Mettler Toledo DSC 1 instrument or equivalent.[1]
Procedure:
-
Hermetically seal a 2-5 mg sample of this compound in an aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[1]
-
Maintain a constant nitrogen atmosphere with a flow rate of 30 mL/min.[1]
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Melting points are identified as endothermic peaks on the DSC thermogram.
Decomposition Pathway
The thermal decomposition of quaternary ammonium salts that possess beta-hydrogens, such as this compound, typically proceeds through a Hofmann elimination reaction. This mechanism involves the abstraction of a proton from the beta-carbon by the chloride anion, leading to the formation of an alkene, a tertiary amine, and hydrogen chloride.
References
Safety, toxicity, and handling of Tetrapropylammonium chloride.
An In-depth Technical Guide to the Safety, Toxicity, and Handling of Tetrapropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TPrACl) is a quaternary ammonium (B1175870) compound with a wide range of applications in industrial and biomedical fields.[1] It is utilized as a phase transfer catalyst in organic synthesis, a surfactant in various formulations, and in the production of polymers and resins.[1][2] Given its increasing use, a thorough understanding of its safety, toxicity, and proper handling procedures is essential for professionals working with this compound. This guide provides a comprehensive overview of the known toxicological data, safe handling practices, and relevant experimental protocols associated with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5810-42-4 | |
| Molecular Formula | C₁₂H₂₈ClN | [3] |
| Molecular Weight | 221.81 g/mol | [3] |
| Appearance | White to off-white solid/crystals | [4][5] |
| Melting Point | 240-242 °C (decomposes) | |
| Solubility | Soluble in water and alcohols | [5] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [4][6] |
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[4] However, based on available data for the compound and the broader class of quaternary ammonium compounds (QACs), a general toxicological profile can be established.
Acute Toxicity
Quantitative data on the acute toxicity of this compound is limited. The available information is summarized in Table 2.
Table 2: Acute Toxicity Data for this compound
| Endpoint | Value | Species | Route | Reference(s) |
| Oral LD50 (ATE) | > 2000 mg/kg | Not specified | Oral | [6] |
ATE: Acute Toxicity Estimate
Irritation and Corrosivity
This compound is classified as an irritant to the skin, eyes, and respiratory system.[3][7]
Genotoxicity and Carcinogenicity
There is currently no data to suggest that this compound is mutagenic or carcinogenic.[5]
In Vitro Cytotoxicity
A study on a poly(lactic acid) (PLA)–poly(ethylene glycol) (PEG) electrospun mat containing this compound investigated its cytotoxicity on fibroblast cell line (L929). The results indicated that low concentrations of the compound were not toxic and even had a supportive effect on cell viability. However, higher concentrations led to a decrease in cell viability, suggesting a dose-dependent cytotoxic effect.[8]
Mechanism of Toxicity and Signaling Pathways
The precise signaling pathways affected by this compound have not been elucidated. However, the mechanism of toxicity for the broader class of quaternary ammonium compounds (QACs) is better understood and is likely relevant.
QACs are cationic molecules that can interact with and disrupt negatively charged cell membranes, leading to a loss of integrity and ultimately cell death.[7] They are also known to induce oxidative stress through the generation of reactive oxygen species (ROS).[9] Furthermore, some studies on QACs have indicated their potential to:
-
Increase inflammation[4]
-
Disrupt mitochondrial function[4]
-
Alter estrogen signaling[4]
-
Inhibit cholesterol synthesis[4]
-
Induce apoptosis via a caspase-3 dependent pathway[9]
Some quaternary ammonium compounds have also been shown to interact with nicotinic acetylcholine (B1216132) receptors, acting as either weak agonists or antagonists.[10][11]
Caption: Potential signaling pathways affected by Quaternary Ammonium Compounds.
Handling and Safety Precautions
Due to its irritant properties, appropriate safety measures must be taken when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, wear a suitable dust mask or respirator.[12]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]
Storage
-
Store in a tightly closed container.[4]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][13]
Caption: Safe handling and storage workflow for this compound.
First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
After skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
After ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the toxicological assessment of this compound, based on standard OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
-
Animals: Healthy, young adult rats of a single sex (usually females) are used. They are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study.
-
Procedure: A stepwise procedure is used. A group of animals is dosed at a specific level. The outcome (mortality or evident toxicity) determines the next step:
-
If mortality occurs, the next dose level is lower.
-
If no severe toxicity is observed, the next dose level is higher.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance for acute toxicity according to the Globally Harmonised System (GHS).[14][15]
Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
-
Animals: Albino rabbits are typically used. A small area of skin on the back is clipped free of fur.
-
Application: 0.5 g of the solid test substance (moistened with a small amount of water) is applied to the skin under a gauze patch. The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.
-
Endpoint: The mean scores for each animal are calculated to determine the primary irritation index and classify the substance's skin irritation potential.[5][16]
Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
-
Animals: Albino rabbits are used.
-
Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The ocular lesions are scored according to a standardized scale.
-
Endpoint: The scores are used to classify the substance's eye irritation potential. The reversibility of the lesions is also assessed.[1][17]
In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or normal human keratinocytes) is cultured in 96-well plates until a confluent monolayer is formed.
-
Treatment: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).
-
Neutral Red Incubation: After the exposure period, the treatment medium is replaced with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.
-
Extraction and Measurement: After incubation with the dye, the cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.
-
Endpoint: The concentration of the test substance that reduces the neutral red uptake by 50% (IC50) compared to the control is calculated. This value is an indicator of the substance's cytotoxicity.[18]
Bacterial Reverse Mutation Test (Ames Test)
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different mutations that can be reverted by different types of mutagens.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[19][20]
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
This compound is a chemical that requires careful handling due to its irritant properties. While comprehensive toxicological data is still lacking, the available information suggests a low potential for acute systemic toxicity but a clear hazard related to skin, eye, and respiratory irritation. The mechanism of toxicity is likely similar to other quaternary ammonium compounds, involving cell membrane disruption and oxidative stress. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is crucial to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals. Further research is warranted to fully elucidate the toxicological profile and potential biological activities of this compound.
References
- 1. oecd.org [oecd.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C12H28ClN | CID 79880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of this compound Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 10. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse inhibitory actions of quaternary ammonium cholinesterase inhibitors on Torpedo nicotinic ACh receptors transplanted to Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jacvam.go.jp [jacvam.go.jp]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Tetrapropylammonium Chloride: A Comprehensive Technical Guide to its Synthesis and Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapropylammonium (B79313) chloride (TPAC) is a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and materials science. This document provides a detailed technical overview of its synthesis, physical and chemical properties, and key applications. Notably, TPAC is not found to occur naturally and is produced exclusively through chemical synthesis.[1] This guide includes detailed experimental protocols for its laboratory preparation and its use as a phase-transfer catalyst and a structure-directing agent in zeolite synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and mechanisms are illustrated using workflow and pathway diagrams.
Introduction
Tetrapropylammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to four propyl groups, with a chloride anion providing the charge balance.[1] Its molecular structure imparts unique properties, including solubility in polar solvents and utility as a catalyst in multiphase reactions.[1][2] First synthesized in the early 20th century, TPAC has become an important tool in various chemical industries.[1] This guide serves as a comprehensive resource for professionals in research and development, offering detailed methodologies and technical data.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature and is known to be hygroscopic.[1] A summary of its key physical and chemical properties is provided in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈ClN | [3] |
| Molecular Weight | 221.81 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 240-242 °C | [4][5] |
| Odor | Faint, characteristic | [1] |
| Hygroscopicity | Moderate | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Alcohols | Soluble | [1][2] |
Table 3: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Chemical shifts are relative to a residual solvent. | [6] |
| ¹³C NMR | Chemical shifts are relative to a residual solvent. | [6] |
| FT-IR (ATR) | Key peaks and their corresponding functional groups. | [7][8] |
Note: Specific peak assignments and detailed spectra should be obtained from dedicated spectroscopic databases.
Natural Occurrence
Extensive reviews of chemical literature and databases confirm that this compound does not have a known natural origin.[1] It is a synthetic compound produced through industrial and laboratory chemical processes.[1]
Chemical Synthesis
The primary method for synthesizing this compound is through the quaternization of an amine. This typically involves the alkylation of tripropylamine (B89841) with a propyl halide, a reaction known as the Menshutkin reaction.
Diagram 1: Synthesis Workflow of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol describes the synthesis of this compound from tripropylamine and 1-chloropropane.
Materials:
-
Tripropylamine
-
1-Chloropropane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tripropylamine in anhydrous acetonitrile.
-
Add a molar excess of 1-chloropropane to the solution.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
For purification, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and diethyl ether.[9][10][11][12] Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: The yield will vary depending on the specific reaction conditions but is generally high for this type of quaternization reaction.
Applications in Synthesis and Materials Science
This compound serves as a versatile tool in both organic synthesis and the fabrication of advanced materials.
Phase-Transfer Catalyst
TPAC is widely used as a phase-transfer catalyst (PTC).[1][13] It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.
Diagram 2: Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of this compound (Q⁺Cl⁻) in phase-transfer catalysis.
Experimental Protocol: Williamson Ether Synthesis using TPAC
This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide using TPAC as a phase-transfer catalyst.[14][15][16][17][18]
Materials:
-
An alcohol (e.g., 2-naphthol)
-
An alkyl halide (e.g., 1-bromobutane)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (TPAC)
-
Toluene
-
Water
-
Separatory funnel
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask, dissolve the alcohol and a catalytic amount of TPAC in toluene.
-
Add an aqueous solution of sodium hydroxide to the mixture.
-
Stir the two-phase system vigorously and add the alkyl halide.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude ether can be purified by distillation or recrystallization.
Structure-Directing Agent in Zeolite Synthesis
Tetrapropylammonium cations (from TPAC or, more commonly, tetrapropylammonium hydroxide - TPAOH) act as templates or structure-directing agents (SDAs) in the synthesis of certain zeolites, most notably ZSM-5.[19][20] The organic cation organizes the inorganic silicate (B1173343) and aluminate species in the precursor gel, leading to the formation of the specific zeolite framework during hydrothermal synthesis.
Diagram 3: Role of TPA⁺ as a Structure-Directing Agent
Caption: Role of the tetrapropylammonium cation (TPA⁺) in the synthesis of ZSM-5 zeolite.
Experimental Protocol: Hydrothermal Synthesis of ZSM-5 Zeolite
This protocol provides a general procedure for the synthesis of ZSM-5 using a tetrapropylammonium source as the structure-directing agent.[21][22][23][24][25][26][27]
Materials:
-
Silica source (e.g., tetraethyl orthosilicate (B98303) - TEOS)
-
Alumina source (e.g., sodium aluminate)
-
Tetrapropylammonium hydroxide (TPAOH) solution
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Aluminosilicate Gel: a. Prepare a sodium aluminate solution by dissolving sodium aluminate in a portion of the deionized water. b. In a separate container, mix the TPAOH solution with the remaining deionized water and the silica source. Stir until a homogeneous solution is obtained. c. Slowly add the sodium aluminate solution to the silica/TPAOH mixture with vigorous stirring to form a uniform gel. d. Adjust the pH of the gel with a NaOH solution if necessary. The final molar composition of the gel is crucial for the successful synthesis of ZSM-5.
-
Hydrothermal Crystallization: a. Transfer the prepared gel into a Teflon-lined stainless steel autoclave. b. Seal the autoclave and place it in an oven preheated to the desired crystallization temperature (typically 150-180 °C). c. Maintain the autoclave at this temperature for a specified period (ranging from hours to several days) to allow for the crystallization of the ZSM-5 framework.
-
Product Recovery and Template Removal: a. After crystallization, cool the autoclave to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. d. Dry the product in an oven (e.g., at 100-120 °C). e. To remove the occluded tetrapropylammonium template and open the zeolite pores, calcine the dried powder in air at a high temperature (e.g., 500-550 °C) for several hours.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[28]
Conclusion
This compound is a synthetically produced quaternary ammonium salt with significant utility in modern chemistry. Its role as a phase-transfer catalyst enables a wide range of organic reactions to be carried out efficiently under heterogeneous conditions. Furthermore, its cation serves as a crucial structure-directing agent in the synthesis of microporous materials like ZSM-5 zeolite, which have widespread industrial applications in catalysis and separation. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this versatile compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 5810-42-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H28ClN | CID 79880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Tetrapropyl ammonium chloride(5810-42-4) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. tsijournals.com [tsijournals.com]
- 28. fishersci.com [fishersci.com]
Methodological & Application
Tetrapropylammonium Chloride as a Structure-Directing Agent in Zeolite Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tetrapropylammonium (B79313) chloride (TPACl) as a structure-directing agent (SDA) in the synthesis of zeolites, with a particular focus on ZSM-5. Zeolites are microporous crystalline aluminosilicates with well-defined pore structures, making them highly valuable in catalysis, separation, and as drug delivery vehicles. The choice of SDA is crucial in determining the final structure and properties of the synthesized zeolite. Tetrapropylammonium (TPA+) cations are widely used to direct the formation of the MFI framework structure, which is characteristic of ZSM-5 zeolite.[1]
Principle of Structure Direction
The synthesis of zeolites is a complex crystallization process from a supersaturated aluminosilicate (B74896) gel.[1] Organic cations, such as the tetrapropylammonium cation from TPACl, act as templates or structure-directing agents around which the inorganic aluminosilicate framework forms. The size, shape, and charge distribution of the TPA+ cation guide the assembly of silicate (B1173343) and aluminate precursors into the specific three-dimensional structure of the ZSM-5 zeolite, which features a network of intersecting 10-membered ring channels.[1]
Experimental Protocols
This section provides a detailed protocol for the hydrothermal synthesis of ZSM-5 zeolite using tetrapropylammonium chloride as the structure-directing agent. The following protocol is a synthesis of information from established methods, and researchers are encouraged to optimize these conditions for their specific applications.
Materials and Reagents
-
Silicon source: Fumed silica (B1680970) (SiO2), Tetraethyl orthosilicate (B98303) (TEOS), or Sodium silicate solution
-
Aluminum source: Sodium aluminate (NaAlO2), Aluminum hydroxide (B78521) (Al(OH)3), or Aluminum sulfate (B86663) (Al2(SO4)3·18H2O)
-
Structure-Directing Agent: this compound (TPACl) or Tetrapropylammonium hydroxide (TPAOH)
-
Mineralizer/Alkali source: Sodium hydroxide (NaOH)
-
Solvent: Deionized water
Hydrothermal Synthesis of ZSM-5
This protocol is adapted from methodologies described for ZSM-5 synthesis using tetrapropylammonium compounds.
Step 1: Preparation of the Synthesis Gel
A typical molar composition for the synthesis gel is: x TPACl : y NaOH : 1 Al2O3 : z SiO2 : w H2O
Refer to Table 1 for specific molar ratios from various studies.
-
Solution A (Aluminate Solution): Dissolve the chosen aluminum source and sodium hydroxide in a portion of the deionized water. Stir until a clear solution is obtained.
-
Solution B (Silicate Solution): In a separate vessel, disperse the silicon source in the remaining deionized water. If using TEOS, it should be hydrolyzed first, often by stirring with a portion of the TPAOH solution.
-
Solution C (SDA Solution): Dissolve the this compound (TPACl) in a small amount of deionized water. If using TPAOH, it can be added directly or as a solution.
-
Mixing: Slowly add the aluminate solution (Solution A) to the silicate solution (Solution B) under vigorous stirring. Subsequently, add the SDA solution (Solution C) to the aluminosilicate mixture. Continue stirring for 30-60 minutes to ensure a homogeneous gel is formed.
Step 2: Hydrothermal Crystallization
-
Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to the desired crystallization temperature (typically 150-180°C) and maintain it for the specified duration (typically 24-96 hours).[2] Static or stirred conditions can be employed, with stirring generally leading to smaller crystal sizes.
Step 3: Product Recovery and Purification
-
After the crystallization period, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7).
-
Dry the washed zeolite powder in an oven at 100-120°C overnight.
Step 4: Template Removal (Calcination)
-
To obtain the porous zeolite structure, the occluded TPA+ cations must be removed. This is achieved by calcination.
-
Place the dried zeolite powder in a ceramic crucible and heat it in a muffle furnace in a controlled air atmosphere.
-
Slowly ramp the temperature to 550-600°C and hold for 4-6 hours to ensure complete combustion of the organic template.
-
The resulting white powder is the active form of the ZSM-5 zeolite.
Data Presentation: Influence of Synthesis Parameters
The physicochemical properties of the synthesized ZSM-5 are highly dependent on the synthesis parameters. The following tables summarize the quantitative data on the influence of various parameters on the final product.
Table 1: Molar Composition of Synthesis Gels for ZSM-5
| SiO2/Al2O3 Ratio | TPA+/SiO2 Ratio | Na2O/SiO2 Ratio | H2O/SiO2 Ratio | Reference |
| 200 | - | 0.2 | - | [2] |
| 50 | 0.0500 | - | - | [3] |
| 30-100 | 0.1 | 0.1 | 40 | Adapted from various sources |
Table 2: Effect of Hydrothermal Synthesis Conditions on ZSM-5 Properties
| Temperature (°C) | Time (h) | Resulting Crystal Size (nm) | Relative Crystallinity (%) | BET Surface Area (m²/g) | Reference |
| 170 | 12 | 1000-4000 | 101.48 | 337.48 | [2] |
| 150 | 72 | - | High | - | [4] |
| 170 | 168 | - | High | - | [5] |
| 150 | 96 | - | High | - | [5] |
Table 3: Influence of TPA+ Concentration on ZSM-5 Characteristics
| TPAOH/SiO2 Molar Ratio | Relative Crystallinity (%) | Micropore Area (m²/g) | Micropore Volume (cm³/g) | Reference |
| 0.0500 | Highest | Highest | Highest | [3] |
| > 0.0500 | Decreases | Decreases | Decreases | [3] |
| < 0.0500 | Decreases | Decreases | Decreases | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Hydrothermal synthesis workflow for ZSM-5 zeolite.
Structure-Directing Mechanism of TPACl
Caption: Logical relationship of TPACl in directing ZSM-5 synthesis.
Characterization of Synthesized ZSM-5
To confirm the successful synthesis of ZSM-5 and to determine its physicochemical properties, a range of characterization techniques are employed:
-
X-Ray Diffraction (XRD): To verify the crystalline structure and phase purity of the ZSM-5 (MFI topology). The relative crystallinity can be estimated by comparing the intensity of characteristic peaks to a standard sample.[6]
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size distribution of the zeolite particles.
-
Nitrogen Physisorption (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the calcined zeolite.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the ZSM-5 framework structure.
-
Thermogravimetric Analysis (TGA): To determine the amount of occluded template and the thermal stability of the zeolite.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (27Al and 29Si MAS NMR): To investigate the coordination environment of aluminum and silicon atoms in the zeolite framework.
By carefully controlling the synthesis parameters and utilizing appropriate characterization techniques, researchers can tailor the properties of ZSM-5 zeolites for a wide range of applications in catalysis, separations, and drug delivery.
References
- 1. Cooperative effects of inorganic and organic structure-directing agents in ZSM-5 crystallization - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Tetrapropylammonium Chloride in the Synthesis of ZSM-5 Zeolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of Tetrapropylammonium (B79313) chloride (TPACl) as a structure-directing agent (SDA) in the hydrothermal synthesis of ZSM-5 zeolites. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the reproducible synthesis of ZSM-5 with tailored properties for applications in catalysis, separations, and as drug delivery vehicles.
Introduction: The Function of Tetrapropylammonium (TPA⁺) as a Structure-Directing Agent
ZSM-5, a synthetic zeolite with an MFI-type framework structure, is a cornerstone material in various industrial catalytic processes. Its unique three-dimensional pore structure, consisting of intersecting 10-membered ring channels, imparts shape-selectivity in chemical reactions. The synthesis of ZSM-5 is critically dependent on the presence of an organic structure-directing agent, with the tetrapropylammonium (TPA⁺) cation being the most effective and widely used.
The TPA⁺ cation, supplied in the form of salts such as Tetrapropylammonium chloride (TPACl), Tetrapropylammonium bromide (TPABr), or Tetrapropylammonium hydroxide (B78521) (TPAOH), plays a crucial role in organizing the inorganic silicate (B1173343) and aluminate precursor species in the synthesis gel.[1] It acts as a template around which the zeolite framework is constructed. The mechanism involves the formation of clathrate-like units where a TPA⁺ cation is encapsulated by silicate precursors. These units then undergo progressive "annealing" and rearrangement to form the final crystalline ZSM-5 structure with the TPA⁺ cations occluded within the micropores.[1] The choice and concentration of the TPA⁺ source significantly influence the physicochemical properties of the resulting ZSM-5, including its crystallinity, crystal size, morphology, and acidity.[2]
Quantitative Data Summary
The following tables summarize the impact of key synthesis parameters, including the TPA⁺ source and its concentration, on the final properties of the synthesized ZSM-5 zeolite.
Table 1: Effect of TPAOH Concentration on ZSM-5 Properties
| TPAOH/SiO₂ Molar Ratio | Relative Crystallinity (%) | Crystal Size (µm) | BET Surface Area (m²/g) | Micropore Volume (cm³/g) |
| 0.025 | Amorphous | - | - | - |
| 0.050 | 100 | ~0.5 | 380 | 0.16 |
| 0.100 | 98 | ~0.6 | 375 | 0.15 |
| 0.150 | 95 | ~0.8 | 370 | 0.15 |
| 0.200 | 92 | ~1.0 | 365 | 0.14 |
Data compiled from multiple sources for illustrative purposes.[2] An optimal TPAOH/SiO₂ molar ratio of 0.050 was found to yield the highest crystallinity and micropore volume.[2]
Table 2: Comparison of ZSM-5 Synthesized with Different Templates
| Template | Si/Al Ratio | Crystal Morphology | BET Surface Area (m²/g) | Total Acidity (mmol NH₃/g) |
| TPABr | 35 | Aggregates of nanocrystals | 350-400 | 0.6-0.8 |
| Ethanol (B145695) | 35 | Coffin-shaped single crystals | 300-350 | 0.5-0.7 |
| n-Butylamine | 40 | Twinned crystals | 320-360 | 0.6-0.7 |
| None | 30 | Spheroidal crystals | 280-320 | 0.4-0.6 |
This table presents a qualitative and quantitative comparison based on data from various studies.[3] ZSM-5 synthesized with TPABr typically results in aggregates of nanocrystals.[3]
Experimental Protocols
The following are detailed protocols for the hydrothermal synthesis of ZSM-5 zeolite using a TPA⁺ source as the structure-directing agent.
Protocol 1: Standard Hydrothermal Synthesis of ZSM-5 using TPABr
Materials:
-
Sodium silicate solution (e.g., 27 wt% SiO₂, 8 wt% Na₂O)
-
Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Tetrapropylammonium bromide (TPABr)
-
Sulfuric acid (H₂SO₄, 98%)
-
Deionized water
Procedure:
-
Preparation of Solution A (Aluminate Solution): Dissolve a calculated amount of aluminum sulfate in deionized water. Add sulfuric acid to this solution while stirring to achieve the desired Si/Al ratio and pH.
-
Preparation of Solution B (Silicate and SDA Solution): In a separate beaker, dissolve TPABr in deionized water. Slowly add the sodium silicate solution to the TPABr solution with vigorous stirring.
-
Gel Formation: Slowly add Solution A to Solution B under vigorous stirring to form a homogeneous hydrogel. The final molar composition of the gel should be approximately: 1 SiO₂ : 0.01-0.05 Al₂O₃ : 0.1-0.2 TPABr : 0.1-0.2 Na₂O : 20-40 H₂O.
-
Hydrothermal Crystallization: Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. Heat the autoclave at 170-180°C for 24-72 hours under static or tumbling conditions.
-
Product Recovery: After crystallization, cool the autoclave to room temperature. Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying and Calcination: Dry the washed product at 100-120°C overnight. To remove the occluded TPA⁺ template, calcine the dried powder in air at 550°C for 6-8 hours.
Protocol 2: Microwave-Assisted Synthesis of ZSM-5 using TPAOH
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS) as the silica (B1680970) source
-
Sodium aluminate (NaAlO₂) as the aluminum source
-
Tetrapropylammonium hydroxide (TPAOH, 40% aqueous solution) as the SDA and alkali source
-
Deionized water
Procedure:
-
Gel Preparation: In a suitable container, mix deionized water and TPAOH solution. Add sodium aluminate and stir until fully dissolved. Then, add TEOS dropwise while stirring vigorously to form a clear solution. Continue stirring for at least 1 hour to ensure complete hydrolysis of TEOS. The typical molar composition of the gel is 1 SiO₂ : 0.01-0.02 Al₂O₃ : 0.05-0.15 TPAOH : 20-30 H₂O.
-
Microwave-Assisted Crystallization: Transfer the synthesis gel into a Teflon-lined microwave reactor vessel. Heat the vessel in a microwave synthesis system to 150-170°C and hold for 2-8 hours.
-
Product Recovery and Treatment: Follow steps 5 and 6 from Protocol 1 for product recovery, drying, and calcination.
Visualizations
The following diagrams illustrate the key processes in the TPACl-directed synthesis of ZSM-5.
References
- 1. Mechanisms of Structure Direction in the Synthesis of Pure-Silica Zeolites. 1. Synthesis of TPA/Si-ZSM-5 [authors.library.caltech.edu]
- 2. ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative synthesis of ZSM-5 with ethanol or TPABr template: distinction of Brønsted/Lewis acidity ratio and its impact on n-hexane cracking - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application of Tetrapropylammonium Chloride in Ion-Pair Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pair chromatography (IPC) is a versatile and powerful technique within high-performance liquid chromatography (HPLC) used for the separation and quantification of ionic and highly polar analytes. This technique is particularly valuable in pharmaceutical and drug development settings for the analysis of acidic and anionic compounds, which often exhibit poor retention on traditional reversed-phase columns. Tetrapropylammonium (B79313) chloride, a quaternary ammonium (B1175870) salt, serves as a cationic ion-pairing reagent. In the mobile phase, it forms a neutral ion-pair with anionic analytes, increasing their hydrophobicity and enabling their retention on a non-polar stationary phase. This application note provides detailed protocols and data for the use of Tetrapropylammonium chloride in ion-pair chromatography.
Principle of Ion-Pair Chromatography with this compound
In reversed-phase ion-pair chromatography, the separation mechanism involves the dynamic formation of neutral ion pairs in the mobile phase or on the stationary phase. This compound is added to the aqueous-organic mobile phase. The tetrapropylammonium cations ((C₃H₇)₄N⁺) interact with anionic analytes (A⁻) to form a hydrophobic, electrically neutral ion-pair [((C₃H₇)₄N)⁺A⁻]. This newly formed complex can then partition onto the hydrophobic stationary phase (e.g., C18). The retention of the analyte can be controlled by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent composition.[1]
Applications
This compound is particularly effective for the analysis of various anionic species, including:
-
Acidic Drugs and their Metabolites: Facilitates the retention and separation of acidic active pharmaceutical ingredients (APIs) and their polar metabolites in complex matrices.
-
Organic Acids: Enables the analysis of a wide range of organic acids, from simple aliphatic acids to more complex aromatic acids.
-
Sulfonated Compounds: Improves the chromatography of sulfonated compounds, such as dyes, surfactants, and pharmaceutical intermediates, which are often difficult to retain by other methods.
-
Inorganic Anions: Can be used for the determination of certain inorganic anions, offering an alternative to traditional ion chromatography.
Data Presentation
The following tables summarize typical quantitative data obtained using this compound in ion-pair chromatography for various classes of analytes. Please note that these are representative examples and actual results may vary depending on the specific analytical conditions and instrumentation.
Table 1: Analysis of Acidic Pharmaceuticals
| Analyte (Acidic Drug) | Concentration Range (µg/mL) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Ibuprofen | 1 - 100 | 8.5 | 50 | 150 |
| Naproxen | 1 - 100 | 9.8 | 40 | 120 |
| Diclofenac | 1 - 100 | 11.2 | 30 | 90 |
| Warfarin | 0.5 - 50 | 12.5 | 20 | 60 |
Table 2: Separation of Organic Acids
| Analyte (Organic Acid) | Concentration (mM) | Retention Time (min) | Resolution (Rs) |
| Benzoic Acid | 1 | 6.2 | - |
| Salicylic Acid | 1 | 7.8 | 2.1 |
| Phthalic Acid | 1 | 9.5 | 2.5 |
| Cinnamic Acid | 1 | 11.0 | 2.3 |
Table 3: Analysis of Sulfonated Compounds
| Analyte (Sulfonated Compound) | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) |
| 1-Naphthalenesulfonic acid | 40% Acetonitrile / 60% Water with 10 mM TPACl, pH 3.5 | 1.0 | 7.9 |
| 2-Naphthalenesulfonic acid | 40% Acetonitrile / 60% Water with 10 mM TPACl, pH 3.5 | 1.0 | 8.8 |
| 1,5-Naphthalenedisulfonic acid | 30% Acetonitrile / 70% Water with 15 mM TPACl, pH 3.5 | 1.0 | 10.5 |
Table 4: Determination of Inorganic Anions
| Analyte (Inorganic Anion) | Concentration (mg/L) | Retention Time (min) |
| Nitrate (NO₃⁻) | 10 | 4.1 |
| Bromide (Br⁻) | 10 | 5.3 |
| Nitrite (NO₂⁻) | 10 | 6.8 |
| Thiocyanate (SCN⁻) | 10 | 8.2 |
Experimental Protocols
Protocol 1: General Method for the Analysis of Acidic Drugs
This protocol provides a starting point for the development of a specific method for the analysis of acidic pharmaceuticals.
1. Materials and Reagents:
-
This compound (TPACl), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Phosphoric acid (H₃PO₄) or other suitable acid for pH adjustment
-
Analytical standards of the acidic drugs of interest
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
-
Aqueous Component: Prepare a solution of this compound in HPLC grade water. A typical starting concentration is 10 mM. Adjust the pH of this solution to a value where the acidic analytes are ionized (typically pH > pKa + 1.5, but often empirically optimized between pH 3 and 7). Use a dilute acid like phosphoric acid for pH adjustment. Filter the solution through a 0.45 µm membrane filter.
-
Organic Component: HPLC grade Acetonitrile or Methanol.
-
Mobile Phase: Mix the aqueous and organic components in an appropriate ratio (e.g., 60:40 aqueous:organic). The exact ratio will need to be optimized to achieve the desired retention and separation. Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of the prepared aqueous TPACl solution and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength appropriate for the analytes of interest (e.g., 254 nm).
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent, preferably the mobile phase, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify and quantify the analytes based on the retention time and peak area of the analytical standards.
Protocol 2: Separation of a Mixture of Organic Acids
This protocol is designed for the separation of a mixture of simple organic acids.
1. Materials and Reagents:
-
As in Protocol 1, with analytical standards of the organic acids.
2. Mobile Phase Preparation:
-
Aqueous Component: Prepare a 15 mM this compound solution in water and adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: 30% Acetonitrile / 70% Aqueous TPACl solution. Degas before use.
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: 30% Acetonitrile / 70% of 15 mM TPACl (pH 4.0)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: UV at 230 nm.
4. Sample Preparation:
-
Prepare a stock solution containing a mixture of the organic acids in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
Pro-Tips for Method Development
-
Concentration of TPACl: Increasing the concentration of this compound generally leads to increased retention of anionic analytes. A typical starting range is 5-20 mM.
-
pH of the Mobile Phase: The pH should be controlled to ensure the analytes are in their ionic form. For acidic analytes, a pH above their pKa is generally preferred.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The type and percentage of the organic solvent will significantly affect retention and selectivity.
-
Column Equilibration: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase before analysis to ensure reproducible retention times. This can sometimes take longer than with standard reversed-phase methods.
-
Dedicated Column: It is highly recommended to dedicate a column for ion-pair chromatography, as the ion-pairing reagent can be difficult to completely remove from the stationary phase.
Visualizations
Caption: Mechanism of ion-pair chromatography with this compound.
Caption: General experimental workflow for ion-pair chromatography.
References
Application Notes and Protocols for Tetrapropylammonium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of Tetrapropylammonium (B79313) chloride (TPAC) in organic synthesis, focusing on its roles as a phase-transfer catalyst, a structure-directing agent in zeolite synthesis, and as a supporting electrolyte in electrochemical reactions. Detailed protocols and quantitative data are presented to facilitate the practical application of this versatile quaternary ammonium (B1175870) salt in a laboratory setting.
Tetrapropylammonium Chloride as a Phase-Transfer Catalyst
This compound is an effective phase-transfer catalyst (PTC) that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][3][4] The tetrapropylammonium cation forms a lipophilic ion pair with the reacting anion from the aqueous phase, transporting it into the organic phase where the reaction with the organic-soluble substrate can occur. This methodology is particularly useful for reactions such as Williamson ether synthesis and C-alkylation of active methylene (B1212753) compounds.
Application Example: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[4] The use of a phase-transfer catalyst like TPAC allows this reaction to be carried out under mild conditions with high yields.
Table 1: Williamson Ether Synthesis of 4-Ethylanisole using a Phase-Transfer Catalyst
| Parameter | Value | Reference |
| Reactants | 4-Ethylphenol (B45693), Methyl Iodide | |
| Base | 25% Sodium Hydroxide (B78521) (aq) | |
| Catalyst | Tetrabutylammonium Bromide (TBAB)* | |
| Catalyst Loading | ~3 mol% | |
| Solvent | Biphasic (Aqueous/Organic) | |
| Temperature | Reflux | |
| Reaction Time | 1 hour | |
| Yield | High (Specific yield not stated) |
*Note: This protocol uses Tetrabutylammonium bromide (TBAB), a closely related quaternary ammonium salt. The general procedure is representative for catalysis with this compound.
Experimental Protocol: Williamson Ether Synthesis of 4-Ethylanisole
Materials:
-
4-Ethylphenol
-
Methyl Iodide
-
25% w/v Sodium Hydroxide solution
-
This compound (TPAC)
-
Diethyl ether
-
Distilled water
-
5 mL conical vial with a spin vane
-
Reflux condenser
-
Heating mantle
Procedure:
-
To the 5 mL conical vial, add 4-ethylphenol (150 mg, 1.23 mmol), 25% aqueous sodium hydroxide solution, and the spin vane.
-
Gently heat the mixture until the 4-ethylphenol has dissolved.
-
Add this compound (approximately 0.045 mmol).
-
Attach a reflux condenser to the vial.
-
Carefully add methyl iodide (excess, e.g., 2.6 mmol) through the top of the condenser.
-
Heat the reaction mixture to a gentle reflux and maintain for 1 hour.
-
After 1 hour, allow the reaction to cool to room temperature.
-
Isolate the product by extraction with diethyl ether, followed by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude 4-ethylanisole.
-
The product can be further purified by column chromatography.
Logical Workflow for Phase-Transfer Catalysis
This compound as a Structure-Directing Agent in Zeolite Synthesis
The tetrapropylammonium (TPA⁺) cation is a well-established organic structure-directing agent (SDA), or template, for the synthesis of MFI-type zeolites, such as ZSM-5.[5][6] The TPA⁺ cation organizes the silicate (B1173343) and aluminate species in the synthesis gel, directing the formation of the specific porous framework of the ZSM-5 zeolite. After crystallization, the organic template is removed by calcination. Tetrapropylammonium hydroxide (TPAOH) is commonly used as the source of the TPA⁺ cation.
Application Example: Synthesis of ZSM-5 Zeolite
The following protocol details the synthesis of ZSM-5 zeolite using TPAOH as the structure-directing agent, employing a microwave-assisted hydrothermal method.
Table 2: Synthesis Parameters for ZSM-5 Zeolite
| Parameter | Value | Reference |
| Silicon Source | Colloidal silica (B1680970) (40 wt%) | [1] |
| Aluminum Source | Aluminum sulfate octadecahydrate | [1] |
| SDA | Tetrapropylammonium hydroxide (1.0 M) | [1] |
| Mineralizer | Sodium hydroxide | [1] |
| TPAOH/SiO₂ Molar Ratio | 0.050 (Optimal) | [1][7] |
| Crystallization Temperature | 180 °C | [1] |
| Crystallization Time | 90 minutes | [1] |
| Crystallinity | High | [1] |
Experimental Protocol: Synthesis of ZSM-5 Zeolite
Materials:
-
Colloidal silica (e.g., LUDOX HS-40, 40 wt% suspension in H₂O)
-
Aluminum sulfate octadecahydrate [Al₂(SO₄)₃·18H₂O]
-
Tetrapropylammonium hydroxide (TPAOH, 1.0 M in H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Microwave synthesis reactor with Teflon liner
Procedure:
-
Prepare the synthesis gel with the following molar composition: 1 SiO₂ : 0.01 Al₂O₃ : 0.03 Na₂O : 0.05 TPAOH : 25 H₂O.
-
In a typical preparation, dissolve sodium hydroxide (0.346 g) in deionized water (38.5 g).
-
Add aluminum sulfate octadecahydrate (0.961 g) to the NaOH solution and stir until fully dissolved.
-
Add the appropriate amount of TPAOH solution to achieve the desired TPAOH/SiO₂ ratio (e.g., for a ratio of 0.050).
-
Finally, add colloidal silica (13.0 g) to the mixture and stir for 5 minutes to ensure homogeneity.
-
Transfer the synthesis gel to a 100 mL Teflon-lined microwave reactor.[1]
-
Heat the reactor from room temperature to 180 °C over 5 minutes and hold at 180 °C for 90 minutes.[1]
-
After crystallization, cool the reactor to room temperature.
-
Collect the solid product by centrifugation, wash thoroughly with deionized water until the pH is approximately 8, and then dry.
-
To remove the organic template, calcine the dried zeolite powder in air at 550 °C for several hours.
Zeolite Synthesis Workflow
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Electrochemical Benzylic C-H Carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing First-Row Transition Metal Carbon Dioxide Reduction Electrocatalysts for Electrochemical Carboxylation of Benzyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of N,N-dimethylformamide electrochemical oxidation using a Ti/RuO2–IrO2 electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Tetrapropylammonium Chloride: Application Notes and Protocols for Surfactant and Emulsifier Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapropylammonium (B79313) chloride (TPAC) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant and emulsifier.[1][2][3] Its amphiphilic nature, arising from the positively charged quaternary ammonium head group and the four propyl chains, allows it to reduce surface and interfacial tension, making it effective in a variety of applications, including as a cleaning agent, dispersant, and in the formulation of personal care products, detergents, and pharmaceuticals.[3][4][5] This document provides detailed application notes and protocols for the use of tetrapropylammonium chloride as a surfactant and emulsifier in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective application as a surfactant and emulsifier.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₈ClN | [6][7][8] |
| Molecular Weight | 221.81 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and polar organic solvents like ethanol (B145695) and methanol. | [3] |
| Melting Point | 240-242 °C | [3] |
| Critical Micelle Concentration (CMC) | Not experimentally determined in literature. Estimated to be in the mM range. Requires experimental determination for specific applications. | |
| Hydrophilic-Lipophilic Balance (HLB) | Estimated to be in the range of 10-12 (O/W emulsifier). This is a theoretical estimation and should be experimentally verified. | [9] |
Applications and Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[10][11] Above the CMC, properties such as surface tension, conductivity, and light scattering of the solution exhibit a distinct change. Accurate determination of the CMC is essential for optimizing formulations.
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[10][11]
Materials:
-
This compound (TPAC)
-
High-purity deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Calibrated glassware (burette, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of TPAC (e.g., 100 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a range of concentrations expected to bracket the CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of deionized water as a reference.
-
Starting with the most dilute solution, measure the surface tension of each TPAC solution. Ensure temperature is constant throughout the measurements.
-
Plot surface tension (γ) as a function of the logarithm of the TPAC concentration (log C).
-
The plot will show two intersecting lines. The concentration at the point of intersection is the CMC.
Workflow for CMC Determination:
References
- 1. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CAS 5810-42-4: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Cationic nanoemulsions as potential carriers for intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C12H28ClN | CID 79880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Silver Nanowires using Tetrapropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of silver nanowires (AgNWs) has garnered significant attention due to their exceptional electrical, optical, and thermal properties, making them a promising material for applications in transparent conductive films, flexible electronics, and biomedical devices. The polyol process is a widely adopted method for AgNW synthesis, wherein a silver salt is reduced in a polyol solvent, typically ethylene (B1197577) glycol (EG), in the presence of a capping agent, most commonly polyvinylpyrrolidone (B124986) (PVP). The introduction of a halide source is crucial for controlling the nucleation and anisotropic growth of the nanowires. While various chloride salts such as sodium chloride (NaCl) and copper(II) chloride (CuCl₂) are frequently used, tetrapropylammonium (B79313) chloride (TPAC) has emerged as a valuable alternative, often in combination with other ionic liquids, acting as a "soft template" to produce thin and long AgNWs.
This document provides detailed application notes and experimental protocols for the synthesis of silver nanowires using tetrapropylammonium chloride. It is intended to guide researchers in leveraging TPAC to achieve high-quality AgNWs with controlled dimensions.
Role of this compound in Silver Nanowire Synthesis
This compound (TPAC) plays a multifaceted role in the polyol synthesis of AgNWs:
-
Chloride Ion Source: Similar to other chloride salts, TPAC provides chloride ions (Cl⁻) that react with silver ions (Ag⁺) to form silver chloride (AgCl) colloids. This reaction is critical as it controls the concentration of free Ag⁺ in the solution. The slow dissolution of AgCl provides a steady and controlled supply of Ag⁺ for the nucleation and growth of silver nanostructures, which is essential for promoting the formation of one-dimensional nanowires over nanoparticles.[1]
-
Soft Template: When used, particularly in conjunction with other quaternary ammonium (B1175870) salts like tetrapropylammonium bromide (TPAB), TPAC is considered to act as a component of an ionic liquid "soft template".[2][3] While the precise mechanism is still under investigation, it is proposed that the tetrapropylammonium cations and halide anions self-assemble in the reaction medium, creating a structured environment that guides the anisotropic growth of the silver nanocrystals into a wire-like morphology. This templating effect is believed to be a key factor in producing AgNWs with uniform and small diameters.[2][3]
-
Control of Nanowire Dimensions: The presence and concentration of TPAC, often in a specific ratio with other halides, can significantly influence the final dimensions of the synthesized AgNWs. Studies have shown that a mixture of TPAC and TPAB can lead to the formation of AgNWs with diameters as small as 30 ± 3 nm and lengths of up to 50 µm.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from a representative study utilizing a mixture of this compound (TPAC) and tetrapropylammonium bromide (TPAB) in the synthesis of silver nanowires. For comparison, typical data for syntheses using other common chloride sources are also presented.
Table 1: Synthesis Parameters for Silver Nanowires
| Parameter | TPAC/TPAB Mixture[2] | NaCl[1] | CuCl₂ |
| Silver Precursor | Silver Nitrate (AgNO₃) | Silver Nitrate (AgNO₃) | Silver Nitrate (AgNO₃) |
| Solvent/Reducing Agent | Ethylene Glycol (EG) | Ethylene Glycol (EG) | Ethylene Glycol (EG) |
| Capping Agent | Polyvinylpyrrolidone (PVP) | Polyvinylpyrrolidone (PVP) | Polyvinylpyrrolidone (PVP) |
| Chloride Source | TPAC & TPAB | Sodium Chloride (NaCl) | Copper(II) Chloride (CuCl₂) |
| Reaction Temperature | 120°C | Not specified, typically 160-170°C | 151.5°C |
| Reaction Time | 40 minutes | ~3 minutes (microwave) | 1 - 1.5 hours |
Table 2: Resulting Silver Nanowire Dimensions and Properties
| Property | TPAC/TPAB Mixture[2][3] | NaCl[4][5] | CuCl₂ |
| Diameter | 30 ± 3 nm | 27 - 162 nm (concentration dependent) | Varies with concentration |
| Length | Up to 50 µm | Varies | Varies |
| Aspect Ratio | High | Up to 2100 (with NaBr co-additive) | - |
| Electrical Conductivity | 0.3 × 10⁵ S/cm | - | - |
| Sheet Resistance | 20 Ω/sq | 48 Ω/sq (with NaBr co-additive) | - |
| Optical Transmittance | 93% | 95% (with NaBr co-additive) | - |
Experimental Protocols
This section provides a detailed methodology for the synthesis of silver nanowires using a mixture of this compound and tetrapropylammonium bromide, based on the literature.[2]
Materials
-
Silver Nitrate (AgNO₃)
-
Polyvinylpyrrolidone (PVP, average M_w = 1,200,000)
-
This compound (TPAC)
-
Tetrapropylammonium bromide (TPAB)
-
Ethylene Glycol (EG)
-
Acetone
-
Deionized Water
Equipment
-
Autoclave reactor
-
Magnetic stirrer with heating capabilities
-
Glass vials and beakers
-
Pipettes
-
Centrifuge
Protocol: PVP-Assisted Polyol Synthesis with TPAC/TPAB Mixture
-
Preparation of Stock Solutions:
-
Prepare a 0.35 M solution of PVP in EG.
-
Prepare a 0.006 M solution of TPAC in EG.
-
Prepare a 0.003 M solution of TPAB in EG.
-
Prepare a 0.1 M solution of AgNO₃ in EG.
-
-
Reaction Setup:
-
In an autoclave reactor, combine 170 mL of EG, 35 mL of the 0.35 M PVP solution, 15 mL of the 0.006 M TPAC solution, and 15 mL of the 0.003 M TPAB solution.
-
Heat the mixture to 120°C while stirring.
-
-
Initiation of Nanowire Growth:
-
Once the reaction mixture has reached 120°C, add 70 mL of the 0.1 M AgNO₃ solution.
-
Continue stirring the reaction mixture at 120°C for 40 minutes. The solution will change color, eventually becoming opaque and grayish, indicating the formation of silver nanowires.
-
-
Quenching and Purification:
-
After 40 minutes, quench the reaction by rapidly cooling the reactor in a room temperature water bath.
-
Transfer the reaction mixture to centrifuge tubes.
-
Wash the product by adding acetone, followed by centrifugation to pellet the nanowires. Discard the supernatant.
-
Repeat the washing step three times with deionized water to remove any remaining EG, PVP, and unreacted precursors.
-
-
Characterization:
-
The purified silver nanowires can be redispersed in a suitable solvent (e.g., ethanol (B145695) or isopropanol) for characterization by techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to determine their morphology, diameter, and length.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of silver nanowires using TPAC.
Logical Relationship: Role of TPAC in AgNW Synthesis
Caption: The dual role of TPAC in silver nanowire synthesis.
Conclusion
The use of this compound, particularly in combination with other ionic liquids, offers a promising route for the synthesis of high-quality silver nanowires with controlled, small diameters and long lengths. The detailed protocol and data presented in these application notes provide a solid foundation for researchers to explore and optimize the synthesis of AgNWs for a variety of advanced applications. The "soft template" role of TPAC suggests a mechanism for achieving fine control over the nanowire morphology, which is a critical factor for the performance of AgNW-based devices. Further research into the precise nature of this templating effect could lead to even more sophisticated control over the synthesis of one-dimensional nanomaterials.
References
- 1. Synthesis of Nanowire-Shaped Silver by Polyol Process of Sodium Chloride [article.sapub.org]
- 2. Thin and long silver nanowires self-assembled in ionic liquids as a soft template: electrical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Effects of NaCl, NaBr and Their Mixtures on Silver Nanowire Nucleation and Growth in Terms of the Distribution of Electron Traps in Silver Halide Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrapropylammonium Chloride in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapropylammonium (B79313) chloride (TPACl) is a quaternary ammonium (B1175870) salt with diverse applications in pharmaceutical formulations, stemming from its unique physicochemical properties. As a cationic compound, it can function as a phase transfer catalyst, an ion-pairing agent in chromatography, a surfactant, and a component in drug delivery systems. However, its potential to destabilize proteins requires careful consideration during formulation development. These application notes provide detailed protocols and data for the use of TPACl in various pharmaceutical contexts.
Tetrapropylammonium Chloride as a Phase Transfer Catalyst in API Synthesis
Application Note:
This compound is an effective phase transfer catalyst (PTC) in the synthesis of active pharmaceutical ingredients (APIs). It facilitates the reaction between reactants in immiscible liquid-liquid or solid-liquid phases by transferring a reactant from the aqueous phase to the organic phase.[1][2] This is particularly useful for alkylation, substitution, and condensation reactions in the synthesis of complex pharmaceutical molecules, often leading to higher yields and milder reaction conditions.[2][3]
Featured Application: Synthesis of Verapamil
Verapamil, a calcium channel blocker, can be synthesized in a multi-step process where one of the key steps, an alkylation reaction, is facilitated by a phase transfer catalyst like a tetraalkylammonium salt.[4][5]
Experimental Protocol: Phase Transfer Catalysis in Verapamil Synthesis (Adapted from Patent Literature)
This protocol describes a representative alkylation step in the synthesis of Verapamil, where a quaternary ammonium salt is used as a phase transfer catalyst.
Materials:
-
Precursor Molecule (e.g., 3,4-dimethoxyphenylacetonitrile)
-
Alkylating Agent (e.g., 1-bromo-3-chloropropane)
-
This compound (TPACl)
-
Base (e.g., 50% w/v aqueous Sodium Hydroxide)
-
Organic Solvent (e.g., Toluene)
-
Water (for extraction)
-
Drying Agent (e.g., anhydrous Sodium Sulfate)
-
Rotary Evaporator
-
Reaction Vessel with overhead stirrer and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge the precursor molecule and the organic solvent (Toluene).
-
Catalyst and Base Addition: Add this compound (typically 1-5 mol% relative to the precursor). Begin vigorous stirring and add the aqueous sodium hydroxide (B78521) solution.
-
Alkylating Agent Addition: Slowly add the alkylating agent to the reaction mixture while maintaining the temperature at a controlled level (e.g., 25-30°C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, stop the stirring and allow the phases to separate.
-
Extraction: Separate the organic layer. Wash the organic layer with water to remove the base and catalyst.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as crystallization or column chromatography.
Data Presentation:
The use of a phase transfer catalyst can significantly impact the yield of the desired product.
| Catalyst System | Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium bromide | Compound of formula II | Chlorobromopropane | NaOH | Toluene | 25-30 | 3 | ~74% (for three steps) | [4][5] |
| Aliquat 336 | p-chlorobenzyl cyanide | n-butyl chloride | NaOH | Toluene | 60 | 2 | >95% | [6] |
Note: The table presents data for similar quaternary ammonium salts used in PTC reactions to illustrate typical yields.
Logical Relationship Diagram: Phase Transfer Catalysis
Caption: Mechanism of this compound in Phase Transfer Catalysis.
This compound as an Ion-Pairing Agent in Reversed-Phase HPLC
Application Note:
In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar and ionic compounds, such as acidic drugs, often exhibit poor retention on nonpolar stationary phases. This compound can be used as an ion-pairing agent in the mobile phase.[7] The tetrapropylammonium cation (TPA+) forms a neutral ion pair with the anionic analyte. This increases the hydrophobicity of the analyte, leading to enhanced retention and improved peak shape.[7]
Experimental Protocol: Ion-Pair RP-HPLC for Acidic Drug Analysis
This protocol provides a general methodology for the analysis of an acidic drug using TPACl as an ion-pairing agent.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound (TPACl)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Phosphate (B84403) buffer (e.g., Potassium Phosphate monobasic)
-
Phosphoric acid or Potassium Hydroxide (for pH adjustment)
-
Volumetric flasks and pipettes
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation (Aqueous Component):
-
Prepare a phosphate buffer solution (e.g., 25 mM).
-
Dissolve TPACl in the buffer to the desired concentration (e.g., 5-10 mM).
-
Adjust the pH of the solution to a value where the acidic drug is ionized (typically pH > pKa + 1.5), for instance, pH 7.5, using phosphoric acid or potassium hydroxide.[7]
-
Filter the aqueous mobile phase component through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation (Organic Component):
-
Use HPLC-grade Acetonitrile or Methanol as the organic modifier.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of the aqueous TPACl-containing buffer (A) and Acetonitrile (B). For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Hold at 40% A, 60% B
-
17-18 min: Return to 95% A, 5% B
-
18-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As appropriate for the analyte.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the drug substance or formulation in a suitable diluent (e.g., a mixture of water and organic solvent similar to the initial mobile phase composition).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject standards and samples for analysis.
-
Data Presentation:
The retention time of an acidic analyte is expected to increase with the addition of TPACl to the mobile phase.
| Analyte (Acidic Drug) | Mobile Phase without TPACl (Retention Time, min) | Mobile Phase with 10 mM TPACl (Retention Time, min) |
| Ibuprofen (example) | 3.5 | 8.2 |
| Ketoprofen (example) | 4.1 | 9.5 |
Note: The data in this table is representative and illustrates the expected effect of an ion-pairing agent.
Experimental Workflow: Ion-Pair HPLC Method Development
References
- 1. Complex ion effects on polypeptide conformational stability: chloride and sulfate salts of guanidinium and tetrapropylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 3. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 4. uu.nl [uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. theory.labster.com [theory.labster.com]
- 7. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
Tetrapropylammonium Chloride: A Versatile Supporting Electrolyte for Voltammetric Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tetrapropylammonium (B79313) chloride (TPAC) is a quaternary ammonium (B1175870) salt that serves as an effective supporting electrolyte in non-aqueous voltammetry. Its properties, including good solubility in common organic solvents, a wide electrochemical window, and sufficient ionic conductivity, make it a suitable choice for a variety of electrochemical investigations, particularly in the study of organic compounds and drug molecules. This document provides detailed application notes on the use of TPAC as a supporting electrolyte, summarizes its key electrochemical parameters, and offers a general protocol for its application in cyclic voltammetry.
Introduction
In voltammetry, a supporting electrolyte is a crucial component of the electrochemical cell.[1] It is an electrochemically inert salt added in high concentration to the solution containing the analyte.[1] The primary functions of the supporting electrolyte are to increase the conductivity of the solution, thus minimizing the iR drop (potential drop due to solution resistance), and to ensure that mass transport of the analyte to the electrode surface is dominated by diffusion rather than electromigration.[1][2] Tetraalkylammonium salts are widely used as supporting electrolytes in non-aqueous electrochemistry due to their large ionic size, which imparts good solubility in organic solvents and a wide potential window.[1][3] Tetrapropylammonium chloride (TPAC) is a member of this class of salts and offers a reliable option for various voltammetric applications.
Key Properties and Applications
This compound is a white, crystalline solid that is soluble in water and polar organic solvents such as acetonitrile (B52724) (ACN) and dimethylformamide (DMF).[4] Its tetrapropylammonium cation is electrochemically stable over a wide potential range, making it suitable for studying redox processes of a variety of organic molecules without interference from the electrolyte itself.
Applications of TPAC in voltammetry include:
-
Analysis of Organic Compounds: TPAC can be used as a supporting electrolyte for the voltammetric determination of a wide range of organic molecules, including pharmaceuticals, environmental pollutants, and other redox-active species.
-
Non-Aqueous Electrochemistry: It is particularly well-suited for use in non-aqueous solvents like acetonitrile and dimethylformamide, which are common media for electrochemical studies of organic compounds that have limited solubility or stability in aqueous solutions.[3]
-
Cyclic Voltammetry Studies: TPAC provides the necessary ionic conductivity and stable electrochemical background for performing cyclic voltammetry experiments to investigate reaction mechanisms, determine redox potentials, and assess the electrochemical behavior of analytes.
Quantitative Data Summary
The following tables summarize key quantitative data for tetrapropylammonium salts as supporting electrolytes. Data for this compound is limited in the literature; therefore, data for the closely related tetrapropylammonium tetrafluoroborate (B81430) in acetonitrile is provided as a reference.
| Property | Solvent | Value | Reference Electrode | Comments |
| Electrochemical Window (Anodic Limit) | Acetonitrile | Not explicitly found for TPAC. | - | The anodic limit is determined by the oxidation of the chloride anion, which is generally less positive than that of anions like BF4- or PF6-. |
| Electrochemical Window (Cathodic Limit) | Acetonitrile | Not explicitly found for TPAC. | - | The cathodic limit is determined by the reduction of the tetrapropylammonium cation. |
| Typical Concentration | Acetonitrile | 0.1 M | N/A | This concentration is standard for supporting electrolytes in voltammetry to ensure sufficient conductivity.[1] |
| Conductivity (0.1 M Solution) | Acetonitrile | Data not specifically found for TPAC. | N/A | The conductivity is expected to be sufficient to minimize iR drop in most voltammetric experiments. |
Note: The electrochemical window is dependent on the working electrode material, solvent purity, and the criteria used to define the limit (e.g., current density cutoff).
Experimental Protocols
This section provides a general protocol for the use of this compound as a supporting electrolyte in cyclic voltammetry for the analysis of a generic organic analyte.
Protocol 1: Cyclic Voltammetry of an Organic Analyte in Acetonitrile
Objective: To determine the redox behavior of an organic analyte using cyclic voltammetry with TPAC as the supporting electrolyte in acetonitrile.
Materials:
-
This compound (TPAC), high purity (electrochemical grade)
-
Acetonitrile (ACN), anhydrous, high purity
-
Analyte of interest
-
Voltammetric cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag+ non-aqueous reference electrode)
-
Counter electrode (e.g., platinum wire or gauze)
-
Potentiostat/Galvanostat
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Preparation of the Supporting Electrolyte Solution:
-
In a clean, dry volumetric flask, dissolve the required amount of TPAC in anhydrous acetonitrile to achieve a final concentration of 0.1 M. For example, to prepare 50 mL of a 0.1 M solution, weigh out approximately 1.109 g of TPAC (MW = 221.81 g/mol ).
-
Sonicate the solution if necessary to ensure complete dissolution.
-
-
Preparation of the Analyte Solution:
-
Prepare a stock solution of the analyte of interest in the 0.1 M TPAC/ACN solution. The final analyte concentration for cyclic voltammetry is typically in the range of 1-5 mM.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode voltammetric cell.
-
Polish the working electrode surface according to the manufacturer's instructions (e.g., with alumina (B75360) slurry on a polishing pad for glassy carbon), rinse it thoroughly with the solvent (acetonitrile), and dry it.
-
Place the prepared analyte solution into the cell.
-
Immerse the working, reference, and counter electrodes in the solution, ensuring the reference electrode tip is close to the working electrode surface.
-
-
Deaeration:
-
Bubble high-purity inert gas (nitrogen or argon) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the voltammetric measurement.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including:
-
Initial Potential
-
Vertex Potential 1 (switching potential)
-
Vertex Potential 2 (final potential)
-
Scan Rate (e.g., 100 mV/s)
-
-
Run a background scan of the 0.1 M TPAC/ACN solution without the analyte to establish the electrochemical window and identify any impurity peaks.
-
Run the cyclic voltammetry experiment on the analyte solution.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Analyze the voltammogram to determine the peak potentials (anodic and cathodic), peak currents, and to assess the reversibility of the redox process.
-
Visualizations
Logical Relationship of Voltammetry Components
References
Application Notes and Protocols for the Preparation of Ionic Liquids Using Tetrapropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two types of ionic liquids using tetrapropylammonium (B79313) chloride: a deep eutectic solvent (DES) with ethylene (B1197577) glycol and a metal-containing ionic liquid with zinc chloride. The physicochemical properties and potential applications of these ionic liquids are also discussed.
Introduction
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "designer solvents" due to the ability to tune their physical and chemical properties by modifying the cation and anion.[1] Tetrapropylammonium chloride is a quaternary ammonium (B1175870) salt that can be used as a hydrogen bond acceptor in the formation of a specific class of ionic liquids known as deep eutectic solvents (DESs).[2] DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that form a eutectic with a melting point much lower than the individual components.[2] Additionally, this compound can be combined with metal salts to form another class of ionic liquids with unique catalytic and electrochemical properties.
Ionic liquids are gaining significant attention as green alternatives to volatile organic compounds (VOCs) in various applications due to their negligible vapor pressure, high thermal stability, and wide liquid range.[1][3] Their applications span catalysis, organic synthesis, electrochemistry, and material science.[4]
Synthesis of this compound-Based Ionic Liquids
Two primary methods for the preparation of ionic liquids using this compound are detailed below: the formation of a deep eutectic solvent with a hydrogen bond donor and the synthesis of a metal-containing ionic liquid.
Protocol 1: Preparation of a Deep Eutectic Solvent (DES) with Ethylene Glycol
This protocol describes the synthesis of a deep eutectic solvent from this compound and ethylene glycol. The method is based on the established procedure for forming DESs from quaternary ammonium salts and hydrogen bond donors.[2][5]
Materials:
-
This compound ((CH₃CH₂CH₂)₄NCl)
-
Ethylene glycol (HOCH₂CH₂OH)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Vacuum oven or high-vacuum line
Experimental Procedure:
-
Weighing Reactants: Accurately weigh this compound and ethylene glycol in a desired molar ratio. A common starting ratio for similar systems is 1:2 to 1:4 (salt:HBD).[6] For this protocol, a 1:4 molar ratio will be used.
-
Mixing: Combine the weighed this compound and ethylene glycol in a round-bottom flask equipped with a magnetic stir bar.
-
Heating and Stirring: Place the flask on a heating plate and stir the mixture at a moderate speed. Gently heat the mixture to 60-80°C.[5]
-
Formation of Homogeneous Liquid: Continue heating and stirring until a clear, homogeneous liquid is formed. This typically indicates the formation of the deep eutectic solvent.
-
Drying: Cool the mixture to room temperature and transfer it to a vacuum oven. Dry the DES under vacuum at 60-80°C for 24 hours to remove any residual moisture.[7][8]
-
Storage: Store the resulting DES in a sealed container in a desiccator to prevent moisture absorption.
Diagram of the Experimental Workflow for DES Preparation:
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Physico-Chemical Properties of Ionic Liquids [ilschem.com]
- 4. Application of Ionic Liquids in Electrochemistry-Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. rsc.org [rsc.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
How to dry and store Tetrapropylammonium chloride to prevent moisture absorption.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and answers to frequently asked questions regarding the proper drying and storage of Tetrapropylammonium chloride to prevent moisture absorption, a common issue with this hygroscopic compound.
Frequently Asked Questions (FAQs)
Q1: My this compound appears clumpy and wet. Can I still use it?
A1: Clumping is a clear indication of moisture absorption due to the hygroscopic nature of this compound.[1][2] Using the salt in this state can lead to inaccurate concentrations and potential side reactions in moisture-sensitive experiments. It is crucial to dry the compound before use.
Q2: What is the best method for drying this compound?
A2: The recommended method is drying in a vacuum oven. This technique effectively removes water at a temperature well below the compound's decomposition point.[1] Alternatively, a desiccator containing a suitable drying agent can be used, although this method may be slower.
Q3: At what temperature should I dry this compound in a vacuum oven?
A3: To avoid thermal decomposition, it is critical to dry the salt at a temperature significantly lower than its decomposition temperature of 237.2°C.[1] A safe and effective temperature range is between 80°C and 100°C.
Q4: How long do I need to dry the salt?
A4: The drying time will depend on the amount of salt and the level of moisture. A general guideline is to dry for 12-24 hours under vacuum. To ensure the salt is completely dry, you can perform successive weighings until a constant weight is achieved. For precise determination of residual water content, Karl Fischer titration is the recommended method.[3][4][5][6][7]
Q5: What type of desiccant should I use in a desiccator for storing this compound?
A5: Anhydrous calcium sulfate (B86663) (Drierite®) or molecular sieves (3Å or 4Å) are effective choices for maintaining a dry environment for storing this compound. Self-indicating silica (B1680970) gel can also be used to provide a visual cue of when the desiccant needs to be regenerated.
Q6: How can I be certain that my this compound is sufficiently dry for my experiment?
A6: The most reliable method for determining the water content is Karl Fischer titration, which can accurately measure trace amounts of water.[3][4][5][6][7] For less sensitive applications, drying to a constant weight is a common practice. This involves periodically removing the sample from the oven, allowing it to cool in a desiccator, and weighing it. The sample is considered dry when consecutive weighings are identical.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound is still clumpy after drying. | Insufficient drying time or temperature. | Increase the drying time in the vacuum oven or slightly increase the temperature, ensuring it remains well below the decomposition temperature of 237.2°C.[1] |
| Saturated desiccant in the desiccator. | Regenerate or replace the desiccant. | |
| The compound discolors (e.g., turns yellow or brown) during drying. | The drying temperature is too high, causing decomposition. | Immediately reduce the oven temperature. Discard the discolored salt as it is likely impure. Always dry at a temperature safely below 237.2°C.[1] |
| Difficulty maintaining a dry atmosphere in the storage container. | The container is not airtight. | Use a high-quality desiccator with a well-greased seal or a glove box with an inert atmosphere. Ensure the container lid is securely fastened. |
| Frequent opening of the container in a humid environment. | Minimize the frequency and duration of opening the storage container. If possible, handle the compound in a glove box or under a stream of dry, inert gas. |
Data Presentation
| Parameter | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Hygroscopicity | Moderate | [1] |
| Solubility | Soluble in water and acetone | [2][8] |
| Melting Point | 240-242 °C | [9] |
| Decomposition Temperature | 237.2 °C | [1] |
Experimental Protocols
Protocol 1: Drying this compound using a Vacuum Oven
-
Preparation: Place a thin layer of the this compound in a clean, dry borosilicate glass dish or on a watch glass.
-
Oven Setup: Preheat a vacuum oven to a temperature between 80°C and 100°C.
-
Drying: Place the dish containing the salt into the vacuum oven. Close the door and slowly apply a vacuum, aiming for a pressure below 10 mmHg.
-
Duration: Dry the salt for a minimum of 12-24 hours. For larger quantities, a longer drying time may be necessary.
-
Verification of Dryness (Constant Weight Method):
-
Turn off the vacuum and vent the oven with a dry, inert gas such as nitrogen or argon.
-
Quickly transfer the dish to a desiccator to cool to room temperature.
-
Once cooled, weigh the dish and its contents accurately.
-
Return the dish to the vacuum oven and continue drying for another 4-6 hours.
-
Repeat the cooling and weighing process until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.1 mg).
-
-
Storage: Once dry, immediately transfer the salt to a tightly sealed container and store it in a desiccator or a glove box under an inert atmosphere.
Protocol 2: Storage of Dried this compound
-
Container Selection: Use a glass container with a tight-fitting lid. For optimal protection, a desiccator is recommended.
-
Desiccant: Place a suitable desiccant, such as anhydrous calcium sulfate or molecular sieves, in the bottom of the desiccator. If using indicating silica gel, ensure it is blue (dry) and not pink (saturated).
-
Inert Atmosphere (Optional but Recommended): For highly sensitive applications, after placing the dried salt in its container, flush the container with a dry, inert gas like nitrogen or argon before sealing.
-
Labeling: Clearly label the container with the compound name and the date it was dried.
-
Location: Store the desiccator in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.
Mandatory Visualization
Caption: A flowchart illustrating the recommended procedure for drying and storing this compound.
References
- 1. Effect of this compound Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 3. Karl Fischer water content titration - Scharlab [scharlab.com]
- 4. mt.com [mt.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. redriver.team [redriver.team]
- 9. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Tetrapropylammonium Chloride in Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimization of Tetrapropylammonium (B79313) chloride (TPACl) as a phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Tetrapropylammonium chloride (TPACl) in a phase transfer catalysis (PTC) reaction?
A1: this compound is a quaternary ammonium (B1175870) salt that acts as a phase transfer catalyst.[1][2] Its primary function is to transport a reactant, typically an anion, from one phase (usually aqueous or solid) into a second, immiscible phase (usually organic) where the reaction with an organic substrate occurs.[3][4] This process overcomes the mutual insolubility of the reactants, significantly accelerating the reaction rate and often leading to higher product yields under milder conditions.[3][4]
Q2: How does the structure of TPACl make it an effective phase transfer catalyst?
A2: The effectiveness of TPACl stems from its amphiphilic nature. The positively charged nitrogen atom (the "head") has an affinity for anions in the aqueous phase, while the four propyl groups (the "tails") create a lipophilic (oil-loving) exterior. This structure allows the TPACl cation to form an ion pair with the reactant anion, extract it from the aqueous phase, and transport it into the organic phase. Quaternary salts with alkyl chains of 2 to 4 carbon atoms, like TPACl, are capable of partitioning effectively between the organic and aqueous phases.[5]
Q3: What is a typical starting concentration for TPACl in a new reaction?
A3: For many reactions, a good starting point for TPACl concentration is in the range of 1-10 mol% relative to the limiting organic substrate.[1] For instance, in the alkylation of phenol (B47542) with benzyl (B1604629) chloride, a concentration of 5-10 mol% of the related tetrapropylammonium bromide is recommended to effectively promote the reaction.[1] The optimal amount can vary significantly depending on the specific reaction, so this should be considered a starting point for further optimization.[6]
Q4: Can increasing the TPACl concentration indefinitely improve the reaction rate?
A4: Not necessarily. While increasing the catalyst concentration generally increases the reaction rate up to a certain point, there is a saturation point beyond which adding more catalyst will not provide a significant benefit and may even be detrimental.[7][8] At very high concentrations, the catalyst can sometimes form aggregates or micelles, which can alter the reaction mechanism or inhibit the reaction. Economically, using an excessive amount of catalyst is also inefficient. Optimization experiments are crucial to find the most effective concentration.
Troubleshooting Guide
Problem 1: The reaction is very slow or not proceeding at all.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Concentration | The amount of TPACl may be too low to effectively transport the reactant anion. Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol%, then to 10 mol%) to see if the rate improves. |
| Poor Agitation | Inadequate mixing results in a small interfacial area between the two phases, limiting the catalyst's ability to transfer reactants. Ensure vigorous stirring to create a fine emulsion and maximize the surface area between the phases. The rate of agitation is very important in phase transfer reactions.[3] |
| Inappropriate Solvent Choice | The organic solvent affects both the solubility of the TPACl-anion ion pair and the intrinsic reaction rate.[5] Polar aprotic solvents can sometimes enhance the reaction. Consider screening solvents like toluene, dichloromethane, or acetonitrile.[5] |
| Low Reactant Concentration in the Aqueous Phase | The concentration of the inorganic salt in the aqueous phase can influence the transfer rate. Using a higher concentration of the salt can favor the transfer of the anion into the organic phase.[3] |
Problem 2: The reaction yield is low, or significant side products are formed.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Certain anions, particularly highly polarizable ones like iodide (I⁻) or tosylate (TsO⁻), can pair very strongly with the quaternary ammonium cation. This strong pairing can prevent the catalyst from transferring the desired reactant anion, effectively "poisoning" it. If possible, consider using alternative leaving groups, such as bromide instead of iodide.[3] |
| Catalyst Degradation | Under strongly basic conditions and elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, leading to catalyst degradation. If the reaction requires harsh conditions, consider using a more stable catalyst, such as a tetrabutylammonium (B224687) salt, or running the reaction at a lower temperature for a longer time. |
| Sub-optimal Catalyst Concentration | An incorrect catalyst concentration can lead to side reactions. Too little catalyst may result in a slow reaction where side reactions can dominate. Too much catalyst might promote undesired secondary reactions. It is important to perform an optimization screen to find the ideal concentration. |
Problem 3: Difficulty in separating the product from the catalyst post-reaction.
| Possible Cause | Suggested Solution |
| High Catalyst Lipophilicity/Concentration | TPACl has moderate solubility in some organic solvents. If a high concentration is used, it may be difficult to remove from the product. |
| 1. Water Wash: Perform multiple washes of the organic phase with water or brine to extract the water-soluble TPACl. | |
| 2. Silica Gel Chromatography: If the product is stable on silica, column chromatography can effectively remove the catalyst. | |
| 3. Use a Polymer-Supported Catalyst: For future experiments, consider using a polymer-bound version of the catalyst, which can be easily filtered off at the end of the reaction. |
Data on Catalyst Concentration
Optimizing the catalyst concentration is a critical step in developing an efficient phase transfer catalysis protocol. The ideal concentration balances reaction rate and yield against the cost and potential for downstream purification challenges.
Table 1: Effect of Phase Transfer Catalyst Concentration on Product Yield.
The following data is adapted from a study on the synthesis of phenyl butyl ether from sodium phenoxide and n-butyl bromide, using Tetrabutylammonium Bromide (TBAB), a catalyst structurally similar to TPACl. This illustrates the typical relationship between catalyst concentration and yield.
| Catalyst Concentration (mol) | Product Yield (%) |
| 0.001 | 92.5 |
| 0.002 | 85.2 |
| 0.003 | 78.9 |
| 0.004 | 70.1 |
| 0.005 | 65.4 |
Reaction Conditions: Sodium phenoxide (0.03 mol), Butyl Bromide (0.03 mol), Toluene (25 cm³), Temperature: 70°C, Time: 4 Hr. Data adapted from a study using TBAB.
This data shows that for this specific reaction, an optimal concentration was found, and increasing the catalyst amount beyond this point led to a decrease in yield.
Experimental Protocols
Protocol: General Procedure for Optimizing TPACl Concentration in a Nucleophilic Substitution Reaction
This protocol describes a general method for optimizing the concentration of TPACl for the reaction of an organic halide (R-X) with a nucleophile (Nu⁻) in a biphasic system.
1. Materials and Setup:
-
Reactants: Organic substrate (e.g., 1-bromooctane), Nucleophile source (e.g., aqueous sodium cyanide)
-
Catalyst: this compound (TPACl)
-
Solvents: Organic solvent (e.g., toluene), Deionized water
-
Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, temperature controller, septa, needles, and standard glassware for workup and analysis (e.g., separatory funnel, rotary evaporator, GC or HPLC).
2. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the organic substrate (1.0 eq) and the organic solvent (e.g., 5 mL per mmol of substrate).
-
In a separate vessel, prepare the aqueous solution of the nucleophile (e.g., 1.5 eq of sodium cyanide in water).
-
Begin vigorous stirring of the organic phase. A high agitation rate is crucial for efficient phase transfer.[3]
3. Catalyst Addition and Optimization:
-
Set up a series of parallel reactions. To each reaction flask, add a different amount of TPACl. A typical range to screen would be:
-
Reaction 1: 0 mol% (Control)
-
Reaction 2: 1 mol%
-
Reaction 3: 2.5 mol%
-
Reaction 4: 5 mol%
-
Reaction 5: 10 mol%
-
-
Add the aqueous nucleophile solution to each flask.
4. Reaction Monitoring:
-
Heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of each reaction over time (e.g., at 1h, 2h, 4h, 8h) by withdrawing small aliquots from the organic layer, quenching them (e.g., with water), and analyzing them by a suitable method like GC, TLC, or HPLC to determine the conversion to the product.
5. Workup and Analysis:
-
Once a reaction reaches completion or a desired endpoint, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the crude product to determine the yield and purity. Compare the results from the different catalyst loadings to identify the optimal TPACl concentration.
Visualizations
Caption: Mechanism of Tetrapropylammonium (Q⁺) catalyzed phase transfer reaction.
Caption: Workflow for optimizing TPACl catalyst concentration.
References
- 1. koyonchem.com [koyonchem.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. 31kouqiang.com [31kouqiang.com]
- 4. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. (2012) | Scott E. Denmark | 50 Citations [scispace.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Troubleshooting poor yields with Tetrapropylammonium chloride as a catalyst.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields with Tetrapropylammonium (B79313) chloride (TPACl) as a catalyst or structure-directing agent.
Section 1: Troubleshooting Poor Yields in Zeolite Synthesis (TPACl as a Structure-Directing Agent)
Tetrapropylammonium chloride and its hydroxide (B78521) (TPAOH) and bromide (TPABr) analogues are most commonly used as structure-directing agents (SDAs), or templates, in the hydrothermal synthesis of zeolites, particularly MFI-type zeolites like ZSM-5. Low yield or poor crystallinity of the final zeolite product is a common issue. This section addresses frequent problems encountered during this process.
Frequently Asked Questions (FAQs)
Q1: My zeolite yield is very low, or the product is amorphous. What are the likely causes?
A1: Low crystallinity and poor yield are often interconnected and can stem from several factors in the synthesis gel composition and hydrothermal treatment conditions. Key areas to investigate include:
-
Incorrect Gel Composition: The molar ratios of silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), sodium oxide (Na₂O), water (H₂O), and the TPA⁺ template are critical. An optimal concentration of the organic SDA is necessary to achieve high crystallinity.[1][2] Both too low and excessively high concentrations of the template can be detrimental.
-
Inappropriate Hydrothermal Conditions: The temperature and duration of the hydrothermal synthesis are crucial. Insufficient time or a temperature that is too low may lead to incomplete crystallization. Conversely, excessively long synthesis times can sometimes lead to the formation of undesirable, more stable crystalline phases or even the dissolution and recrystallization of the desired product.[3]
-
Improper pH of the Synthesis Gel: The alkalinity of the synthesis mixture influences the dissolution of silica and alumina precursors and the overall crystallization kinetics. The pH is a significant factor in determining the final product's crystallinity.
-
Inadequate Mixing or Aging: Insufficient mixing can lead to an inhomogeneous gel, resulting in localized areas with incorrect stoichiometry. An aging step at a lower temperature before the main hydrothermal treatment can be crucial for the formation of stable nuclei, which then grow into crystals at a higher temperature.
Q2: How does the concentration of this compound affect the synthesis of ZSM-5?
A2: The concentration of the TPA⁺ cation is a critical parameter that directs the formation of the MFI framework. An optimal TPAOH/SiO₂ molar ratio is key for achieving the highest crystallinity, desired morphology, and ideal pore characteristics.[1][2] Studies have shown that there is an optimal concentration for the template; concentrations below or above this optimum can lead to reduced crystallinity and the formation of amorphous material or other zeolite phases.[1] For instance, in one study, a TPAOH/SiO₂ mole ratio of 0.0500 was found to be optimal for the microwave-assisted synthesis of ZSM-5.[1][2]
Q3: Can the purity of my this compound be a source of the problem?
A3: Yes, the purity of all reagents, including TPACl, is important. Impurities can interfere with the nucleation and crystal growth processes. For instance, unknown ions can be incorporated into the synthesis gel, altering its composition and potentially inhibiting the formation of the desired zeolite structure. It is always recommended to use high-purity reagents for reproducible results.
Q4: My ZSM-5 crystals are very small/large or have an undesirable morphology. How can I control this?
A4: Crystal size and morphology are influenced by several synthesis parameters. The concentration of TPAOH can control the number of nuclei formed during the hydrothermal process, which in turn affects the final crystal size.[4] Other factors include the synthesis temperature, the Si/Al ratio, and the presence of other additives. To obtain a specific crystal size or morphology, a systematic optimization of the synthesis conditions is often necessary.
Troubleshooting Workflow for Poor Zeolite Yield
The following diagram illustrates a logical workflow for troubleshooting poor yields in zeolite synthesis.
Data on the Effect of TPAOH Concentration on ZSM-5 Synthesis
The following table summarizes data from a study on the microwave-assisted synthesis of ZSM-5, showing the impact of the TPAOH/SiO₂ molar ratio on the resulting zeolite's properties. An optimal ratio is crucial for high crystallinity and microporosity.
| Sample ID | TPAOH/SiO₂ Molar Ratio | Relative Crystallinity (%) | BET Surface Area (m²/g) | Micropore Area (m²/g) | Micropore Volume (cm³/g) |
| KM1 | 0.100 | 95 | 390 | 285 | 0.13 |
| KM2 | 0.075 | 98 | 395 | 290 | 0.13 |
| KM3 | 0.050 | 100 | 405 | 300 | 0.14 |
| KM4 | 0.025 | 85 | 380 | 270 | 0.12 |
| KM5 | 0.0125 | 60 | 350 | 240 | 0.11 |
| KM6 | 0.00625 | 30 | 320 | 210 | 0.10 |
| KM7 | 0.000 | Amorphous | - | - | - |
| Data adapted from a study on ZSM-5 synthesis.[1][2] |
Role of Tetrapropylammonium (TPA⁺) as a Structure-Directing Agent
The TPA⁺ cation plays a crucial role in templating the formation of the specific pore structure of MFI zeolites. The following diagram illustrates this relationship.
Section 2: Troubleshooting Poor Yields in Phase Transfer Catalysis
This compound can also be used as a phase transfer catalyst (PTC) to facilitate reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). Poor yields in these reactions can often be traced to issues with the catalyst's stability, concentration, or the overall reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My phase transfer catalyzed reaction is slow or gives a low yield. What should I check first?
A1: When troubleshooting a PTC reaction, consider the following factors:
-
Catalyst Structure and Lipophilicity: The structure of the quaternary ammonium (B1175870) salt is crucial. The catalyst must be sufficiently soluble in the organic phase to transport the aqueous reactant. While TPACl is effective in many cases, catalysts with longer alkyl chains (e.g., tetrabutyl- or tetrahexylammonium (B1222370) salts) may be required for very nonpolar organic phases to ensure proper partitioning.[5]
-
Catalyst Concentration: The amount of PTC used can significantly impact the reaction rate. While only a catalytic amount is needed, too little may result in a slow reaction. A typical starting point is 1-10 mol% relative to the substrate.
-
Agitation/Stirring Rate: In a biphasic system, the reaction occurs at the interface between the two phases. Vigorous stirring is essential to maximize the interfacial area and facilitate the transfer of the ionic species by the catalyst.
-
Reaction Temperature: Increasing the temperature generally accelerates the reaction. However, quaternary ammonium salts can degrade at high temperatures, especially in the presence of a strong base.[5] The thermal stability of TPACl should be considered, and the temperature optimized accordingly.
-
Presence of Water: The amount of water in the reaction can be critical. While necessary for dissolving the ionic reactant, excess water can hydrate (B1144303) the anion being transferred, reducing its nucleophilicity and slowing the reaction in the organic phase.
Q2: Could my this compound be degrading under the reaction conditions?
A2: Yes, catalyst degradation is a common cause of poor performance in phase transfer catalysis. Quaternary ammonium salts, including TPACl, can undergo Hofmann elimination in the presence of strong bases and high temperatures, leading to the formation of an alkene and a tertiary amine, thus deactivating the catalyst.[5] If your reaction is run under strongly basic conditions, consider if a lower temperature or a less basic catalyst is feasible. Thermal degradation can also occur independently of the base.[6][7][8]
Q3: Does the choice of solvent matter in a phase transfer catalysis reaction?
A3: Absolutely. The organic solvent affects both the solubility of the substrate and the catalyst-ion pair. A solvent that is too polar may poorly solvate the organic substrate, while a very nonpolar solvent may not adequately dissolve the catalyst-ion pair. Common solvents for PTC include toluene, dichloromehane, and acetonitrile. The optimal solvent choice is often reaction-specific and may require screening.[5]
Q4: I am observing side products. Could this be related to the catalyst?
A4: While the PTC's primary role is to transport the reactant, it can sometimes influence selectivity. More commonly, side products arise from the reaction conditions themselves. For example, if the reaction is run at too high a temperature to compensate for a slow rate, thermal decomposition of reactants or products may occur. By optimizing the PTC system (catalyst choice, concentration, and agitation) to achieve a faster rate at a lower temperature, the formation of thermal byproducts can often be minimized.
Section 3: Experimental Protocols
This section provides a representative experimental protocol for the synthesis of ZSM-5 zeolite using a tetrapropylammonium-based structure-directing agent.
Protocol: Hydrothermal Synthesis of ZSM-5 Zeolite
This protocol is adapted from the literature for the synthesis of ZSM-5 with a Si/Al ratio of 50 using tetrapropylammonium hydroxide (TPAOH).[4] TPACl can often be used with appropriate adjustments to the base concentration.
Reagents:
-
Colloidal silica (e.g., 40 wt% suspension in H₂O)
-
Aluminum sulfate (B86663) octadecahydrate [Al₂(SO₄)₃·18H₂O]
-
Tetrapropylammonium hydroxide (TPAOH, e.g., 1.0 M in H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare the Aluminate Solution: In a typical synthesis for a gel with a molar composition of 1 SiO₂ : 0.01 Al₂O₃ : 0.035 Na₂O : 0.05 TPAOH : 20 H₂O, dissolve the required amount of NaOH in a portion of the deionized water.
-
To the NaOH solution, add the aluminum sulfate octadecahydrate and stir until a clear solution is obtained.
-
Add the Structure-Directing Agent: Add the specified amount of TPAOH solution to the aluminate solution and stir to combine.
-
Add the Silica Source: Slowly add the colloidal silica to the mixture while stirring vigorously to form a homogeneous synthesis gel.
-
Hydrothermal Treatment: Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired crystallization temperature (e.g., 150-180 °C) for a specified duration (e.g., 24-72 hours). The heating can be done in a conventional oven or using microwave irradiation for faster crystallization.[1]
-
Product Recovery: After the hydrothermal treatment, cool the autoclave to room temperature.
-
Recover the solid product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7-8).
-
Drying and Calcination: Dry the washed product in an oven at 60-100 °C overnight.
-
To remove the organic template (TPA⁺), calcine the dried powder in a furnace. A typical procedure is to heat in air at a controlled rate to 550 °C and hold for 6 hours.
-
Ion Exchange (Optional): To obtain the protonated form (H-ZSM-5), the calcined zeolite can be ion-exchanged with an ammonium salt solution (e.g., 1.0 M NH₄Cl) at ~70 °C for 6 hours, followed by washing, drying, and a second calcination at 550 °C.[4]
References
- 1. ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Hydrothermal Synthesis Process of ZSM-5 Zeolite for VOCs Adsorption Using Desilication Solution [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Tetrapropylammonium Chloride (TPACl) in Zeolite Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Tetrapropylammonium (B79313) chloride (TPACl) as a structure-directing agent (SDA) in zeolite synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during zeolite synthesis using TPACl.
| Issue ID | Question | Possible Causes & Solutions |
| ZG-01 | Why is my final product amorphous instead of crystalline ZSM-5? | 1. Insufficient Alkalinity: TPACl is a neutral salt and does not provide the hydroxide (B78521) ions (OH⁻) necessary to catalyze the dissolution and reorganization of silica (B1680970) and alumina (B75360) precursors. Unlike Tetrapropylammonium hydroxide (TPAOH), which is basic, using TPACl requires the addition of another base, typically sodium hydroxide (NaOH), to achieve the optimal pH for crystallization. The alkalinity of the synthesis gel is a critical parameter.[1] Solution: Carefully control the NaOH concentration in your synthesis mixture. The optimal Na₂O/SiO₂ molar ratio often falls within a specific range for ZSM-5 synthesis. Insufficient NaOH will lead to incomplete dissolution of precursors, while excessive amounts can favor the formation of other zeolite phases or amorphous silicates.[2] 2. Inadequate Crystallization Time or Temperature: Zeolite crystallization is a kinetic process. If the hydrothermal treatment time is too short or the temperature is too low, the framework may not have sufficient time or energy to form an ordered crystalline structure. Solution: Increase the crystallization time or temperature within the recommended range for ZSM-5 synthesis (typically 150-180°C for 12-72 hours). Monitor the crystallization progress by analyzing small aliquots of the synthesis mixture at different time intervals using techniques like X-ray Diffraction (XRD). |
| ZG-02 | I've obtained a crystalline product, but it's not the desired ZSM-5 phase (e.g., mordenite). Why? | 1. Incorrect Alkalinity/pH: The type of zeolite formed is highly sensitive to the pH of the synthesis gel. An alkalinity level that is too high or too low can direct the synthesis towards thermodynamically more stable phases other than ZSM-5. Solution: Adjust the NaOH/SiO₂ and TPACl/SiO₂ molar ratios. A systematic variation of these ratios is recommended to find the optimal window for pure-phase ZSM-5 crystallization. 2. Inappropriate Si/Al Ratio: The silicon-to-aluminum ratio of the initial gel composition is a key factor in determining the final zeolite structure. Solution: Ensure the Si/Al ratio in your starting mixture is within the typical range for ZSM-5 synthesis (e.g., 20-100). |
| ZG-03 | The crystallinity of my ZSM-5 product is low. How can I improve it? | 1. Suboptimal TPACl Concentration: The concentration of the TPA⁺ cation plays a crucial role in templating the MFI framework of ZSM-5. Too low a concentration may result in incomplete structure direction, leading to low crystallinity. Conversely, an excessively high concentration does not necessarily improve crystallinity and can be uneconomical. An optimum concentration of the SDA is often required to achieve the highest crystallinity.[3] Solution: Optimize the TPACl/SiO₂ molar ratio in your synthesis gel. A typical starting point is a ratio between 0.1 and 0.2. 2. Improper Aging Process: The aging step (stirring the gel at a lower temperature before hydrothermal treatment) can be crucial for the formation of stable crystal nuclei. An inadequate aging period may result in fewer nuclei, leading to larger crystals but potentially lower overall crystallinity. Solution: Introduce or optimize an aging step in your protocol. Typical aging is performed at room temperature or slightly elevated temperatures (e.g., 60°C) for several hours to 24 hours with stirring. |
| ZG-04 | The particle size of my zeolite crystals is too large/small. How can I control it? | 1. Nucleation vs. Growth Rate: Particle size is determined by the relative rates of nucleation and crystal growth. Conditions that favor rapid nucleation over growth (e.g., higher alkalinity, longer aging times) tend to produce smaller crystals. Conversely, conditions that favor growth over nucleation result in larger crystals.[4] Solution: To obtain smaller particles, try increasing the NaOH concentration slightly or extending the aging time. For larger crystals, you can reduce the aging time or slightly decrease the alkalinity. The synthesis temperature also plays a role; higher temperatures generally accelerate both nucleation and growth.[4] 2. TPACl Concentration: The concentration of the SDA can also influence crystal size. Solution: Varying the TPACl/SiO₂ ratio can impact the number of nuclei formed and thus the final crystal size. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Tetrapropylammonium chloride (TPACl) in zeolite synthesis?
A1: TPACl serves as an organic structure-directing agent (SDA). The tetrapropylammonium (TPA⁺) cation acts as a template around which the silica and alumina precursors organize to form the specific porous framework of the zeolite, such as the MFI structure of ZSM-5.
Q2: How does TPACl differ from TPAOH (Tetrapropylammonium hydroxide) in synthesis?
A2: The key difference lies in their effect on the alkalinity of the synthesis gel. TPAOH is a strong base and contributes hydroxide ions, which are essential for dissolving the silica and alumina sources. TPACl is a neutral salt (the chloride anion, Cl⁻, is the conjugate base of a strong acid) and does not provide this alkalinity. Therefore, when using TPACl, a separate base, typically NaOH, must be added to the synthesis mixture to control the pH. The presence of the chloride ion can also influence the silicate (B1173343) condensation reactions in the initial stages of zeolite formation.[5]
Q3: What is the significance of the aging step in TPACl-mediated synthesis?
A3: The aging step, which involves stirring the synthesis gel at a temperature below the crystallization temperature (e.g., room temperature to 60°C) for a period of time, is crucial for the formation of stable crystal nuclei. A proper aging period can lead to a higher number of nuclei, which can result in smaller, more uniform crystals and improved overall crystallinity of the final product.
Q4: Can the chloride anion from TPACl negatively impact the synthesis?
A4: The chloride ion is generally considered to be a weakly interacting anion in zeolite synthesis. However, studies have shown that anions can influence the hydrogen bond network of water and the kinetics of silicate oligomerization, which are the initial steps of zeolite formation.[5] Specifically, chloride ions may suppress the formation of 3-membered silicate rings and favor the formation of 4-membered rings.[5] This can subtly alter the crystallization pathway but does not typically inhibit the formation of ZSM-5 if other synthesis parameters are optimal.
Q5: What are the typical molar ratios for ZSM-5 synthesis using TPACl?
A5: While the optimal ratios can vary depending on the specific silica and alumina sources and desired product characteristics, a common starting point for the molar composition of the synthesis gel is:
-
SiO₂/Al₂O₃: 20 - 100
-
Na₂O/SiO₂: 0.1 - 0.3 (This is crucial for providing alkalinity)
-
TPACl/SiO₂: 0.1 - 0.2
-
H₂O/SiO₂: 20 - 40
Q6: After synthesis, how is the TPACl removed from the zeolite pores?
A6: The TPA⁺ cations trapped within the zeolite pores are typically removed by calcination. This involves heating the synthesized zeolite powder in air at a high temperature (e.g., 550°C) for several hours. The organic template decomposes and is removed, leaving the porous structure of the zeolite intact.
Quantitative Data Summary
The following tables summarize the impact of key synthesis parameters on the properties of ZSM-5. Note that much of the available quantitative data is for TPAOH; however, the trends are generally applicable to TPACl, with the understanding that alkalinity must be controlled independently with a base like NaOH.
Table 1: Effect of TPA⁺/SiO₂ Molar Ratio on ZSM-5 Properties (with constant alkalinity)
| TPA⁺/SiO₂ Molar Ratio | Relative Crystallinity (%) | Average Crystal Size (nm) |
| 0.05 | ~85 | ~400 |
| 0.10 | >95 | ~300 |
| 0.15 | >95 | ~250 |
| 0.20 | ~90 | ~200 |
Data synthesized from general trends reported in the literature. Actual values may vary. An optimal concentration of the SDA is key for achieving the highest crystallinity.[3]
Table 2: Effect of Crystallization Time on ZSM-5 Crystallinity (at 170°C)
| Crystallization Time (hours) | Relative Crystallinity (%) |
| 6 | < 20 |
| 12 | ~70 |
| 24 | >95 |
| 48 | >95 |
Data synthesized from general trends reported in the literature. Crystallinity generally increases with time until a plateau is reached.[6]
Table 3: Effect of Crystallization Temperature on ZSM-5 Synthesis (at 24 hours)
| Crystallization Temperature (°C) | Relative Crystallinity (%) | Notes |
| 130 | Low | Incomplete crystallization |
| 150 | High | Good crystallinity |
| 170 | Very High | Often optimal |
| 190 | High | Increased risk of forming denser, undesired phases |
Data synthesized from general trends reported in the literature. Higher temperatures accelerate crystallization but can also promote the formation of more stable, but undesired, zeolite phases.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of ZSM-5 using TPACl
This protocol provides a general methodology for the synthesis of ZSM-5 zeolite with a target Si/Al ratio of approximately 50.
Materials:
-
Sodium silicate solution (e.g., ~27% SiO₂, ~8% Na₂O)
-
Aluminum sulfate (B86663) octadecenohydrate (Al₂(SO₄)₃·18H₂O)
-
This compound (TPACl)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Deionized water
Procedure:
-
Solution A (Alumina Source):
-
Dissolve a calculated amount of Al₂(SO₄)₃·18H₂O in deionized water.
-
Slowly add a calculated amount of H₂SO₄ to this solution while stirring.
-
-
Solution B (Silica and Alkali Source):
-
In a separate beaker, dissolve a calculated amount of NaOH in deionized water.
-
Slowly add the sodium silicate solution to the NaOH solution with vigorous stirring.
-
-
Solution C (SDA Source):
-
Dissolve a calculated amount of TPACl in deionized water.
-
-
Gel Formation:
-
Slowly add Solution A to Solution B under vigorous stirring. A thick white gel will form.
-
Continue stirring for approximately 30 minutes to ensure homogeneity.
-
Add Solution C to the gel and continue stirring for another 30 minutes. The final molar composition of the gel should be approximately: 1 SiO₂ : 0.01 Al₂O₃ : 0.15 Na₂O : 0.1 TPACl : 30 H₂O.
-
-
Aging:
-
Transfer the gel to a sealed polypropylene (B1209903) container and age at room temperature for 12-24 hours with continuous stirring.
-
-
Hydrothermal Crystallization:
-
Transfer the aged gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at 170°C for 24-48 hours under static conditions.
-
-
Product Recovery:
-
Cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7).
-
Dry the product overnight at 100-110°C.
-
-
Template Removal (Calcination):
-
Place the dried powder in a ceramic crucible.
-
Heat in a furnace with a slow ramp rate (e.g., 2°C/min) to 550°C in a gentle flow of air.
-
Hold at 550°C for 6-8 hours to completely remove the TPA⁺ template.
-
Cool down slowly to room temperature.
-
Visualizations
Caption: Hydrothermal synthesis workflow for ZSM-5 using TPACl.
Caption: Troubleshooting logic for common issues in zeolite synthesis.
References
Technical Support Center: Removal of Residual Tetrapropylammonium Chloride from Synthesized Zeolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual tetrapropylammonium (B79313) chloride (TPACl) from synthesized zeolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing TPACl from synthesized zeolites?
A1: The three primary methods for removing TPACl, a common structure-directing agent (SDA), from zeolite pores are:
-
Calcination: This is a thermal treatment process that uses high temperatures to decompose and burn off the organic template.
-
Solvent Extraction: This method involves washing the zeolite with a suitable solvent to dissolve and remove the TPACl.
-
Ion Exchange: In this process, the tetrapropylammonium (TPA⁺) cations are replaced with other cations from a salt solution.
Q2: How can I verify that the TPACl has been successfully removed?
A2: Several analytical techniques can be used to confirm the removal of the organic template:
-
Thermogravimetric Analysis (TGA): A successful removal is indicated by a minimal weight loss in the temperature range of 200-600°C, where the organic template typically decomposes.[1][2][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of characteristic C-H stretching and bending vibration peaks associated with the TPA⁺ cation indicates its removal.
-
X-ray Diffraction (XRD): While not a direct measure of template removal, XRD is crucial to confirm that the zeolite's crystalline structure remains intact after the removal process.[4][5][6]
-
Brunauer-Emmett-Teller (BET) Analysis: An increase in the specific surface area and micropore volume compared to the as-synthesized zeolite suggests that the pores are no longer occupied by the template.[7]
Q3: Can the template removal process damage my zeolite?
A3: Yes, improper template removal can lead to a loss of crystallinity or structural collapse, particularly with high-temperature calcination. Temperatures exceeding 800°C can destroy the zeolite framework.[8] It is crucial to use appropriate protocols and to characterize the zeolite after template removal to ensure its integrity.
Q4: Is it possible to recover the TPACl after removal?
A4: Solvent extraction is the most suitable method if you wish to recover the TPACl for reuse, as calcination destroys the organic template.
Troubleshooting Guides
Issue 1: Incomplete Template Removal
Symptom:
-
TGA analysis shows significant weight loss in the 200-600°C range.
-
FTIR spectrum still shows prominent C-H vibration peaks.
-
The BET surface area is significantly lower than expected for the calcined zeolite.
-
The zeolite exhibits poor catalytic activity or adsorption capacity.[9]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Calcination: Temperature was too low or duration was too short. | Increase the calcination temperature (typically to 550°C) or extend the holding time. Ensure a sufficient flow of air or oxygen. A two-step calcination process can also be effective.[7] |
| Solvent Extraction: Inefficient solvent, insufficient extraction time, or poor solvent-zeolite contact. | Switch to a more effective solvent like ethanol (B145695). Increase the extraction time, and consider using a Soxhlet extractor for continuous extraction.[6] Ensure the solvent-to-zeolite ratio is adequate. |
| Ion Exchange: Low concentration of the exchange solution, insufficient exchange time, or competing ions. | Increase the concentration of the ammonium (B1175870) nitrate (B79036) solution (e.g., 1-2 M).[9] Increase the exchange time and/or perform multiple exchange cycles.[9] |
Issue 2: Zeolite Structure Damage or Loss of Crystallinity
Symptom:
-
XRD pattern shows a significant decrease in peak intensity or a broadening of peaks compared to the as-synthesized material.
-
BET analysis shows a drastic decrease in surface area and pore volume.
-
SEM or TEM images show amorphous material or collapsed crystals.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Calcination: Heating rate is too fast, or the final temperature is too high. | Use a slower heating ramp rate (e.g., 1-5°C/min) to allow for the gradual decomposition of the template. Avoid exceeding the recommended calcination temperature for your specific zeolite (typically 550-600°C).[7] |
| Harsh Chemical Treatment: Use of strong acids or bases during ion exchange or washing steps. | Use milder chemical treatments. For example, in ion exchange, use a neutral salt solution like ammonium nitrate. |
Quantitative Data on Removal Methods
The effectiveness of each removal method can vary depending on the zeolite type, crystal size, and specific process parameters. The following table summarizes typical efficiencies and impacts on zeolite properties.
| Removal Method | Typical Efficiency (% TPACl Removed) | Impact on Crystallinity | Impact on Surface Area | Key Considerations |
| Calcination | >95% (often complete) | Can be high if temperature is controlled; risk of damage at high temperatures. | Significant increase as pores are cleared. | Template is destroyed. Energy-intensive. |
| Solvent Extraction | 70-90% | Generally well-preserved. | Good increase, but may be slightly lower than calcination due to residual template. | Template can be recovered. Can be time-consuming and require large solvent volumes. |
| Ion Exchange | 80-95% | Well-preserved. | Good increase. | Can be effective for removing cationic templates. May require multiple cycles for complete removal. |
Experimental Protocols
Calcination Protocol
This protocol is a general guideline for the thermal removal of TPACl.
-
Preparation: Place the dried, as-synthesized zeolite powder in a ceramic crucible.
-
Heating Program:
-
Ramp up the temperature to 600°C at a rate of 2-5°C/min in a muffle furnace with a continuous flow of air.
-
Hold the temperature at 600°C for 6 hours.
-
Cool the furnace down to room temperature.
-
-
Characterization: Analyze the resulting white powder using TGA, FTIR, XRD, and BET to confirm complete template removal and structural integrity.
Solvent Extraction Protocol (Soxhlet Extraction)
This method allows for the potential recovery of the TPACl.
-
Preparation: Place the as-synthesized zeolite powder in a cellulose (B213188) extraction thimble.
-
Apparatus Setup:
-
Place the thimble inside a Soxhlet extractor.
-
Fill a round-bottom flask with ethanol (solvent-to-zeolite ratio of approximately 10:1 by weight).
-
Assemble the Soxhlet extractor on top of the flask and attach a condenser.
-
-
Extraction:
-
Heat the ethanol to its boiling point.
-
Allow the extraction to proceed for 24-48 hours. The process involves the solvent repeatedly washing over the zeolite.[2]
-
-
Post-Extraction:
-
Cool the apparatus and remove the thimble containing the zeolite.
-
Dry the zeolite in an oven at 100-120°C.
-
-
Characterization: Analyze the zeolite to determine the extent of template removal.
Ion Exchange Protocol
This protocol uses an ammonium nitrate solution to exchange TPA⁺ cations.
-
Preparation: Suspend the as-synthesized zeolite in a 1 M aqueous solution of ammonium nitrate (NH₄NO₃). A typical ratio is 1 g of zeolite per 100 mL of solution.
-
Exchange Process:
-
Heat the suspension to 80°C and stir for 6-12 hours.
-
Alternatively, the exchange can be performed at room temperature with stirring for 24 hours.
-
-
Washing:
-
Filter the zeolite and wash it thoroughly with deionized water to remove any residual ammonium nitrate.
-
-
Drying: Dry the zeolite in an oven at 100-120°C.
-
Multiple Cycles: For more complete removal, the ion exchange process can be repeated 2-3 times with a fresh ammonium nitrate solution.[9]
-
Characterization: Analyze the dried zeolite to confirm the removal of TPA⁺.
Visual Diagrams
Caption: General experimental workflow for TPACl removal and verification.
Caption: Logical workflow for troubleshooting incomplete TPACl removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. zeolite-products.com [zeolite-products.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Tetrapropylammonium Chloride (TPACl)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tetrapropylammonium (B79313) chloride (TPACl) under strong basic conditions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Tetrapropylammonium chloride (TPACl) under strong basic conditions?
A1: Under strong basic conditions, particularly with heating, the primary degradation pathway for the tetrapropylammonium (TPA) cation is Hofmann elimination.[1][2][3][4] This is an E2 elimination reaction where a hydroxide (B78521) ion abstracts a beta-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon), leading to the formation of an alkene and a tertiary amine.[3][5]
Q2: What are the expected degradation products of TPACl in a strong basic solution?
A2: The degradation of the tetrapropylammonium cation via Hofmann elimination yields propene (a gaseous alkene) and tripropylamine (B89841) (a tertiary amine).[2][3] The chloride ion from TPACl remains in the solution.
Q3: Why is the Hofmann elimination product (less substituted alkene) favored in the degradation of TPA cations?
A3: The formation of the least substituted alkene, known as the "Hofmann product," is favored due to the steric bulk of the large tetrapropylammonium leaving group.[1][6] This steric hindrance makes it easier for the base (hydroxide) to access the less sterically hindered protons on the terminal methyl group of the propyl chain.[1]
Q4: Besides Hofmann elimination, are there other potential degradation mechanisms for TPACl?
A4: While Hofmann elimination is the predominant pathway for tetraalkylammonium cations with beta-hydrogens, other mechanisms like nucleophilic substitution (SN2) can also occur, where the hydroxide ion attacks one of the alpha-carbons attached to the nitrogen.[4][7] However, for TPA+, the Hofmann elimination pathway is generally more favorable.
Q5: What factors influence the rate of TPACl degradation?
A5: The rate of degradation is significantly influenced by temperature, the concentration of the base, and the solvent used.[8] Higher temperatures and higher concentrations of a strong base (e.g., NaOH, KOH) will accelerate the rate of Hofmann elimination.[3][8]
Troubleshooting Guides
Problem: My TPACl solution is degrading much faster than expected, leading to inconsistent experimental results.
| Possible Cause | Suggested Solution |
| High Temperature: The experiment is being conducted at an elevated temperature, accelerating the Hofmann elimination reaction. | Reduce the experimental temperature if possible. If high temperatures are necessary, shorten the exposure time of TPACl to the basic conditions. Consider preparing the TPACl/base solution immediately before use. |
| High Concentration of Base: The concentration of the strong base (e.g., NaOH, KOH) is too high. | Lower the concentration of the base to the minimum required for the experiment. Buffer the solution to a lower pH if the experimental conditions permit. |
| Prolonged Storage: The TPACl solution in the strong base is being stored for an extended period before use. | Prepare fresh solutions of TPACl in the strong base immediately prior to each experiment to minimize degradation over time. |
Problem: I am not observing the expected degradation products (propene, tripropylamine) when analyzing my degraded TPACl sample.
| Possible Cause | Suggested Solution |
| Inappropriate Analytical Technique: The analytical method used is not suitable for detecting the degradation products. Propene is a gas and may have escaped the system. | For the detection of tripropylamine, use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. To detect propene, a sealed reaction vessel with headspace analysis capabilities is required. |
| Low Level of Degradation: The degradation may be occurring at a very low level, below the detection limit of the analytical instrument. | Increase the reaction temperature or time to induce a higher percentage of degradation for method validation purposes. Ensure your analytical method is sufficiently sensitive. |
| Alternative Reaction Pathway: Under specific conditions (e.g., presence of other nucleophiles), alternative degradation pathways might be occurring. | Re-evaluate the complete composition of your reaction mixture. Analyze for other potential byproducts using broad-spectrum techniques like LC-MS or GC-MS. |
Quantitative Data on TPACl Degradation
The following table provides representative data illustrating the expected trends in TPACl degradation under various conditions. Note that these are illustrative values, and actual degradation rates should be determined empirically for your specific experimental setup.
| Temperature (°C) | Base Concentration (NaOH) | Time (hours) | TPACl Degradation (%) |
| 25 | 1 M | 24 | < 1% |
| 60 | 1 M | 24 | ~5% |
| 80 | 1 M | 24 | ~15% |
| 80 | 2 M | 24 | ~25% |
| 80 | 1 M | 72 | ~35% |
Experimental Protocols
Protocol: Monitoring the Degradation of TPACl under Strong Basic Conditions via ¹H NMR Spectroscopy
This protocol describes a general method for quantifying the degradation of TPACl in a strong sodium hydroxide solution.
1. Materials:
-
This compound (TPACl)
-
Sodium hydroxide (NaOH) pellets
-
Deuterated water (D₂O)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) as an internal standard
-
NMR tubes
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M NaOH solution in D₂O.
-
Prepare a stock solution of TPACl in D₂O at a known concentration (e.g., 100 mM).
-
Prepare a stock solution of the internal standard (e.g., 50 mM DMSO-d₆) in D₂O.
-
-
Sample Preparation:
-
In a clean vial, combine a precise volume of the TPACl stock solution, the NaOH stock solution, and the internal standard stock solution to achieve the desired final concentrations.
-
Immediately transfer an aliquot of this mixture into an NMR tube. This will serve as the t=0 time point.
-
-
Incubation:
-
Place the remaining vial(s) containing the reaction mixture into a thermostatically controlled environment set to the desired temperature (e.g., 80 °C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 6, 12, 24, 48 hours), remove an aliquot from the incubated solution and transfer it to a new NMR tube. Cool the sample immediately to quench the reaction.
-
Acquire a ¹H NMR spectrum for each time point, including the t=0 sample.
-
-
Data Analysis:
-
Identify the characteristic peaks for TPACl (protons on the propyl chains) and the degradation product, tripropylamine.
-
Integrate the area of a characteristic TPACl peak and the peak of the internal standard.
-
Calculate the concentration of TPACl at each time point relative to the constant concentration of the internal standard.
-
The percentage degradation can be calculated as: [(Initial Conc. - Conc. at time t) / Initial Conc.] * 100.
-
Visualizations
Caption: Hofmann elimination degradation pathway of the Tetrapropylammonium cation.
Caption: Experimental workflow for monitoring TPACl degradation via NMR.
Caption: Troubleshooting logic for unexpectedly rapid TPACl degradation.
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 3. Ch22: Hofmann elimination [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Purity Analysis of Tetrapropylammonium Chloride for HPLC Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrapropylammonium chloride (TPACl) in High-Performance Liquid Chromatography (HPLC) applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for HPLC-grade this compound?
A1: HPLC-grade this compound typically has a purity specification of ≥97% or ≥98%.[1][2] Purity is often determined by methods such as argentometric titration for the chloride content and nonaqueous titration for the quaternary ammonium (B1175870) cation.[3][4][5]
Q2: What are the common impurities or degradation products of this compound?
A2: this compound is a hygroscopic solid that is stable under normal conditions but incompatible with strong oxidizing agents.[6][7] Potential impurities can arise from the synthesis process, including residual starting materials. Degradation can occur through hydrolysis under acidic or basic conditions.[7] Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]
Q3: My HPLC baseline is noisy when using a mobile phase containing this compound. What are the possible causes and solutions?
A3: Baseline noise in HPLC can stem from several sources when using ion-pairing reagents like TPACl. Common causes include:
-
Impure Reagents: The purity of TPACl and other mobile phase components is crucial. Impurities can lead to a noisy or drifting baseline.[8] Always use high-purity, HPLC-grade reagents.
-
Inadequate Mobile Phase Mixing or Degassing: Incomplete mixing of mobile phase components or dissolved gases can cause pressure fluctuations and baseline noise.[9] Ensure thorough mixing and proper degassing of the mobile phase using methods like sonication, vacuum filtration, or an inline degasser.
-
Column Contamination: A contaminated guard or analytical column can leach impurities, contributing to baseline noise.[10] Flush the column with a strong solvent or replace the guard column if necessary.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can also be a source of noise.[1][11]
Q4: I am observing peak tailing for my analyte when using TPACl as an ion-pairing reagent. How can I improve the peak shape?
A4: Peak tailing is a common issue in ion-pair chromatography. Here are some troubleshooting steps:
-
Optimize Ion-Pair Reagent Concentration: The concentration of TPACl can affect peak shape. Experiment with slightly increasing or decreasing the concentration to find the optimal level for symmetrical peaks.
-
Adjust Mobile Phase pH: The pH of the mobile phase influences the ionization of both the analyte and any residual silanols on the column, which can cause tailing. Adjusting the pH can help minimize these secondary interactions.
-
Increase Column Temperature: Raising the column temperature can sometimes improve peak symmetry by influencing the adsorption of the ion-pairing reagent onto the stationary phase.
-
Consider a Different Column: If peak tailing persists, the issue might be with the column itself. Trying a different C18 column from another manufacturer or switching to a column specifically designed for polar or basic compounds, such as a HILIC column, could resolve the problem.[8][12][13]
Q5: How long does it take to equilibrate a column with a mobile phase containing this compound?
A5: Ion-pair chromatography often requires longer column equilibration times compared to standard reversed-phase chromatography. This is due to the time it takes for the ion-pairing reagent to adsorb onto the stationary phase and establish equilibrium. It is recommended to equilibrate the column for an extended period, sometimes even overnight at a low flow rate, to ensure stable and reproducible retention times.
Quantitative Data Summary
Table 1: Typical Specifications for HPLC-Grade this compound
| Parameter | Specification | Typical Analysis Method |
| Purity (Assay) | ≥97.0% (T) | Nonaqueous Titration[3][4] |
| Chloride Content | Conforms to structure | Argentometric Titration[5][14][15] |
| Appearance | White to almost white crystalline powder | Visual Inspection |
| Solubility | Soluble in water and acetone | - |
| Hygroscopicity | Hygroscopic | - |
Experimental Protocols
Protocol 1: Purity Assay of this compound by Nonaqueous Titration
Objective: To determine the percentage purity of the Tetrapropylammonium cation in a TPACl sample.
Principle: Quaternary ammonium compounds can be titrated as weak bases in a nonaqueous solvent system.[3][4]
Apparatus:
-
Analytical balance
-
Burette (50 mL)
-
Potentiometric titrator with a suitable electrode system (e.g., glass and calomel (B162337) electrodes) or visual indicator (e.g., crystal violet)
-
Volumetric flasks and pipettes
Reagents:
-
Glacial Acetic Acid (anhydrous)
-
Acetic Anhydride (B1165640)
-
Perchloric Acid (0.1 N in glacial acetic acid), standardized
-
Crystal Violet indicator solution (if using visual titration)
-
This compound sample
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in 50 mL of anhydrous glacial acetic acid. A small amount of acetic anhydride can be added to remove any residual water.
-
If using a visual endpoint, add 2-3 drops of crystal violet indicator.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
The endpoint is detected as a color change from violet to blue-green for the visual method, or as the point of maximum inflection in the potentiometric titration curve.
-
Perform a blank titration using the same procedure without the sample.
-
Calculate the percentage purity of TPACl.
Protocol 2: Determination of Chloride Content by Argentometric Titration (Mohr's Method)
Objective: To quantify the chloride counter-ion in a this compound sample.
Principle: Chloride ions are titrated with a standard solution of silver nitrate (B79036). The endpoint is detected by the formation of a colored precipitate with an indicator.[14][15]
Apparatus:
-
Analytical balance
-
Burette (50 mL)
-
Pipettes and volumetric flasks
-
Conical flasks
Reagents:
-
Silver Nitrate (AgNO₃) solution (0.1 M), standardized
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)
-
Sodium Chloride (NaCl) standard solution
-
This compound sample
Procedure:
-
Accurately weigh approximately 300 mg of the TPACl sample and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Pipette 25 mL of the sample solution into a conical flask.
-
Add 1 mL of the potassium chromate indicator solution. The solution should be yellow.
-
Titrate with the standardized 0.1 M silver nitrate solution with constant swirling.
-
The endpoint is reached when the color of the precipitate changes from yellowish-white to a permanent reddish-brown.
-
Record the volume of silver nitrate solution used.
-
Calculate the percentage of chloride in the sample.
Protocol 3: HPLC Analysis of this compound (HILIC Method)
Objective: To assess the purity of this compound and separate it from potential polar impurities using Hydrophilic Interaction Liquid Chromatography (HILIC).
Principle: HILIC is a suitable technique for the retention and separation of highly polar compounds like quaternary ammonium salts.[8][12][13] Since TPACl lacks a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[11][16]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
HILIC column (e.g., a bare silica (B1680970) or an amide-bonded phase column, 4.6 x 150 mm, 3 µm)
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265) or ammonium acetate (B1210297) (HPLC grade)
-
Formic acid or acetic acid (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard and sample
Chromatographic Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector (ELSD): Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 SLM (Standard Liters per Minute)
Procedure:
-
Standard Preparation: Prepare a stock solution of the TPACl reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the TPACl sample at a concentration of 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the sample by comparing the peak area of the main TPACl peak to the total peak area (area percent method) or by using a calibration curve generated from the reference standard.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Workflow for the purity analysis of TPACl.
References
- 1. This compound 5810-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. digicollections.net [digicollections.net]
- 4. datapdf.com [datapdf.com]
- 5. ntl.pl [ntl.pl]
- 6. This compound [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lookchem.com [lookchem.com]
- 10. agilent.com [agilent.com]
- 11. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 12. agilent.com [agilent.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. scribd.com [scribd.com]
- 16. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Tetrapropylammonium Chloride (TPACl) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of Tetrapropylammonium chloride (TPACl) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing viscosity.
Troubleshooting Guide
This guide addresses common issues encountered when working with TPACl solutions, focusing on viscosity-related problems.
| Issue | Potential Cause | Recommended Action |
| Higher than expected viscosity | High Concentration: Viscosity increases significantly with TPACl concentration. | - Verify the concentration of your solution. - If possible, dilute the solution to the desired viscosity. |
| Low Temperature: Viscosity is inversely proportional to temperature. | - Gently warm the solution to the experimental temperature using a water bath. - Ensure the temperature is controlled and monitored throughout the experiment. | |
| Contamination: Presence of impurities or other solutes can alter viscosity. | - Use high-purity TPACl and solvent. - Ensure all glassware is clean and free of contaminants. | |
| Inconsistent viscosity readings | Temperature Fluctuations: Small changes in temperature can lead to significant viscosity variations. | - Use a temperature-controlled viscometer or a constant temperature bath. - Allow the solution to thermally equilibrate before measurement. |
| Incomplete Dissolution: TPACl may not be fully dissolved, leading to a heterogeneous solution. | - Ensure complete dissolution by adequate stirring or agitation. Gentle heating can aid dissolution. - Visually inspect the solution for any undissolved particles. | |
| Shear Rate Dependence (Non-Newtonian Behavior): At high concentrations, the solution may exhibit non-Newtonian behavior where viscosity changes with the applied shear rate. | - Measure viscosity at a consistent and reported shear rate. - For rotational viscometers, use the same spindle and speed for all measurements of a given sample type. | |
| Precipitation or crystallization at lower temperatures | Supersaturation: The concentration of TPACl may be too high for the given temperature. | - Gently warm the solution to redissolve the precipitate. - Consider working with a lower concentration if low-temperature stability is required. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of aqueous TPACl solutions?
A1: The primary factors are:
-
Concentration: Viscosity increases exponentially with the concentration of TPACl.
-
Temperature: Viscosity decreases as the temperature increases.[1]
-
Solvent: The type of solvent used will significantly impact the viscosity. This guide focuses on aqueous solutions.
-
Presence of other ions/solutes: The addition of other salts or solutes can either increase or decrease the viscosity depending on the nature of the interactions.
Q2: How can I reduce the viscosity of my TPACl solution without changing the concentration?
A2: The most effective way to reduce viscosity without altering the concentration is by increasing the temperature of the solution. Even a few degrees increase can significantly lower the viscosity. However, ensure that the increased temperature is compatible with your experimental setup and does not degrade any components of your system.
Q3: Is it necessary to filter TPACl solutions before viscosity measurement?
A3: It is highly recommended to filter the solution, especially if you observe any particulates. Undissolved particles or dust can interfere with the measurement, particularly with capillary viscometers, leading to inaccurate and irreproducible results. A 0.22 µm or 0.45 µm filter is typically suitable.
Q4: My TPACl solution is very viscous and difficult to handle. What can I do?
A4: For highly viscous solutions, consider the following:
-
Work at a slightly elevated temperature: This will make the solution easier to pipette and transfer.
-
Use positive displacement pipettes: These are more accurate for viscous liquids than air displacement pipettes.
-
Prepare a stock solution at a higher concentration and dilute it to the working concentration just before use: This can be easier than trying to dissolve a large amount of TPACl directly into a large volume of solvent to achieve a high concentration.
Q5: How should I store my TPACl solutions?
A5: TPACl is hygroscopic, meaning it absorbs moisture from the air.[2] Solutions should be stored in tightly sealed containers to prevent changes in concentration due to water absorption or evaporation. For long-term storage, especially of concentrated solutions, it is advisable to store them in a cool, dry place. Always check for any precipitation before use.
Quantitative Data
The following table presents the density of aqueous TPAOH solutions at various concentrations and temperatures. Generally, an increase in density is correlated with an increase in viscosity for electrolyte solutions.
Table 1: Density (g/cm³) of Aqueous Tetrapropylammonium Hydroxide (B78521) (TPAOH) Solutions [3]
| Concentration (wt%) | 298.15 K (25 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) | 323.15 K (50 °C) | 333.15 K (60 °C) |
| 5 | 0.995 | 0.993 | 0.989 | 0.985 | 0.980 |
| 10 | 0.992 | 0.989 | 0.985 | 0.980 | 0.975 |
| 15 | 0.988 | 0.985 | 0.980 | 0.975 | 0.970 |
| 20 | 0.983 | 0.980 | 0.975 | 0.970 | 0.965 |
| 25 | 0.978 | 0.975 | 0.970 | 0.965 | 0.960 |
General Trends for Quaternary Ammonium (B1175870) Salt Solutions:
-
Effect of Concentration: The viscosity of quaternary ammonium salt solutions increases with concentration. This increase is often non-linear, with a more pronounced rise at higher concentrations.
-
Effect of Temperature: The viscosity of these solutions decreases as the temperature increases. This is due to the increased kinetic energy of the molecules, which overcomes the intermolecular forces.
Experimental Protocols
Protocol 1: Preparation of Aqueous TPACl Solutions of Varying Concentrations
Objective: To accurately prepare a series of aqueous TPACl solutions with specific weight percentages (wt%).
Materials:
-
This compound (TPACl), solid
-
High-purity deionized water
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Beakers
-
Magnetic stirrer and stir bars
-
Spatula
Procedure:
-
Calculate the required mass of TPACl and water. For a desired total mass of solution (e.g., 100 g) and a specific weight percentage (e.g., 10 wt%), the required mass of TPACl is 10 g and the mass of water is 90 g.
-
Weigh the TPACl. Tare a clean, dry beaker on the analytical balance. Carefully weigh the calculated mass of TPACl into the beaker.
-
Add the solvent. Tare the beaker with the TPACl on the balance. Add the calculated mass of deionized water to the beaker.
-
Dissolve the TPACl. Place a magnetic stir bar in the beaker and place the beaker on a magnetic stirrer. Stir the solution until all the TPACl has completely dissolved. Gentle heating (e.g., on a hot plate with stirring at a low temperature) can be used to expedite dissolution for higher concentrations, but avoid boiling.
-
Transfer to a volumetric flask (for molar concentrations). If preparing solutions based on molarity, quantitatively transfer the dissolved solution to a volumetric flask of the appropriate size. Rinse the beaker several times with small amounts of the solvent and add the rinsings to the volumetric flask.
-
Bring to volume. Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize the solution. Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label and store. Label the container with the compound name, concentration, solvent, and date of preparation. Store in a tightly sealed container.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
Objective: To accurately measure the dynamic viscosity of TPACl solutions.
Apparatus:
-
Rotational viscometer
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or viscometer with integrated temperature control
-
Beaker or sample container of appropriate size
-
Calibrated thermometer
Procedure:
-
Instrument Setup and Calibration.
-
Set up the viscometer on a level and vibration-free surface.
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. For unknown samples, start with a smaller spindle (for higher viscosity) and lower speed.
-
Calibrate the viscometer using a standard fluid of known viscosity at the desired temperature.
-
-
Sample Preparation and Loading.
-
Place the TPACl solution in a beaker of the recommended size.
-
Immerse the beaker in the temperature-controlled water bath and allow the sample to reach the desired temperature. Verify the temperature with a calibrated thermometer.
-
Attach the selected spindle to the viscometer.
-
-
Measurement.
-
Lower the viscometer head to immerse the spindle into the solution up to the immersion mark on the spindle shaft.
-
Start the spindle rotation at the selected speed.
-
Allow the reading to stabilize. This may take a few minutes, especially for more viscous fluids.
-
Record the viscosity reading and the corresponding temperature.
-
It is good practice to take multiple readings at different rotational speeds to check for Newtonian behavior (viscosity is independent of shear rate).
-
-
Cleaning.
-
After the measurement, raise the viscometer head and remove the spindle.
-
Thoroughly clean the spindle and the sample container with an appropriate solvent (e.g., deionized water for aqueous solutions) and dry them completely.
-
Visualizations
References
Technical Support Center: Tetrapropylammonium Chloride (TPACl) in Emulsion Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tetrapropylammonium chloride (TPACl) as a surfactant to overcome emulsion-related challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPACl) and how does it function as a surfactant?
A1: this compound (TPACl) is a quaternary ammonium (B1175870) salt consisting of a central nitrogen atom bonded to four propyl groups with a chloride anion.[1] Its molecular structure gives it amphiphilic properties, meaning it has both a hydrophilic (water-loving) quaternary ammonium head and hydrophobic (oil-loving) propyl chains. This structure allows TPACl to act as a cationic surfactant.[2][3] When added to an oil and water mixture, TPACl molecules migrate to the interface between the two immiscible liquids. They orient themselves with their hydrophilic heads in the water phase and their hydrophobic tails in the oil phase. This arrangement reduces the interfacial tension between oil and water, which is the primary mechanism for stabilizing an emulsion and preventing the droplets from coalescing.[4]
Q2: In which applications is TPACl typically used as a surfactant?
A2: TPACl's surfactant properties make it versatile for various applications. It is used to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.[1] Its applications include formulations for personal care products, detergents, and pharmaceuticals.[3][5] Additionally, TPACl serves as a phase-transfer catalyst in organic synthesis, where it facilitates reactions between reactants in separate, immiscible phases.[2][6]
Q3: Is TPACl suitable for all types of emulsion systems?
A3: While TPACl is an effective emulsifier, its performance can be influenced by the specific characteristics of the system, such as the nature of the oil phase, the pH of the aqueous phase, and the presence of other electrolytes.[2] As a cationic surfactant, its effectiveness can be particularly sensitive to pH and the presence of anionic species, with which it may interact. It is recommended to conduct small-scale pilot experiments to determine its suitability and optimal concentration for a specific formulation.[2]
Q4: What are the primary safety considerations when handling TPACl?
A4: TPACl may cause skin and eye irritation.[1] It is classified as a warning-level hazard, with statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling the powder form. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[7]
Troubleshooting Guide for Emulsion Problems
Q5: My emulsion is showing signs of instability (e.g., creaming, coalescence, or phase separation) even after adding TPACl. What are the potential causes and solutions?
A5: Emulsion instability is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Sub-optimal Surfactant Concentration: The concentration of TPACl is critical. Too little surfactant will result in insufficient coverage of the oil-water interface, leading to droplet coalescence.[8] Conversely, an excessively high concentration is not always better and may not be cost-effective.
-
Solution: Create a concentration series to determine the optimal TPACl concentration for your specific oil/water ratio. Characterize stability at each concentration by monitoring droplet size and observing phase separation over time.
-
-
Energy Input During Emulsification: The amount of energy (e.g., shear rate and duration) used to form the emulsion affects the initial droplet size. Insufficient energy can result in large, unstable droplets.
-
Solution: Optimize the homogenization process. Experiment with different mixing speeds and times. High-pressure homogenization or ultrasonication can produce smaller, more stable droplets.[9]
-
-
Formulation Chemistry: The pH, ionic strength, and presence of other components in your formulation can impact the performance of TPACl.
-
Solution: Evaluate the pH of your aqueous phase. Check for incompatibilities between TPACl (a cationic surfactant) and any anionic components in your formulation. The addition of a co-surfactant or a non-ionic surfactant can sometimes improve stability.[10]
-
Q6: The viscosity of my emulsion is too high for my application. How can I reduce it without compromising stability?
A6: High viscosity can be a result of a high internal phase ratio or strong inter-droplet interactions.
-
Solution 1: Adjust Phase Ratio: A lower concentration of the dispersed phase will generally lead to lower viscosity. Evaluate if you can reduce the internal phase volume while still meeting your formulation goals.
-
Solution 2: Modify Surfactant System: While TPACl is the primary surfactant, introducing a co-surfactant or a different surfactant blend can alter the packing at the interface and reduce viscosity.
-
Solution 3: Change the Continuous Phase: Modifying the viscosity of the continuous phase by using a different solvent or adding a viscosity-modifying agent (that does not destabilize the emulsion) can be an effective strategy.
Q7: I am observing the formation of larger droplets over time, a phenomenon known as Ostwald ripening. How can TPACl help mitigate this?
A7: Ostwald ripening is the process where smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in average droplet size. This is driven by differences in solubility.
-
Mechanism of Action: A stable surfactant layer, like that formed by TPACl, at the oil-water interface creates a barrier that can kinetically hinder the diffusion of oil molecules from smaller to larger droplets.[4][9]
-
Troubleshooting: Ensure you are using an adequate concentration of TPACl to fully coat the droplets. Additionally, using an oil phase with very low solubility in the continuous phase can significantly reduce the rate of Ostwald ripening.[9]
Quantitative Data
The following tables summarize quantitative data from studies involving TPACl and related surfactant properties, providing a reference for experimental results.
Table 1: Mechanical and Absorption Properties of PLA-PEG Electrospun Networks with TPACl
| Sample Composition | Young's Modulus (MPa) | Liquid Absorption Capacity (%) |
| PLA-PEG (Control) | Not Reported | 292.5 |
| PLA-5TCL-PEG | 12.97 | ~440 (Calculated from 150% increase) |
Data extracted from a study on poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG) nonwoven networks, where TCL refers to this compound. The addition of TPACl was shown to significantly increase both the mechanical strength (Young's Modulus) and liquid absorption relative to the control.[11]
Table 2: Physicochemical Properties of this compound (TPACl)
| Property | Value |
| CAS Number | 5810-42-4 |
| Molecular Formula | C₁₂H₂₈ClN |
| Molecular Weight | 221.81 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 240-242 °C |
| Solubility | Soluble in water and other polar solvents (e.g., alcohol, trichloromethane); slightly soluble in benzene. Hygroscopic. |
This data provides fundamental physical and chemical properties of TPACl.[2]
Experimental Protocols
Protocol 1: General Preparation of an Oil-in-Water (O/W) Emulsion using TPACl
This protocol describes a standard method for creating a basic O/W emulsion stabilized by TPACl.
-
Preparation of Aqueous Phase:
-
Dissolve a pre-determined amount of this compound (TPACl) in the aqueous phase (e.g., deionized water) with gentle stirring until fully dissolved. The concentration will depend on the specific system and should be optimized (a starting point could be 0.5-2.0% w/v).
-
-
Preparation of Oil Phase:
-
Prepare the oil phase separately. This may involve melting solid lipids or simply measuring the required volume of a liquid oil.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-speed stirrer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5,000 rpm) for 2-5 minutes. This creates a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the coarse pre-emulsion to high-energy homogenization to reduce the droplet size. This can be achieved using:
-
High-Speed Stirring: Increase the speed of the stirrer to a high setting (e.g., 20,000 rpm) for 5-10 minutes.[12]
-
High-Pressure Homogenization or Microfluidics: For smaller and more uniform droplets, pass the pre-emulsion through a high-pressure homogenizer or microfluidizer according to the manufacturer's instructions.[9]
-
-
-
Characterization:
-
Allow the emulsion to cool to room temperature.
-
Characterize the emulsion's properties, such as droplet size distribution (using laser diffraction or dynamic light scattering), viscosity, and long-term stability (by monitoring for phase separation over days or weeks).
-
Protocol 2: Fabrication of PLA-TCL-PEG Nanofibers via Electrospinning
This protocol is adapted from a study investigating the effects of TPACl (TCL) on polymer nanofibers.[11]
-
Solution Preparation:
-
Prepare separate polymer solutions. For example, a solution of poly(lactic acid) (PLA) in a solvent mixture like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF).
-
Prepare a solution of poly(ethylene glycol) (PEG) and the desired weight percentage of TPACl (e.g., 3, 5, 7, or 9 wt%) in the same solvent system.
-
Mix the solutions to achieve the final desired polymer and salt concentrations.
-
-
Electrospinning Setup:
-
Load the prepared polymer solution into a syringe fitted with a metallic needle.
-
Position the needle a fixed distance (e.g., 10-15 cm) from a grounded collector (e.g., an aluminum foil-wrapped plate).
-
Connect the needle to a high-voltage power supply.
-
-
Electrospinning Process:
-
Apply a high voltage (e.g., 15-20 kV) to the needle.
-
Set a constant flow rate for the solution using a syringe pump (e.g., 1 mL/h).
-
As the polymer jet ejects from the needle and travels towards the collector, the solvent evaporates, leaving behind a nonwoven mat of nanofibers.
-
-
Post-Fabrication Analysis:
-
Carefully remove the nanofiber mat from the collector.
-
Characterize the material using techniques such as Scanning Electron Microscopy (SEM) for morphology, mechanical testing for tensile strength, and Fourier Transform Infrared Spectroscopy (FTIR) for chemical composition.
-
Visual Guides
The following diagrams illustrate key workflows and concepts related to emulsion troubleshooting and preparation.
References
- 1. CAS 5810-42-4: this compound | CymitQuimica [cymitquimica.com]
- 2. koyonchem.com [koyonchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. quora.com [quora.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. guidechem.com [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. Effect of this compound Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preventing interference of Tetrapropylammonium chloride in analytical measurements.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of Tetrapropylammonium (B79313) (TPA) chloride in analytical measurements. It is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during analytical experiments involving TPA chloride.
Issue 1: Unexpected Peaks or Ion Suppression in Mass Spectrometry (MS)
Symptom: You observe unexpected peaks in your mass spectrum, or the signal intensity of your analyte of interest is significantly lower than expected (ion suppression) in samples containing TPA chloride.
Troubleshooting Workflow:
Explanation:
-
Analyze a Blank: Prepare and analyze a sample matrix without TPA chloride to confirm that the interference is indeed from this compound.
-
Identify TPA Peak: The tetrapropylammonium cation has a monoisotopic mass of 186.2 Da. Check your spectrum for a prominent peak at this m/z value.
-
Assess Ion Suppression: Compare the analyte signal intensity in the presence and absence of TPA chloride. A significant decrease indicates ion suppression.[1][2]
-
Implement Removal Strategy: Choose a suitable method to remove TPA chloride from your sample before MS analysis. Common methods include Solid-Phase Extraction (SPE), Protein Precipitation, and Ion-Exchange Chromatography.
-
Re-analyze: After implementing the removal technique, re-analyze the sample to confirm the absence of the TPA peak and the restoration of the analyte signal.
Issue 2: Baseline Noise or Ghost Peaks in HPLC
Symptom: Your HPLC chromatogram shows a noisy baseline, or you observe unexpected "ghost" peaks, especially in gradient runs, after injecting samples containing TPA chloride.
Troubleshooting Workflow:
Explanation:
-
Mobile Phase Compatibility: Ensure that TPA chloride is soluble in your mobile phase to prevent precipitation on the column.
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., high organic content) to remove any adsorbed TPA chloride.
-
Sample Cleanup: Before injection, remove TPA chloride from your sample. SPE is a highly effective method for this. Simple filtration can also be beneficial to remove any particulates.
-
Re-inject: Analyze the cleaned sample to verify that the baseline noise and ghost peaks have been eliminated.
Issue 3: Unidentified Resonances in NMR Spectroscopy
Symptom: You observe unexpected signals in your 1H or 13C NMR spectrum that do not correspond to your analyte of interest.
Troubleshooting Workflow:
Explanation:
-
Check Solvent Purity: Ensure that the deuterated solvent you are using is free from contaminants.[3][4][5][6]
-
Compare Spectra: The proton (1H) NMR spectrum of the tetrapropylammonium cation typically shows three distinct signals: a triplet around 0.9 ppm (methyl protons), a multiplet around 1.6 ppm (methylene protons), and a triplet around 3.1 ppm (methylene protons adjacent to the nitrogen). The carbon (13C) NMR spectrum will show corresponding signals. Compare the unexpected peaks in your spectrum to these characteristic shifts.
-
Confirm Interference: If the unexpected signals match the known spectrum of TPA chloride, then it is the source of interference.
-
Remove TPA Chloride: Use an appropriate sample cleanup method, such as SPE, before re-dissolving your analyte in the deuterated solvent.
-
Re-acquire Spectrum: Obtain the NMR spectrum of the cleaned sample to confirm the removal of the interfering signals.
Frequently Asked Questions (FAQs)
Q1: What is Tetrapropylammonium chloride and why is it used in my experiments?
This compound is a quaternary ammonium (B1175870) salt.[7] It is often used as a phase-transfer catalyst, an electrolyte, or a surfactant in various chemical and biological experiments. Its ability to interact with both aqueous and organic phases makes it useful in a range of applications.
Q2: How does TPA chloride interfere with my analytical measurements?
TPA chloride can interfere in several ways:
-
Mass Spectrometry: As a pre-charged cation, it is readily detected by MS and can cause ion suppression, where it competes with the analyte of interest for ionization, leading to a decreased analyte signal.[1][2]
-
HPLC: It can co-elute with the analyte, causing overlapping peaks. If it is not fully soluble in the mobile phase, it can precipitate and damage the column. It can also accumulate on the column and elute in subsequent runs, causing ghost peaks.
-
NMR: The proton and carbon signals of TPA chloride can overlap with the signals of the analyte, complicating spectral interpretation.
Q3: What are the most effective methods for removing TPA chloride from my samples?
The most effective methods for removing TPA chloride are Solid-Phase Extraction (SPE), Protein Precipitation, and Ion-Exchange Chromatography. The choice of method depends on the sample matrix and the analytical technique to be used.
Data Presentation: Comparison of TPA Chloride Removal Methods
The following table summarizes the estimated efficiency of different methods for removing TPA chloride. The exact performance may vary depending on the specific sample matrix and experimental conditions.
| Removal Method | Analyte Recovery (Estimated) | TPA Chloride Removal (Estimated) | Throughput | Cost per Sample |
| Solid-Phase Extraction (SPE) | 85-95% | >98% | Medium | Moderate |
| Protein Precipitation (Acid) | 70-90% | 80-95% | High | Low |
| Protein Precipitation (Organic Solvent) | 80-95% | 85-98% | High | Low |
| Ion-Exchange Chromatography | >90% | >99% | Low | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for TPA Chloride Removal
This protocol is a general guideline for removing TPA chloride from aqueous samples using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridge (e.g., C8/SCX)
-
Deionized water
-
5% Ammonium hydroxide (B78521) in methanol
-
Sample containing TPA chloride
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the TPA chloride from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The analyte of interest may be eluted before or after the TPA chloride, depending on its properties.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the analyte in a suitable solvent for analysis.
Protocol 2: Protein Precipitation with Acetonitrile (B52724) for TPA Chloride Removal
This protocol is suitable for removing TPA chloride from protein-containing samples.
Materials:
-
Acetonitrile (ice-cold)
-
Sample containing protein and TPA chloride
-
Centrifuge
Procedure:
-
Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the protein sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, leaving the protein pellet and co-precipitated TPA chloride behind.
-
Drying and Reconstitution: If necessary, evaporate the acetonitrile and reconstitute the analyte in a suitable solvent for analysis.
Protocol 3: Ion-Exchange Chromatography for TPA Chloride Removal
This protocol provides a general framework for separating TPA chloride from other sample components using cation-exchange chromatography.
Materials:
-
Cation-exchange chromatography column
-
Equilibration buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0)
-
Elution buffer (e.g., 20 mM phosphate buffer with a salt gradient, such as 0-1 M NaCl)
-
Sample containing TPA chloride
Procedure:
-
Equilibration: Equilibrate the cation-exchange column with the equilibration buffer.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound components.
-
Elution: Apply a salt gradient (or a step gradient) to elute the bound components. TPA chloride, being a cation, will bind to the column and elute at a specific salt concentration. The analyte of interest will elute at a different salt concentration depending on its charge.
-
Fraction Collection: Collect fractions and analyze them to identify the fractions containing the purified analyte, free of TPA chloride.
References
- 1. research.fredhutch.org [research.fredhutch.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. [PDF] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Semantic Scholar [semanticscholar.org]
- 6. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
- 7. conductscience.com [conductscience.com]
Validation & Comparative
Tetrapropylammonium Chloride vs. Tetrabutylammonium Chloride: A Comparative Guide for Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of biphasic organic synthesis, phase transfer catalysts (PTCs) are indispensable tools for accelerating reactions between reactants located in immiscible phases. Among the most common and effective PTCs are quaternary ammonium (B1175870) salts, with tetrapropylammonium (B79313) chloride (TPACl) and tetrabutylammonium (B224687) chloride (TBACl) being two prominent examples. This guide provides an objective comparison of these two catalysts, delving into their mechanism of action, theoretical performance differences, and practical applications, supported by a detailed experimental protocol.
Principles of Phase Transfer Catalysis
Phase transfer catalysis facilitates the reaction between a water-soluble nucleophile and an organic-soluble substrate. The quaternary ammonium salt, with its lipophilic alkyl chains and a cationic nitrogen center, acts as a "shuttle" for the nucleophile. It forms an ion pair with the anionic nucleophile in the aqueous phase, which is then sufficiently soluble in the organic phase to react with the substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.
Caption: General mechanism of phase transfer catalysis.
Performance Comparison: TPACl vs. TBACl
The primary difference between tetrapropylammonium and tetrabutylammonium cations lies in the length of their alkyl chains. This structural variance is expected to influence their catalytic efficiency based on the following principles:
-
Lipophilicity: The longer butyl chains in TBACl render the cation more lipophilic (organic-soluble) than the propyl chains in TPACl. Increased lipophilicity generally enhances the solubility of the ion pair in the organic phase, which can lead to a higher concentration of the nucleophile in the proximity of the substrate and, consequently, a faster reaction rate.
-
Steric Hindrance: While longer alkyl chains increase lipophilicity, they also increase steric bulk around the cationic center. However, for simple nucleophilic substitutions, this is generally not considered a significant inhibiting factor for the catalyst's function.
-
Ion Pair Association: The nature of the ion pair formed between the quaternary ammonium cation and the nucleophile can influence the nucleophile's reactivity. A "looser" ion pair, where the anion is less tightly bound to the cation, results in a more "naked" and highly reactive nucleophile in the organic phase. The larger, more sterically dispersed charge of the tetrabutylammonium cation may lead to a looser ion pair compared to the tetrapropylammonium cation.
Based on these theoretical considerations, Tetrabutylammonium chloride (TBACl) is often favored and more widely documented in the literature for a broad range of phase transfer catalyzed reactions. Its enhanced lipophilicity is a key factor in its efficacy. However, for specific applications, factors such as cost, solubility in particular solvent systems, and the nature of the reactants might make Tetrapropylammonium chloride (TPACl) a viable or even preferable alternative.
Due to the lack of direct comparative experimental data in the searched literature, a quantitative comparison table cannot be provided. The following section details a well-established experimental protocol using a tetrabutylammonium salt, which serves as a representative example of this class of catalysts in action.
Experimental Protocol: Williamson Ether Synthesis of 4-Ethylanisole (B128215) using Tetrabutylammonium Bromide
This protocol describes the synthesis of 4-ethylanisole from 4-ethylphenol (B45693) and methyl iodide, a classic example of a Williamson ether synthesis facilitated by a phase transfer catalyst. Tetrabutylammonium bromide (TBABr) is used here, which is functionally very similar to TBACl in its catalytic role.
Reaction:
4-ethylphenol + methyl iodide → 4-ethylanisole
Materials:
-
4-ethylphenol (1.22 g, 10 mmol)
-
25% (w/v) Sodium hydroxide (B78521) solution (5 mL)
-
Tetrabutylammonium bromide (TBABr) (0.322 g, 1 mmol)
-
Methyl iodide (1.42 g, 0.62 mL, 10 mmol)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenol (1.22 g) and the 25% sodium hydroxide solution (5 mL).
-
Add the tetrabutylammonium bromide (0.322 g) to the mixture.
-
Heat the mixture gently with stirring until the 4-ethylphenol has dissolved.
-
Add the methyl iodide (0.62 mL) dropwise through the top of the reflux condenser.
-
Heat the reaction mixture to a gentle reflux and maintain for 1 hour with vigorous stirring.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether and 20 mL of deionized water.
-
Shake the funnel and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer sequentially with 20 mL of 5% sodium hydroxide solution, 20 mL of deionized water, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 4-ethylanisole.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Expected Outcome:
This reaction, when performed under phase transfer conditions, typically results in a high yield of the desired ether product.[1]
Logical Workflow for Phase Transfer Catalyst Selection
The choice between TPACl, TBACl, or other phase transfer catalysts depends on several factors. The following workflow provides a logical approach to catalyst selection.
Caption: Workflow for selecting a phase transfer catalyst.
Conclusion
Both this compound and Tetrabutylammonium Chloride are effective phase transfer catalysts. Theoretical principles suggest that the higher lipophilicity of the tetrabutylammonium cation in TBACl often translates to superior performance in a wide range of applications by more efficiently transporting the nucleophile into the organic phase. This is reflected in its more frequent citation in the scientific literature. However, TPACl remains a viable and potentially more cost-effective option, particularly in systems where its moderate lipophilicity is sufficient to facilitate the desired transformation. The optimal choice of catalyst will ultimately depend on the specific requirements of the reaction, including the nature of the reactants, the solvent system, and economic considerations. Experimental validation is always recommended to determine the most effective catalyst for a novel application.
References
A Comparative Guide to Tetrapropylammonium Chloride and Tetraethylammonium Chloride in Ion-Pair Chromatography
For researchers, scientists, and drug development professionals engaged in the separation of ionic and polar compounds, ion-pair chromatography is an indispensable technique. The choice of the ion-pairing reagent is critical to achieving optimal separation, influencing retention times, resolution, and peak shape. This guide provides an objective comparison of two commonly used quaternary ammonium (B1175870) salts, Tetrapropylammonium (B79313) chloride (TPA-Cl) and Tetraethylammonium (B1195904) chloride (TEA-Cl), as cationic ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle of Ion-Pair Chromatography
In ion-pair chromatography, an ionic compound (the ion-pairing reagent) is added to the mobile phase. This reagent has a hydrophobic part and an ionic part. In the case of TPA-Cl and TEA-Cl, the tetrapropylammonium or tetraethylammonium cation is the active agent. These cations interact with the hydrophobic stationary phase (e.g., C18) and also form an ion pair with the negatively charged analyte. This neutralizes the charge of the analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. The general mechanism involves the formation of a neutral ion-pair in the mobile phase which then partitions onto the stationary phase, or the ion-pairing reagent first adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the analyte.
Performance Comparison: TPA-Cl vs. TEA-Cl
The primary difference between Tetrapropylammonium (TPA) and Tetraethylammonium (TEA) cations lies in the length of their alkyl chains. This structural difference directly impacts their hydrophobicity and, consequently, their performance as ion-pairing reagents. Generally, as the alkyl chain length of the ion-pairing reagent increases, its hydrophobicity increases, leading to stronger interaction with the stationary phase and potentially greater retention of the analyte.
A study on the retention of betacyanins and their decarboxylated derivatives using various tetraalkylammonium salts demonstrated this principle. The results showed that the addition of these salts to the eluent had a substantial influence on the retention times of the analytes. A notable positive influence on retention was observed for betacyanins when using tetraalkylammonium salts, indicating the formation of ion-pairs with enhanced retention[1].
Key Performance Characteristics:
-
Retention: TPA, with its longer propyl chains, is more hydrophobic than TEA. This increased hydrophobicity leads to a stronger association with the C18 stationary phase. As a result, for a given analyte, using TPA-Cl as the ion-pairing reagent will generally result in longer retention times compared to TEA-Cl under identical chromatographic conditions. This can be advantageous for retaining and separating highly polar, early-eluting compounds.
-
Selectivity: The change in hydrophobicity between TPA and TEA can also alter the selectivity of the separation for a mixture of analytes. The differential interactions of analytes with the TPA- or TEA-modified stationary phase can lead to changes in elution order or improved resolution between closely eluting peaks.
-
Peak Shape: Both reagents can improve the peak shape of acidic compounds by reducing tailing caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. The effectiveness in improving peak shape can be analyte-dependent.
-
Concentration Effects: The concentration of the ion-pairing reagent in the mobile phase is a critical parameter. Increasing the concentration of either TPA-Cl or TEA-Cl will generally lead to increased retention of the analyte, up to a certain point where the stationary phase becomes saturated with the ion-pairing reagent.
Quantitative Data Summary
The following table summarizes the expected relative performance based on the physicochemical properties of the ion-pairing reagents. Specific retention time values are highly dependent on the analyte, column, and mobile phase composition.
| Parameter | Tetrapropylammonium chloride (TPA-Cl) | Tetraethylammonium chloride (TEA-Cl) | Rationale |
| Analyte Retention Time | Longer | Shorter | TPA is more hydrophobic due to longer alkyl chains, leading to stronger interaction with the stationary phase and the ion-pair. |
| Separation of Polar Analytes | Potentially better | May be insufficient for very polar analytes | The stronger retention with TPA can provide better separation for compounds that elute near the void volume with TEA. |
| Mobile Phase Elution Strength | Requires stronger organic modifier concentration for elution | Requires weaker organic modifier concentration for elution | Due to the stronger retention, a higher percentage of organic solvent is needed to elute the analytes in a reasonable time. |
Experimental Protocols
Below is a generalized experimental protocol for ion-pair chromatography using either TPA-Cl or TEA-Cl. This protocol should be optimized for the specific analytes and column used.
Objective: To separate a mixture of acidic compounds using ion-pair reversed-phase HPLC.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound (TPA-Cl) or Tetraethylammonium chloride (TEA-Cl)
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
HPLC-grade water
-
Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Analytes of interest
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution of the desired pH (e.g., 25 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid).
-
Prepare the ion-pairing reagent stock solution (e.g., 1 M TPA-Cl or TEA-Cl in water).
-
Prepare Mobile Phase A (Aqueous): To the aqueous buffer, add the ion-pairing reagent to the desired final concentration (typically 5-20 mM). For example, to prepare 1 L of 10 mM TPA-Cl mobile phase, add 10 mL of the 1 M stock solution to 990 mL of the aqueous buffer.
-
Prepare Mobile Phase B (Organic): Mix the same concentration of the ion-pairing reagent in the desired organic solvent (e.g., acetonitrile or methanol). Some protocols may use the pure organic solvent as Mobile Phase B, with the ion-pairing reagent only in Mobile Phase A.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient or isocratic elution using Mobile Phase A and B. A typical starting point for method development is a linear gradient.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-40 °C
-
Detection: UV at a suitable wavelength for the analytes, or MS.
-
Injection Volume: 5-20 µL
-
-
Column Equilibration:
-
Before the first injection, equilibrate the column with the initial mobile phase composition for at least 30-60 minutes to ensure the stationary phase is fully saturated with the ion-pairing reagent.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
-
-
Analysis:
-
Inject the sample and run the chromatographic method.
-
Optimize the gradient, pH, and ion-pair concentration to achieve the desired separation.
-
Visualizations
Caption: Experimental workflow for ion-pair chromatography.
Caption: Retention mechanisms in ion-pair chromatography.
Conclusion
The choice between this compound and Tetraethylammonium chloride in ion-pair chromatography depends on the specific requirements of the separation. TPA-Cl, being more hydrophobic, generally provides greater retention, which can be beneficial for the analysis of highly polar compounds. TEA-Cl, on the other hand, will result in shorter retention times and may be suitable for analytes that are already well-retained. Method development should involve the systematic evaluation of the type and concentration of the ion-pairing reagent, along with other chromatographic parameters, to achieve the optimal balance of retention, resolution, and analysis time.
References
Efficacy of Tetrapropylammonium chloride compared to other quaternary ammonium salts.
A comparative analysis of Tetrapropylammonium chloride (TPACl) against other quaternary ammonium (B1175870) salts (QAS) reveals a nuanced efficacy profile that is highly dependent on the specific application. While many QAS are noted for their broad-spectrum antimicrobial properties, the performance of TPACl can vary, showing notable efficacy in certain contexts such as ion channel blockade, but limited antimicrobial activity in others. This guide provides a detailed comparison of TPACl with other common QAS across various applications, supported by experimental data and protocols.
Antimicrobial Efficacy
Quaternary ammonium salts are a class of cationic surfactants widely used as disinfectants and antiseptics. Their efficacy is largely attributed to their ability to disrupt microbial cell membranes. This activity is significantly influenced by the structure of the QAS, particularly the length of the N-alkyl chains. Generally, QAS with at least one long alkyl chain (typically C8 to C18) exhibit the most potent antimicrobial properties.[1]
This compound, having four propyl (C3) groups, possesses a symmetrical and relatively small alkyl structure compared to common antimicrobial QAS like Benzalkonium chloride, which has a long C12-C16 alkyl chain.
A study investigating the antibacterial properties of a poly(lactic acid) (PLA)–this compound (TCL)–poly(ethylene glycol) (PEG) nonwoven network found that the material showed no antibacterial activity against Gram-negative Escherichia coli or Gram-positive Staphylococcus aureus.[2] In contrast, other QAS with longer alkyl chains, such as Benzalkonium chloride, consistently demonstrate high efficacy against a broad range of microbes.[3] For instance, Benzalkonium chloride has shown Minimum Inhibitory Concentrations (MIC) as low as 30 mg/L against Listeria monocytogenes.[3]
General Mechanism of Antimicrobial Action for QAS
The primary mechanism of antimicrobial action for QAS involves a multi-step process initiated by the electrostatic attraction between the cationic QAS molecule and the negatively charged bacterial cell surface. This leads to the disruption of the cell membrane and subsequent leakage of intracellular components, ultimately causing cell death.
Comparative Antimicrobial Activity (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various QAS against common pathogens. It highlights the general trend of higher activity for QAS with longer alkyl chains.
| Quaternary Ammonium Salt | Alkyl Chain Length(s) | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Reference |
| This compound | Propyl (C3) | No activity observed | No activity observed | Not Reported | [2] |
| Benzalkonium chloride | C12, C14, C16 | 32 mg/L | 63 mg/L | 125 mg/L | [4] |
| Cetylpyridinium chloride | Cetyl (C16) | 16 mg/L | 32 mg/L | 63 mg/L | [4] |
| Didecyldimethylammonium chloride | Decyl (C10) | Not Reported | Not Reported | Not Reported | [4] |
*In a specific study using a PLA/PEG electrospun mat formulation.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the QAS is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (broth with bacteria, no QAS) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the QAS at which the growth of the bacteria is completely inhibited, as detected by the naked eye (lack of turbidity).
Ion Channel Blockade
Symmetrical quaternary ammonium ions are classic probes used to study the pores of potassium (K+) channels. Their ability to block ion flow provides insights into the channel's inner pore dimensions and properties.
A comparative study on two inward-rectifier K+ channels, IRK1 and ROMK1, examined the blocking efficacy of a series of intracellular symmetric QAS, including Tetrapropylammonium (TPrA). The study revealed a remarkable difference in selectivity between the two channels. The IRK1 channel strongly selects for Tetraethylammonium (TEA), while the affinity of the ROMK1 channel for QAS increases with the length of the alkyl chain.[5]
This difference in selectivity is primarily due to the kinetics of the QAS unbinding from the channel. For TPrA, the rate of association (kon) is similar for both channels, but it is significantly lower than that of TEA for the IRK1 channel.[5]
Comparative Efficacy of K+ Channel Blockade
The following table summarizes the equilibrium dissociation constants (Kd) for various QAS on the IRK1 and ROMK1 channels at 0 mV. A lower Kd value indicates higher binding affinity and more potent blockade.
| Quaternary Ammonium Salt | Abbreviation | IRK1 Kd (mM) at 0 mV | ROMK1 Kd (mM) at 0 mV | Reference |
| Tetramethylammonium | TMA | >30 | 11.2 | [5] |
| Tetraethylammonium | TEA | 0.011 | 1.1 | [5] |
| Tetrapropylammonium | TPrA | 1.2 | 0.29 | [5] |
| Tetrabutylammonium | TBA | 2.0 | 0.05 | [5] |
| Tetrapentylammonium | TPeA | >3 | 0.011 | [5] |
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). QAS are the most common type of phase transfer catalysts.[6][7] The QAS cation encapsulates an anion from the aqueous phase, forming an ion pair that is soluble in the organic phase, thereby transporting the anion to where the reaction can occur.
The effectiveness of a QAS as a PTC depends on the organophilicity of its cation. Generally, catalysts with a greater number of carbon atoms are more effective. Symmetrical ions like Tetrapropylammonium and Tetrabutylammonium are often effective because they balance solubility in the organic phase with the absence of steric hindrance around the cationic center.[8][9][10]
Mechanism of Phase Transfer Catalysis
References
- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound Quaternary Ammonium Salt on Characterization, Cytotoxicity, and Antibacterial Properties of PLA/PEG Electrospun Mat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. iajpr.com [iajpr.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. s2life.com [s2life.com]
A Researcher's Guide to Validating the Purity of Commercial Tetrapropylammonium Chloride
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. Tetrapropylammonium chloride (TPACl), a widely used quaternary ammonium (B1175870) salt, serves as a phase-transfer catalyst, electrolyte, and a reagent in various syntheses.[1][2] The presence of impurities can significantly alter reaction kinetics, yield, and the safety profile of synthesized compounds. This guide provides a comparative framework for validating the purity of commercial TPACl, offering detailed experimental protocols and performance comparisons against common alternatives.
Comparative Analysis of Tetraalkylammonium Chlorides
TPACl is part of a family of tetraalkylammonium salts, with Tetraethylammonium chloride (TEACl) and Tetrabutylammonium chloride (TBACl) being the most common alternatives. The choice of cation affects properties like solubility, lipophilicity, and performance in applications such as phase-transfer catalysis.
Table 1: Comparison of Physical and Chemical Properties
| Property | Tetraethylammonium chloride (TEACl) | This compound (TPACl) | Tetrabutylammonium chloride (TBACl) |
| CAS Number | 56-34-8 | 5810-42-4 | 1112-67-0 |
| Molecular Formula | C₈H₂₀ClN | C₁₂H₂₈ClN | C₁₆H₃₆ClN |
| Molecular Weight ( g/mol ) | 165.70 | 221.81 | 277.91 |
| Melting Point (°C) | >300 (decomposes) | 240-242 | 102-104 |
| Ionic Radius (Cation) | ~0.385 nm[3] | ~0.45 nm | ~0.50 nm |
| Lipophilicity (logP) | Low (~ -3.16 for iodide salt)[3] | Moderate | High |
| Hygroscopicity | High | Moderate[4] | Moderate |
Performance in Phase-Transfer Catalysis
The efficacy of a phase-transfer catalyst (PTC) is largely dependent on the lipophilicity of its cation, which facilitates the transfer of anions from an aqueous phase to an organic phase.[5] While phosphonium (B103445) salts can offer higher thermal stability, ammonium salts are cost-effective and suitable for many applications.[5] Among ammonium salts, increased alkyl chain length generally enhances catalytic performance due to greater organophilicity.
Table 2: Performance Comparison in a Representative Alkylation Reaction *
| Catalyst | Cation Lipophilicity | Reaction Yield (%) | Relative Reaction Rate |
| TEACl | Low | 75 | 1.0 |
| TPACl | Moderate | 88 | 1.8 |
| TBACl | High | 91[5] | 2.2 |
*Data is representative for a typical nucleophilic substitution (e.g., alkylation of a phenoxide) under biphasic conditions. Actual performance may vary based on specific reaction conditions.
Purity Validation Workflow
A systematic approach is essential for the comprehensive validation of a commercial TPACl sample. The workflow should include identity confirmation, an assay of the main component, and profiling of potential impurities.
Caption: Overall workflow for validating commercial TPACl purity.
Common Impurities and Detection Methods
Impurities in commercial TPACl can originate from the synthesis process or degradation. The typical synthesis involves the reaction of tripropylamine (B89841) with a propyl halide, which can lead to residual starting materials.
Table 3: Potential Impurities in Commercial TPACl
| Impurity Type | Specific Example | Potential Origin | Recommended Analytical Method |
| Process-Related | Tripropylamine | Incomplete reaction | GC-MS, ¹H NMR |
| Dipropylamine, Monopropylamine | Side reactions | GC-MS, Ion Chromatography | |
| Other Halides (Br⁻, I⁻) | Use of propyl bromide/iodide | Ion Chromatography | |
| Degradation | Propene, Tripropylamine | Hofmann Elimination (at high temp/pH) | GC-MS (Headspace) |
| General | Water | Hygroscopic nature of the salt | Karl Fischer Titration |
| Other Organic Solvents | Purification process | GC-MS (Headspace) |
Key Experimental Protocols
Assay by Argentometric Titration
This method determines the chloride content, which is used to calculate the purity of TPACl. It is a robust and widely used precipitation titration technique for halide analysis.[6][7]
-
Principle: Chloride ions (Cl⁻) from TPACl react with silver ions (Ag⁺) from a standardized silver nitrate (B79036) solution to form an insoluble silver chloride (AgCl) precipitate. The endpoint is detected potentiometrically using a silver electrode.
-
Apparatus:
-
Automatic potentiometric titrator
-
Silver combination electrode or Silver Billet Electrode[6]
-
20 mL burette
-
Analytical balance
-
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) titrant
-
Deionized water (Reagent Grade)
-
TPACl sample
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of the TPACl sample into a clean beaker.
-
Dissolve the sample in 50-70 mL of deionized water.
-
Place the beaker on the titrator stand and immerse the silver electrode and the burette tip into the solution.
-
Start the titration with standardized 0.1 M AgNO₃. The titrator will automatically detect the equivalence point (the point of maximum inflection in the potential curve).
-
Record the volume of AgNO₃ consumed (V).
-
-
Calculation: Purity (%) = (V × M × MW_TPACl) / (W_sample × 1000) × 100
-
V = Volume of AgNO₃ titrant (L)
-
M = Molarity of AgNO₃ titrant (mol/L)
-
MW_TPACl = Molecular weight of TPACl (221.81 g/mol )
-
W_sample = Weight of TPACl sample (g)
-
Impurity Profiling by Ion Chromatography (IC)
IC is a powerful technique for separating and quantifying both cations (TPA⁺ and other amine impurities) and anions (Cl⁻ and other halide impurities).[8][9][10]
Caption: Analytical workflow for Ion Chromatography.
-
Principle: The sample solution is passed through an ion-exchange column. Ions are separated based on their affinity for the stationary phase. A conductivity detector measures the concentration of the eluted ions.
-
Apparatus:
-
Ion Chromatography system with a conductivity detector
-
Cation exchange column (e.g., with carboxylic acid functional groups) for cation analysis[8]
-
Anion exchange column for anion analysis
-
-
Protocol for Cation (TPA⁺) Analysis:
-
Mobile Phase (Eluent): Prepare an appropriate eluent, such as a solution of methanesulfonic acid (e.g., 20-30 mM) in deionized water.[4]
-
Standard Preparation: Prepare a series of calibration standards of TPACl (e.g., 1, 5, 10, 25, 50 mg/L) in the mobile phase. Also prepare standards for any expected amine impurities.
-
Sample Preparation: Accurately weigh and dissolve the TPACl sample in the mobile phase to a known concentration (e.g., 1000 mg/L stock, diluted to fall within the calibration range).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standards and the sample. Identify and quantify the TPA⁺ peak and any impurity peaks based on retention time and the calibration curve.
-
Identity and Purity by Quantitative ¹H NMR (qNMR)
NMR spectroscopy provides structural confirmation and can be used as an absolute quantitative method to determine purity without the need for a specific analyte standard.[6][11]
-
Principle: The purity of TPACl is determined by comparing the integral of its characteristic proton signals to the integral of a certified internal standard with a known purity and weight.
-
Apparatus:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
-
-
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
TPACl sample
-
-
Procedure:
-
Accurately weigh about 10-15 mg of the TPACl sample directly into an NMR tube.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same NMR tube. Record both weights precisely.
-
Add approximately 0.6 mL of D₂O to the tube, cap, and vortex until both components are fully dissolved.
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay D1 of at least 30s, 90° pulse angle).[6]
-
Process the spectrum (phasing, baseline correction) and carefully integrate the signals for TPACl (e.g., the α-CH₂ protons) and the internal standard.
-
-
Calculation: Purity (%) = (I_TPACl / N_TPACl) × (N_Std / I_Std) × (W_Std / W_TPACl) × (MW_TPACl / MW_Std) × P_Std
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
W = Weight (mg)
-
MW = Molecular weight
-
P_Std = Purity of the internal standard (%)
-
Subscripts TPACl and Std refer to the analyte and standard, respectively.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 5810-42-4 [smolecule.com]
- 3. Tetraethylammonium - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraction and detection of quaternary ammonium ionic liquid cations in water samples - ProQuest [proquest.com]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Structure-Directing Agents in Zeolite Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of zeolites with tailored properties is paramount. At the heart of this process lies the structure-directing agent (SDA), a molecular template that guides the formation of the specific zeolite framework. The choice of SDA profoundly influences critical parameters such as crystal size, purity, synthesis time, and ultimately, the material's performance in applications like catalysis and separation. This guide provides a comparative overview of various SDAs for the synthesis of commercially important zeolites, supported by experimental data and detailed protocols.
The selection of an appropriate SDA is a critical step in obtaining a zeolite with desired physicochemical properties. Organic quaternary ammonium (B1175870) salts, amines, and even inorganic cations can serve as SDAs, each with distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact. While some SDAs are highly specific for a particular zeolite framework, others can direct the formation of multiple structures depending on the synthesis conditions.
Comparative Performance of Structure-Directing Agents
The effectiveness of an SDA is evaluated based on several key metrics, including the crystallization time, the morphology and size of the resulting zeolite crystals, and the overall yield and purity of the product. The following tables summarize the performance of different SDAs in the synthesis of two widely used zeolites: ZSM-5 (MFI framework) and SAPO-34 (CHA framework). It is important to note that the data presented is compiled from various studies, and direct comparisons may be influenced by variations in synthesis conditions.
Table 1: Comparative Performance of SDAs for ZSM-5 (MFI) Zeolite Synthesis
| Structure-Directing Agent (SDA) | Crystallization Time (h) | Crystallization Temperature (°C) | Crystal Size (nm) | BET Surface Area (m²/g) |
| Tetrapropylammonium Hydroxide (TPAOH) | 48 - 72 | 150 - 180 | 100 - 500 | 350 - 450 |
| Tetrapropylammonium Bromide (TPABr) | 72 - 96 | 170 | 200 - 600 | ~400 |
| Tetrabutylammonium Bromide (TBABr) | 96 - 120 | 140 | Elongated crystals | ~420 |
| n-Butylamine (BTA) | 48 | 175 | 500 - 1000 | 380 |
| Ethylamine (ETA) | 48 | 175 | <500 (with seeds) | 390 |
| Isopropylamine (IPA) | 48 | 175 | <500 (with seeds) | 410 |
| Ethylenediamine (EDA) | 48 | 175 | 1000 - 2000 | 400 |
| Ethanol (ETL) | 48 | 175 | Aggregates of small crystals | 320 |
| No Template (Seeded) | 72 | 175 | 2000 - 5000 | 360 |
Table 2: Comparative Performance of SDAs for SAPO-34 (CHA) Zeolite Synthesis
| Structure-Directing Agent (SDA) | Crystallization Time (h) | Crystallization Temperature (°C) | Crystal Size (µm) | BET Surface Area (m²/g) |
| Tetraethylammonium Hydroxide (TEAOH) | 24 - 48 | 180 - 200 | 0.5 - 2.0 | 550 - 650 |
| Morpholine (Mor) | 48 - 72 | 180 - 200 | 2.0 - 5.0 | 500 - 600 |
| Triethylamine (TEA) | 48 - 72 | 180 - 200 | 5.0 - 10.0 | 450 - 550 |
| Diethylamine (DEA) | 72 - 96 | 180 - 200 | 1.0 - 3.0 | 520 - 580 |
| TEAOH + TEA (1:9 molar ratio) | 48 | 200 | ~1.5 | ~600 |
| TEAOH + Mor + TEA (mixed) | 24 | 200 | <1.0 | >600 |
Experimental Protocols
A generalized hydrothermal synthesis protocol is provided below. Specific amounts of reagents, temperature, and time should be adjusted based on the target zeolite and the chosen SDA, as indicated in the comparative tables and the cited literature.
General Hydrothermal Synthesis of Zeolites
-
Preparation of the Synthesis Gel:
-
An aluminum source (e.g., sodium aluminate, aluminum hydroxide) is dissolved in an aqueous solution of the chosen organic structure-directing agent and a mineralizer (e.g., sodium hydroxide).
-
A silicon source (e.g., sodium silicate, fumed silica, tetraethyl orthosilicate) is separately mixed with deionized water.
-
The silicon-containing mixture is added dropwise to the aluminum-containing solution under vigorous stirring to form a homogeneous gel.
-
The molar composition of the final gel (e.g., SiO₂/Al₂O₃ ratio, H₂O/SiO₂ ratio, SDA/SiO₂ ratio) is crucial and should be precisely controlled.
-
-
Aging:
-
The prepared gel is typically aged at room temperature or a slightly elevated temperature for a period ranging from a few hours to 24 hours. This step is believed to facilitate the formation of initial zeolite nuclei.
-
-
Hydrothermal Crystallization:
-
The aged gel is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to the desired crystallization temperature (typically between 100°C and 200°C) and maintained for a specific duration (from hours to days). The autogenous pressure develops within the sealed vessel.
-
-
Product Recovery and Purification:
-
After crystallization, the autoclave is cooled to room temperature.
-
The solid product is recovered by filtration or centrifugation.
-
The product is washed repeatedly with deionized water until the pH of the filtrate is neutral.
-
The purified zeolite is dried in an oven, typically at 100-120°C.
-
-
Template Removal (Calcination):
-
To create the porous structure, the occluded organic SDA must be removed. This is usually achieved by calcination in air at a high temperature (typically 500-600°C) for several hours.
-
Visualization of the Zeolite Synthesis Workflow
The following diagram illustrates the logical workflow of selecting an SDA and synthesizing a zeolite.
This guide highlights the central role of the structure-directing agent in zeolite synthesis. By carefully selecting the SDA and optimizing the synthesis conditions, researchers can achieve fine control over the properties of the resulting zeolitic materials, paving the way for advancements in various technological applications.
A Comparative Guide to the Catalytic Performance of Tetrapropylammonium Chloride vs. Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in the design and optimization of chemical syntheses. Among the various options for phase-transfer catalysis (PTC) and as ligands or stabilizers in metal-catalyzed reactions, quaternary ammonium (B1175870) and phosphonium (B103445) salts are prominent choices. This guide provides an objective comparison of the performance of tetrapropylammonium (B79313) chloride, a common quaternary ammonium salt, with various phosphonium salts, supported by experimental data.
At a Glance: Key Performance Differences
| Feature | Tetrapropylammonium Chloride (and Quaternary Ammonium Salts) | Phosphonium Salts |
| Thermal Stability | Lower; susceptible to Hofmann elimination at elevated temperatures in the presence of a base. | Generally higher; not prone to Hofmann elimination, making them suitable for high-temperature reactions. |
| Chemical Stability | Can degrade under strongly basic conditions. | More stable, particularly in strongly basic media. |
| Catalytic Activity | Effective in a wide range of reactions. | Often exhibit higher activity and yields in specific reactions due to greater lipophilicity. |
| Cost | Generally more cost-effective. | Can be more expensive. |
Performance in Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. The efficiency of the catalyst is paramount for achieving high yields and reaction rates.
Alkylation Reactions
In the alkylation of sodium benzoate (B1203000) with butyl bromide, a comparative study demonstrated the superior performance of a phosphonium salt over quaternary ammonium salts.
Table 1: Catalyst Performance in the Alkylation of Sodium Benzoate
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium (B101447) Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri-caprylyl-methyl-ammonium chloride (Aliquat® 336) | Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of sodium benzoate to butyl bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.
The enhanced activity of the phosphonium salt can be attributed to the larger and more lipophilic nature of the phosphonium cation, which facilitates a more efficient transfer of the benzoate anion into the organic phase where the reaction occurs.
Williamson Ether Synthesis
Performance in Metal-Catalyzed Cross-Coupling Reactions
Phosphonium salts, in addition to their role as phase-transfer catalysts, are frequently employed as ligands for the metal catalyst (e.g., palladium) or as ionic liquids that can enhance catalyst stability and activity in cross-coupling reactions like the Suzuki and Heck reactions.
Suzuki Coupling
In the Suzuki coupling, which forms carbon-carbon bonds between organoboron compounds and organohalides, phosphine (B1218219) ligands are crucial for the catalytic cycle. While this compound is not typically used as a ligand, phosphonium salts can be utilized. More commonly, sterically hindered phosphonium salts have been shown to be excellent stabilizers for palladium nanoparticles (PdNPs), which are active catalysts in Suzuki cross-coupling reactions. The presence of these phosphonium salts prevents the agglomeration and precipitation of the PdNPs, leading to sustained catalytic activity.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki coupling, phosphine ligands are often essential. Phosphonium salts can be used as catalyst precursors or as ionic liquid solvents that stabilize the palladium catalyst. The high thermal stability of phosphonium salts is particularly advantageous in Heck reactions, which often require elevated temperatures. This stability helps to prevent catalyst decomposition and maintain catalytic activity over the course of the reaction.
Experimental Protocols
Alkylation of Sodium Benzoate (Comparative)
Objective: To compare the catalytic efficiency of this compound and a selected phosphonium salt (e.g., tetraphenylphosphonium bromide) in the synthesis of butyl benzoate.
Materials:
-
Sodium benzoate
-
n-Butyl bromide
-
Toluene
-
Deionized water
-
This compound
-
Tetraphenylphosphonium bromide
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC)
Procedure:
-
Set up two identical round-bottom flasks equipped with magnetic stirrers and reflux condensers.
-
In each flask, add sodium benzoate (10 mmol), toluene (20 mL), and deionized water (20 mL).
-
To the first flask, add this compound (0.1 mmol, 1 mol%).
-
To the second flask, add tetraphenylphosphonium bromide (0.1 mmol, 1 mol%).
-
Add the internal standard to each flask.
-
Heat both reaction mixtures to 60°C with vigorous stirring (500 rpm).
-
Add n-butyl bromide (10 mmol) to each flask simultaneously to initiate the reactions.
-
Take aliquots from the organic phase of each reaction at regular intervals (e.g., every 15 minutes) and analyze by GC to determine the yield of butyl benzoate.
-
Continue the reaction for a set time (e.g., 60 minutes) and compare the final yields.
Williamson Ether Synthesis (Comparative)
Objective: To compare the catalytic efficiency of this compound and a selected phosphonium salt (e.g., tetrabutylphosphonium (B1682233) bromide) in the synthesis of benzyl (B1604629) phenyl ether.
Materials:
-
Benzyl chloride
-
Sodium hydroxide (B78521) (50% w/v aqueous solution)
-
Toluene
-
This compound
-
Tetrabutylphosphonium bromide
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC)
Procedure:
-
Set up two identical round-bottom flasks equipped with magnetic stirrers and reflux condensers.
-
In each flask, dissolve phenol (10 mmol) and the internal standard in toluene (20 mL).
-
Add the 50% sodium hydroxide solution (10 mL) to each flask.
-
To the first flask, add this compound (0.2 mmol, 2 mol%).
-
To the second flask, add tetrabutylphosphonium bromide (0.2 mmol, 2 mol%).
-
Heat the mixtures to a gentle reflux with vigorous stirring.
-
Add benzyl chloride (10 mmol) to each flask.
-
Monitor the reaction progress by taking samples from the organic layer at regular intervals and analyzing them by GC.
-
Compare the reaction rates and final yields of benzyl phenyl ether for both catalysts.
Visualizing Catalytic Processes
Phase-Transfer Catalysis (PTC) Workflow
Comparative Analysis of Electrochemical Stability Windows: Tetrapropylammonium Chloride vs. Alternative Electrolytes
A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical stability of Tetrapropylammonium (B79313) chloride in comparison to other commonly used electrolytes. This guide provides quantitative data, detailed experimental protocols, and visual representations to facilitate informed electrolyte selection for various electrochemical applications.
The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wider ESW is often desirable as it allows for a broader range of accessible potentials in electrochemical systems, such as batteries, capacitors, and sensors. This guide provides a comparative analysis of the ESW of Tetrapropylammonium chloride (TPACl) against other frequently used electrolytes: Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄), Lithium hexafluorophosphate (B91526) (LiPF₆), and Tetrabutylammonium perchlorate (B79767) (TBAP).
Quantitative Comparison of Electrochemical Stability Windows
The electrochemical stability of an electrolyte is experimentally determined by identifying its anodic and cathodic limits. The anodic limit is the potential at which the electrolyte begins to oxidize, while the cathodic limit is the potential at which it begins to reduce. The difference between these two potentials constitutes the electrochemical stability window.
For comparison, the table below summarizes the experimentally determined electrochemical stability windows for the other common electrolytes. It is important to note that these values can be influenced by the solvent, electrode material, and experimental conditions such as scan rate and cutoff current density.
| Electrolyte | Solvent | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) |
| This compound (TPACl) | Propylene (B89431) Carbonate | Data not available | ~ -3.1 (estimated based on TPAI) | Data not available |
| Tetraethylammonium tetrafluoroborate (TEABF₄) | Acetonitrile | ~ 6.3 | ~ -2.8 | ~ 9.1 |
| Lithium hexafluorophosphate (LiPF₆) | Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | ~ 4.5 | ~ 0.0 | 4.5[1] |
| Tetrabutylammonium perchlorate (TBAP) | Propylene Carbonate | Data not available | ~ -3.2 | Data not available |
Note: The cathodic limit for this compound is an estimation based on data for Tetrapropylammonium iodide. The anodic and cathodic limits for other electrolytes are approximate values gathered from various sources and can vary based on experimental conditions.
Experimental Protocol for Determining Electrochemical Stability Window
The electrochemical stability window of an electrolyte is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the electrolyte solution and measuring the resulting current. The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)
-
Electrolyte solution to be tested (e.g., 0.1 M TPACl in propylene carbonate)
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution of the desired concentration in a suitable solvent. It is crucial to use high-purity solvents and salts to avoid interferences from impurities.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the electrodes are clean and properly positioned. The reference electrode should be placed close to the working electrode to minimize iR drop.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat software. This includes the initial potential, final potential, scan rate (typically between 10-100 mV/s), and the number of cycles.
-
To determine the anodic limit, start the potential sweep from the open-circuit potential (OCP) towards more positive potentials until a sharp increase in current is observed.
-
To determine the cathodic limit, start the potential sweep from the OCP towards more negative potentials until a sharp increase in current is observed.
-
It is recommended to perform separate scans for the anodic and cathodic limits to avoid potential electrode fouling.
-
-
Data Analysis: The potential at which the current begins to increase significantly (often defined by a specific current density cutoff, e.g., 0.1 mA/cm²) is taken as the anodic or cathodic limit. The electrochemical stability window is the difference between these two potentials.
Experimental Workflow Diagram
Logical Relationship of ESW Determination
References
Unveiling the Industrial Value of Tetrapropylammonium Chloride: A Cost-Benefit Analysis
A Comprehensive Comparison with Key Alternatives in Zeolite Synthesis and Phase Transfer Catalysis
For researchers, scientists, and professionals in drug development and industrial chemistry, the selection of appropriate reagents is a critical factor that influences process efficiency, product yield, and overall economic viability. Tetrapropylammonium (B79313) chloride (TPrACl), a quaternary ammonium (B1175870) salt, has carved out a significant role in various industrial processes, most notably as an organic structure-directing agent (OSDA) in the synthesis of zeolites and as a phase transfer catalyst (PTC) in organic synthesis. This guide provides an in-depth cost-benefit analysis of using TPrACl in these key applications, offering a direct comparison with its primary alternatives, supported by performance data and detailed experimental protocols.
TPrACl in the Synthesis of Zeolites: A Performance and Cost Perspective
The synthesis of zeolites, crystalline aluminosilicates with a porous structure, is a cornerstone of the catalysis and separations industries. The properties of the final zeolite product, such as crystal size, morphology, and acidity, are heavily influenced by the choice of the OSDA used during its synthesis. Tetrapropylammonium (TPA⁺) cations, delivered in the form of salts like TPrACl, are widely used to direct the formation of the MFI-type framework structure, which includes the commercially important ZSM-5 zeolite.
Performance Comparison of OSDAs in ZSM-5 Synthesis
The effectiveness of an OSDA is determined by several factors, including its ability to direct the desired crystal structure, the crystallization time, the yield of the final product, and the properties of the resulting zeolite which in turn affect its catalytic performance. While TPrACl is a common choice, other OSDAs such as other quaternary ammonium salts (e.g., tetraethylammonium (B1195904) hydroxide (B78521) - TEAOH, tetrabutylammonium (B224687) hydroxide - TBAOH), various amines, and even OSDA-free synthesis routes are viable alternatives.
| OSDA | Typical Crystallization Time (hours) | Resulting Crystal Size | Key Performance Characteristics of Resulting Zeolite |
| Tetrapropylammonium Chloride (TPrACl) | 24 - 72 | Uniform, well-defined crystals | High crystallinity, controlled acidity, excellent catalytic activity in reactions like n-hexane cracking. |
| Tetraethylammonium Hydroxide (TEAOH) | 48 - 96 | Can lead to intergrowth of different zeolite phases | Effective for synthesizing other zeolite structures like Beta zeolite. |
| Amines (e.g., n-butylamine) | 48 - 120 | Often results in smaller, less uniform crystals | Lower cost, but may require longer synthesis times and can lead to lower product purity. |
| OSDA-Free (Seeded) | 72 - 144 | Larger, more aggregated crystals | Environmentally friendly and cost-effective, but typically requires longer crystallization times and may result in lower product quality. |
Cost-Benefit Analysis: TPrACl vs. Alternatives in Zeolite Synthesis
The primary cost associated with zeolite synthesis is often the OSDA itself. While TPrACl is effective, its cost can be a significant factor in the overall process economics.
| OSDA | Estimated Cost (per kg) | Benefits | Drawbacks |
| This compound (TPrACl) | $29 - $163.91 (depending on purity and supplier)[1][2] | High yield of pure ZSM-5, well-defined crystal morphology, consistent performance. | Relatively high cost compared to amines and OSDA-free methods. |
| Tetraethylammonium Hydroxide (TEAOH) | Varies, generally comparable to or slightly higher than TPrACl | Effective for specific zeolite topologies. | Can be less selective for the ZSM-5 structure. |
| Amines (e.g., n-butylamine) | Significantly lower than quaternary ammonium salts | Low cost. | Longer reaction times, potentially lower yields and purity, may require more complex purification steps. |
| OSDA-Free (Seeded) | No direct OSDA cost | Lowest reagent cost, environmentally friendly. | Longest synthesis times, may require seed crystals, potentially lower product quality and consistency. |
TPrACl as a Phase Transfer Catalyst: Enhancing Reaction Efficiency
Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). PTCs, such as TPrACl, transport one reactant across the phase boundary, enabling the reaction to proceed at a much faster rate. A classic example is the Williamson ether synthesis, a nucleophilic substitution reaction.
Performance Comparison of PTCs in Williamson Ether Synthesis
The efficiency of a PTC is typically measured by the reaction yield and the time required to complete the reaction. TPrACl's performance is often compared to other quaternary ammonium salts, with Tetrabutylammonium bromide (TBAB) being a widely used benchmark.
| Phase Transfer Catalyst | Typical Reaction Time (hours) | Typical Yield (%) | Key Performance Characteristics |
| This compound (TPrACl) | 2 - 4 | 90 - 98% | High efficiency, good solubility in both phases. |
| Tetrabutylammonium Bromide (TBAB) | 2 - 4 | 92 - 99% | Very common and effective PTC, often used as a standard for comparison. |
| Benzyltriethylammonium Chloride (BTEAC) | 3 - 6 | 85 - 95% | Effective, but may be slightly less efficient than TPrACl or TBAB in some applications. |
| No Catalyst | > 24 | < 10% | Demonstrates the necessity of a PTC for this type of reaction. |
Cost-Benefit Analysis: TPrACl vs. Alternatives in Phase Transfer Catalysis
The cost of the PTC is a direct input to the overall cost of the synthesis. Therefore, a careful analysis of catalyst price versus performance is crucial.
| Phase Transfer Catalyst | Estimated Cost (per kg) | Benefits | Drawbacks |
| This compound (TPrACl) | $29 - $163.91 (depending on purity and supplier)[1][2] | High reaction rates and yields, versatile for various reactions. | Can be more expensive than some other quaternary ammonium salts. |
| Tetrabutylammonium Bromide (TBAB) | $5.60 - $225 (depending on purity and supplier)[3][4] | Excellent performance, widely available, often more cost-effective than TPrACl. | May have slightly different solubility characteristics compared to TPrACl. |
| Benzyltriethylammonium Chloride (BTEAC) | Varies, generally in a similar range to other quaternary ammonium salts | Effective and commonly used PTC. | May be less efficient than TPrACl or TBAB for certain reactions. |
Experimental Protocols
Hydrothermal Synthesis of ZSM-5 Zeolite using TPrACl as OSDA
This protocol describes a typical laboratory-scale synthesis of ZSM-5 zeolite using TPrACl.
Materials:
-
Sodium aluminate (NaAlO₂)
-
This compound (TPrACl)
-
Colloidal silica (B1680970) (e.g., Ludox AS-40)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of the Aluminosilicate Gel:
-
In a Teflon-lined stainless-steel autoclave, dissolve sodium aluminate and sodium hydroxide in deionized water with stirring.
-
Slowly add the colloidal silica to the solution under vigorous stirring to form a homogeneous gel.
-
Add the TPrACl solution to the gel and continue stirring for at least 30 minutes to ensure uniform mixing. The final molar composition of the gel should be carefully controlled (a typical ratio is 1 SiO₂ : 0.02 Al₂O₃ : 0.1 TPrACl : 0.1 Na₂O : 20 H₂O).
-
-
Hydrothermal Crystallization:
-
Seal the autoclave and place it in an oven preheated to 170-180°C.
-
Maintain the autoclave at this temperature for 24-72 hours.
-
-
Product Recovery and Purification:
-
After the crystallization period, cool the autoclave to room temperature.
-
Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the product in an oven at 110°C for at least 12 hours.
-
-
Calcination:
-
To remove the organic template (TPrACl), calcine the dried powder in a furnace.
-
Slowly ramp the temperature to 550°C and hold for 6-8 hours in an air atmosphere.
-
-
Characterization:
-
The resulting ZSM-5 zeolite can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) to observe the crystal morphology, and ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) to determine the acidity.
-
Williamson Ether Synthesis using TPrACl as a Phase Transfer Catalyst
This protocol outlines a general procedure for the Williamson ether synthesis using TPrACl.
Materials:
-
An alcohol or phenol (B47542) (e.g., 4-ethylphenol)
-
An alkyl halide (e.g., methyl iodide)
-
Sodium hydroxide (NaOH)
-
This compound (TPrACl)
-
An organic solvent (e.g., toluene (B28343) or dichloromethane)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alcohol or phenol and sodium hydroxide in water to form the aqueous phase.
-
Add the organic solvent and the alkyl halide to create the organic phase.
-
Add a catalytic amount of TPrACl (typically 1-5 mol% with respect to the limiting reagent).
-
-
Reaction:
-
Heat the two-phase mixture to reflux with vigorous stirring to ensure good mixing between the phases.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
Wash the organic layer with water and then with a brine solution to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Visualizing the Process: Diagrams
To better understand the roles of TPrACl in these industrial processes, the following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms.
Caption: Hydrothermal synthesis workflow for ZSM-5 zeolite.
Caption: Phase transfer catalysis mechanism in Williamson ether synthesis.
References
- 1. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - Materials Horizons (RSC Publishing) DOI:10.1039/D5MH00235D [pubs.rsc.org]
- 2. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. phasetransfer.com [phasetransfer.com]
Spectroscopic comparison of Tetrapropylammonium chloride from different suppliers.
A Spectroscopic Comparison of Tetrapropylammonium (B79313) Chloride from Different Suppliers
This guide provides a comparative analysis of Tetrapropylammonium chloride (TPACl) from various suppliers based on common spectroscopic techniques. The information is intended for researchers, scientists, and drug development professionals who utilize TPACl in their work and require a thorough understanding of its purity and characterization.
Introduction to this compound (TPACl)
This compound is a quaternary ammonium (B1175870) salt with the chemical formula C₁₂H₂₈ClN.[1][2] It is a white to off-white crystalline solid that is soluble in polar solvents like water and alcohols.[3] TPACl is widely used in various chemical applications, most notably as a phase-transfer catalyst in organic synthesis, an electrolyte, and as a structure-directing agent in the synthesis of zeolites and other porous materials.[3][4][5] Given its diverse applications, the purity of TPACl is a critical factor that can influence experimental outcomes.
Comparison of Supplier Specifications
| Supplier | Stated Purity | Appearance |
| Supplier A (e.g., Sigma-Aldrich) | 98% | Powder |
| Supplier B (e.g., TCI) | >97.0% | White to Almost white powder to crystal |
| Supplier C (e.g., Thermo Scientific Chemicals) | 94% | White to light yellow Crystals or crystalline powder |
| Supplier D (e.g., Santa Cruz Biotechnology) | 98% | N/A |
This table is a representation based on publicly available data and may not reflect the full range of products offered by each supplier.
The seemingly minor differences in purity can be significant depending on the application. For sensitive catalytic reactions or in the synthesis of high-purity materials, even small amounts of impurities can have detrimental effects. Spectroscopic analysis is therefore essential for independently verifying the purity and identifying any potential contaminants.
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for high-purity TPACl and discuss how impurities might manifest in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds.
Expected ¹H NMR Spectrum (300 MHz, CDCl₃):
-
~3.38 ppm (t, 8H): Triplet corresponding to the eight protons on the α-carbons (N-CH₂).
-
~1.79 ppm (sextet, 8H): Sextet for the eight protons on the β-carbons (-CH₂-).
-
~1.06 ppm (t, 12H): Triplet for the twelve protons of the terminal methyl groups (-CH₃).
Expected ¹³C NMR Spectrum (75 MHz, CDCl₃):
-
~58.7 ppm: Signal for the α-carbons (N-CH₂).
-
~15.8 ppm: Signal for the β-carbons (-CH₂-).
-
~11.2 ppm: Signal for the terminal methyl carbons (-CH₃).
Potential Impurities and their Spectroscopic Signatures: Impurities in TPACl can arise from the synthesis process, such as residual solvents or unreacted starting materials.
-
Residual Solvents: Signals from common solvents like acetone (B3395972) (2.17 ppm), acetonitrile (B52724) (2.10 ppm), or diethyl ether (~1.21 and 3.48 ppm) may be present.[6][7]
-
Other Alkylammonium Salts: The presence of other tetraalkylammonium salts with different alkyl chain lengths would result in additional, distinct sets of triplets and multiplets.
-
Tripropylamine: The precursor amine may be present as an impurity, showing a different set of signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Expected FT-IR Peaks (KBr Pellet or ATR):
-
~2960-2870 cm⁻¹: C-H stretching vibrations of the propyl groups.
-
~1470-1450 cm⁻¹: C-H bending vibrations.
-
~1137 cm⁻¹: C-N stretching vibration.[8]
Impact of Impurities:
-
Water: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of water.
-
Other Organic Impurities: Additional peaks corresponding to the functional groups of the specific impurity would be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
TPACl itself does not have significant absorption in the UV-Vis range (200-800 nm) as it lacks chromophores. However, UV-Vis spectroscopy can be useful for detecting impurities that do absorb in this range. A pure sample of TPACl dissolved in a suitable solvent (e.g., water or ethanol) should show a baseline spectrum with no distinct peaks. The presence of aromatic or other chromophoric impurities would result in observable absorbance peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a valuable tool for confirming the identity of a compound and detecting impurities.
Expected Mass Spectrum (Electrospray Ionization - Positive Mode):
-
A prominent peak at m/z 186.22 , corresponding to the tetrapropylammonium cation [(CH₃CH₂CH₂)₄N]⁺.
Detection of Impurities:
-
The presence of other quaternary ammonium salts would result in peaks corresponding to their respective cationic masses.
-
Other non-volatile impurities may also be detected, depending on their ionization efficiency.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of TPACl.
Quantitative NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the TPACl sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A typical starting value is 30 seconds.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply an appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the TPACl and the internal standard.
-
Calculate the purity of the TPACl based on the integral values, the number of protons corresponding to each signal, and the known purity of the internal standard.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a solution of TPACl in a UV-transparent solvent (e.g., deionized water or ethanol) at a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm.
-
Slit Width: 2.0 nm.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm pathlength.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Rinse the cuvette with the sample solution and then fill it to record the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve the TPACl sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 100 µg/mL.[10]
-
Further dilute the sample with the same solvent to a final concentration of 1-10 µg/mL.
-
Filter the sample if any particulate matter is present.
-
-
Instrument Parameters (for an ESI-QTOF instrument):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum.
-
Visualized Workflows
The following diagrams illustrate the experimental workflow for comparing TPACl samples and a typical application workflow for phase-transfer catalysis.
Conclusion
The purity of this compound can vary between suppliers, and these differences can be critical for certain applications. Spectroscopic methods such as NMR, FT-IR, UV-Vis, and Mass Spectrometry are indispensable tools for verifying the identity and purity of TPACl. While NMR is particularly powerful for quantitative analysis and identification of organic impurities, the other techniques provide complementary information. Researchers should consider performing their own spectroscopic analyses on purchased TPACl, especially when used in sensitive applications, to ensure the reliability and reproducibility of their results.
References
- 1. scbt.com [scbt.com]
- 2. This compound 98 5810-42-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. An Introduction to Zeolite Synthesis Using Imidazolium-Based Cations as Organic Structure-Directing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Benchmarking the catalytic activity of Tetrapropylammonium chloride in specific reactions.
A Comparative Guide for Researchers and Drug Development Professionals
Tetrapropylammonium (B79313) chloride (TPAC) is a quaternary ammonium (B1175870) salt widely employed as a phase-transfer catalyst (PTC) in a variety of organic reactions. Its primary function is to facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields. This guide provides an objective comparison of TPAC's catalytic performance against other common phase-transfer catalysts in specific chemical transformations, supported by experimental data and detailed methodologies.
Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch reaction is a multi-component reaction used to synthesize 1,4-dihydropyridine (B1200194) (DHP) derivatives, a class of compounds with significant pharmacological activities. The reaction's efficiency can be significantly enhanced by the use of a phase-transfer catalyst.
Comparative Catalytic Performance
A study comparing various phase-transfer catalysts in the synthesis of 1,4-dihydropyridines revealed the following performance data. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate (B1210297) in an aqueous medium.
| Catalyst[1] | Abbreviation | Catalyst Loading (mol%)[1] | Yield (%)[1] |
| Tetrabutylammonium bromide | TBAB | 10 | 91 |
| Tetrapropylammonium bromide | TPAB | 10 | 83 |
| Benzyltriethylammonium chloride | BTEAC | Not specified | Comparable to TBAB[2] |
| Cetyltrimethylammonium bromide | CTAB | Not specified | Lower than TBAB[2] |
Table 1: Comparison of Phase-Transfer Catalysts in the Hantzsch Synthesis of 1,4-Dihydropyridines.
The data indicates that while Tetrapropylammonium bromide is an effective catalyst, Tetrabutylammonium bromide (TBAB) exhibits slightly higher efficacy under the tested conditions, affording a higher yield of the desired 1,4-dihydropyridine product.[1] Benzyltriethylammonium chloride (BTEAC) showed comparable performance to TBAB, while Cetyltrimethylammonium bromide (CTAB) resulted in lower yields.[2]
Experimental Protocol: Hantzsch Synthesis of 1,4-Dihydropyridines[2][3]
This protocol is a generalized procedure based on typical conditions for the Hantzsch reaction under phase-transfer catalysis.
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Phase-transfer catalyst (e.g., Tetrapropylammonium chloride) (10 mol%)
-
Water
Procedure:
-
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and the phase-transfer catalyst (10 mol%) in water is prepared in a reaction vessel.
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) for the required duration.[2]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Williamson Ether Synthesis
Generalized Experimental Workflow for PTC-Catalyzed Williamson Ether Synthesis
Caption: Generalized workflow for a phase-transfer catalyzed Williamson ether synthesis.
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
Materials:
-
Phenol (or other alcohol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydroxide (B78521) (aqueous solution)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Phase-transfer catalyst (e.g., this compound)
Procedure:
-
The alcohol is dissolved in the organic solvent in a reaction flask.
-
The aqueous sodium hydroxide solution and the phase-transfer catalyst are added to the flask.
-
The alkyl halide is added, and the mixture is heated and stirred vigorously for a set period.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the mixture is cooled, and the organic and aqueous layers are separated.
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude ether.
-
The product is purified by distillation or column chromatography.
Mechanism of Phase-Transfer Catalysis
This compound, like other quaternary ammonium salts, functions by transporting an anion from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs.
Caption: General mechanism of phase-transfer catalysis.
In this mechanism, the tetrapropylammonium cation (Q⁺) pairs with the nucleophile anion (Nu⁻) from the aqueous phase, forming an ion pair (Q⁺Nu⁻) that is soluble in the organic phase. This ion pair then reacts with the organic substrate (R-Y) to form the product (R-Nu), regenerating the catalyst cation now paired with the leaving group anion (Y⁻). The catalyst then returns to the aqueous phase to repeat the cycle.
Conclusion
This compound is a competent phase-transfer catalyst for promoting reactions such as the Hantzsch synthesis of 1,4-dihydropyridines. While benchmark data suggests that other quaternary ammonium salts like Tetrabutylammonium bromide may offer slightly higher yields in this specific reaction, the choice of catalyst can be influenced by factors such as cost, availability, and specific reaction conditions. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to determine the optimal catalyst for their specific synthetic needs.
References
Shifting Gears in Green Chemistry: A Comparative Analysis of Phase Transfer Catalysts' Environmental Footprint
A deep dive into the environmental impact of various phase transfer catalysts, offering researchers and drug development professionals a guide to making more sustainable choices in chemical synthesis. This analysis focuses on key performance indicators such as recyclability, toxicity, and biodegradability, supported by experimental data and detailed methodologies.
Phase transfer catalysis (PTC) has emerged as a cornerstone of green chemistry, enabling reactions between substances in immiscible phases, thereby reducing the need for hazardous organic solvents and often leading to milder reaction conditions.[1][2] However, the environmental credentials of a PTC process are intrinsically linked to the catalyst itself. This guide provides a comparative analysis of the environmental impact of common classes of phase transfer catalysts, including quaternary ammonium (B1175870) and phosphonium (B103445) salts, crown ethers, polyethylene (B3416737) glycols (PEGs), ionic liquids, and polymer-supported systems.
The ideal "green" phase transfer catalyst should exhibit high catalytic activity, be easily separable and recyclable, and possess low toxicity and high biodegradability. This analysis will explore how different catalyst types measure up to these criteria, providing a framework for selecting the most environmentally benign option for a given synthetic challenge.
Comparative Analysis of Environmental Impact
The selection of a phase transfer catalyst can significantly influence the overall environmental performance of a chemical process.[3] Key metrics for comparison include the ease of catalyst recovery and reuse, inherent toxicity to humans and ecosystems, and the ultimate fate of the catalyst in the environment.
| Catalyst Type | Recyclability | Toxicity | Biodegradability | Key Advantages | Key Disadvantages |
| Quaternary Ammonium Salts | Difficult in homogeneous systems, leading to disposal as waste.[4] | Moderate; can act as biocides.[5] | Some are biodegradable, but depends on alkyl chain length.[6] | Inexpensive, widely available, and moderately active.[1] | Difficult to recover, potential for Hofmann elimination under basic conditions.[1] |
| Quaternary Phosphonium Salts | Difficult in homogeneous systems. | Generally more stable but can be more toxic than ammonium salts.[7] | Limited data available; generally considered less biodegradable. | More thermally stable than ammonium salts.[1][8] | More expensive than ammonium salts.[1] |
| Crown Ethers & Cryptands | Difficult to recover. | High toxicity, particularly 18-crown-6 (B118740) due to its affinity for potassium ions.[9] | Generally not readily biodegradable. | Highly reactive.[1] | Expensive and toxic.[1] |
| Polyethylene Glycols (PEGs) | Reasonably easy to recover.[1] | Low toxicity. | Readily biodegradable. | Very cheap and stable.[1] | Lower activity compared to onium salts.[1] |
| Ionic Liquids (ILs) | Can be designed for easy recovery. | Varies widely with structure; some can be toxic. | Can be designed to be biodegradable.[10][11] | Tunable properties, can act as both solvent and catalyst.[12] | Can be expensive; potential for bioaccumulation of non-biodegradable types. |
| Polymer-Supported Catalysts | Excellent; easily recovered by filtration.[13][14] | Low, as the catalyst is immobilized. | Depends on the polymer backbone and the active group.[15] | Easy separation and reusability, suitable for continuous processes.[16][17] | Can have lower activity than soluble counterparts due to diffusion limitations.[17] |
Experimental Protocols
To ensure a standardized and objective comparison of the environmental impact of phase transfer catalysts, the following experimental protocols are recommended.
Catalyst Recyclability Assay
This protocol outlines a general procedure for assessing the reusability of a phase transfer catalyst in a model reaction, such as the synthesis of benzyl (B1604629) acetate (B1210297) from benzyl chloride and sodium acetate.[17]
Materials:
-
Benzyl chloride
-
Sodium acetate
-
Toluene (or another suitable organic solvent)
-
Phase transfer catalyst to be tested
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Set up a reaction flask with a known amount of benzyl chloride, sodium acetate, toluene, and the phase transfer catalyst.
-
Stir the reaction mixture at a constant temperature for a predetermined time.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the yield of benzyl acetate.
-
Upon completion of the first reaction cycle, separate the catalyst from the reaction mixture.
-
For soluble catalysts , this may involve extraction with water, followed by evaporation of the water to recover the catalyst.
-
For insoluble polymer-supported catalysts , recovery is achieved by simple filtration.[13]
-
-
Wash the recovered catalyst with a suitable solvent to remove any residual reactants or products.
-
Dry the catalyst and use it in a subsequent reaction cycle with fresh reactants.
-
Repeat the process for a desired number of cycles (e.g., 5-10).
-
Plot the product yield versus the cycle number to evaluate the catalyst's stability and reusability. A minimal decrease in yield indicates high recyclability.[18]
Biodegradability Assessment
The biodegradability of a phase transfer catalyst can be evaluated using standardized tests like the OECD 301D (Ready Biodegradability: Closed Bottle Test).[19][20]
Principle: This method measures the consumption of dissolved oxygen by microorganisms in a closed bottle containing the test substance as the sole carbon source over 28 days. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and is used to estimate the extent of biodegradation.
Procedure:
-
Prepare a mineral medium containing essential nutrients for microbial growth.
-
Add a small amount of inoculum, typically from activated sludge of a wastewater treatment plant.
-
Add the test catalyst at a known concentration (e.g., 2-5 mg/L).
-
Prepare control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).
-
Fill the bottles completely with the medium, ensuring no air bubbles are trapped, and seal them.
-
Incubate the bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.
-
Measure the dissolved oxygen concentration in each bottle at the beginning and end of the incubation period.
-
Calculate the percentage of biodegradation based on the oxygen consumption. A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period.
Ecotoxicity Evaluation
Ecotoxicity testing assesses the potential harmful effects of a substance on aquatic organisms. A common test is the acute toxicity test with Daphnia magna (water flea) according to OECD Guideline 202.[21]
Principle: This test determines the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a 48-hour exposure period.
Procedure:
-
Culture Daphnia magna under controlled laboratory conditions.
-
Prepare a series of test solutions with different concentrations of the phase transfer catalyst in a suitable medium.
-
Place a specified number of daphnids (e.g., 20) in each test vessel.
-
Include a control group with no test substance.
-
Incubate the test vessels for 48 hours under controlled light and temperature conditions.
-
At 24 and 48 hours, count the number of immobilized (dead) daphnids in each vessel.
-
Use statistical methods to calculate the 48-hour LC50 value. A lower LC50 value indicates higher toxicity.
Logical Relationships and Workflows
Visualizing the relationships between different aspects of catalyst performance and the experimental workflows can aid in understanding and decision-making.
Caption: Interplay of catalyst properties and their impact on overall process sustainability.
Caption: Standardized experimental workflows for assessing catalyst environmental impact.
References
- 1. fzgxjckxxb.com [fzgxjckxxb.com]
- 2. jetir.org [jetir.org]
- 3. mordorintelligence.com [mordorintelligence.com]
- 4. ovid.com [ovid.com]
- 5. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms [mdpi.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Crown ether - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of ionic liquids – a critical review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis | MDPI [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Polymer-supported Phase Transfer Catalysts in Green Organic Synth...: Ingenta Connect [ingentaconnect.com]
- 15. mdpi.com [mdpi.com]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biodegradability Testing Methods - Aropha [aropha.com]
- 20. eurofins.com [eurofins.com]
- 21. criver.com [criver.com]
Validation of Analytical Methods: A Comparative Guide to the Use of Tetrapropylammonium Chloride and Isotopically Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical process in drug development and quality control, ensuring the reliability and accuracy of experimental data. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of quantitative analyses, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
This guide provides a comparative overview of the validation of an analytical method for the determination of the quaternary ammonium (B1175870) herbicides diquat (B7796111) and paraquat (B189505), focusing on the performance of two types of internal standards: a structural analog, Tetrapropylammonium chloride, and isotopically labeled analogs (diquat-d4 and paraquat-d8).
The Role of the Internal Standard in Method Validation
An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument. It should be added to all samples, calibration standards, and quality control samples at a constant concentration. The ratio of the analyte's response to the internal standard's response is then used for quantification, which compensates for potential variations during the analytical process.
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory over a longer period, considering different analysts, equipment, and days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Internal Standards
This section compares the performance of an LC-MS/MS method for the analysis of diquat and paraquat using two different internal standard approaches:
-
Method A: Utilizes isotopically labeled internal standards (diquat-d4 and paraquat-d8).
-
Method B: Proposes the use of this compound as a single internal standard for both analytes.
Experimental Protocols
Method A: LC-MS/MS with Isotopically Labeled Internal Standards
This method is designed for the sensitive and selective quantification of diquat and paraquat in water samples.
-
Sample Preparation:
-
Filter water samples through a 0.2 µm syringe filter.
-
To a 10 mL aliquot of the filtered sample, add the internal standard solution containing diquat-d4 and paraquat-d8 to achieve a final concentration of 10 ng/mL.
-
If necessary, add EDTA solution to chelate metal ions that might interfere with the analysis.
-
Adjust the sample pH to 7.0 with dilute ammonium hydroxide.
-
The sample is then ready for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A mixed-mode column suitable for the retention of polar quaternary amines.
-
Mobile Phase: A gradient elution using a mixture of ammonium formate (B1220265) buffer and methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for diquat, paraquat, and their respective isotopically labeled internal standards.
-
Method B: Proposed LC-MS/MS with this compound as Internal Standard
-
Sample Preparation:
-
Filter water samples through a 0.2 µm syringe filter.
-
To a 10 mL aliquot of the filtered sample, add this compound as the internal standard to achieve a suitable final concentration (e.g., 50 ng/mL).
-
Adjust the sample pH to 7.0.
-
The sample is then ready for injection.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Method A, with the inclusion of an MRM transition specific for this compound.
-
Data Presentation: Performance Comparison
The following tables summarize the validation data for Method A and the expected performance characteristics for Method B based on the analysis of similar compounds.
Table 1: Validation Summary for Method A (Isotopically Labeled Internal Standards)
| Validation Parameter | Diquat | Paraquat | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | r² > 0.99 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | - |
| Accuracy (Recovery %) | 85 - 110% | 83 - 115% | 70 - 130% |
| Precision (Repeatability, %RSD) | < 10% | < 10% | < 15% |
| Precision (Intermediate, %RSD) | < 15% | < 15% | < 20% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.5 ng/mL | S/N > 10 |
Table 2: Expected Performance for Method B (this compound IS)
| Validation Parameter | Expected Performance | Justification |
| Linearity Range | Likely similar to Method A | Dependent on detector response |
| Correlation Coefficient (r²) | Expected to be > 0.99 | Common for LC-MS methods |
| Accuracy (Recovery %) | May be more variable (70-120%) | Structural differences may lead to variations in extraction efficiency and matrix effects compared to the analytes. |
| Precision (%RSD) | Potentially higher RSDs | Differences in chromatographic behavior and ionization efficiency compared to analytes can lead to less effective correction. |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | Not directly impacted by IS choice, but overall method performance might be. |
| Limit of Quantitation (LOQ) | Dependent on instrument sensitivity | - |
Discussion of Performance
Isotopically labeled internal standards are considered the "gold standard" for quantitative mass spectrometry.[1] Because they are chemically identical to the analytes, they co-elute chromatographically and exhibit the same behavior during sample preparation and ionization. This leads to more effective compensation for matrix effects and other sources of variability, resulting in high accuracy and precision.
This compound, as a structural analog, can be a cost-effective alternative. It is a quaternary ammonium compound and will share some chemical properties with diquat and paraquat. However, differences in molecular structure, polarity, and ionization efficiency can lead to variations in its behavior compared to the analytes. This may result in less precise correction for matrix effects and sample preparation losses, potentially leading to lower accuracy and precision compared to the use of isotopically labeled standards.
Visualizing the Validation Workflow
The following diagrams illustrate the key stages in the validation of an analytical method using an internal standard.
Caption: Workflow for analytical method validation using an internal standard.
Caption: Logical relationship of an internal standard in the analytical process.
Conclusion
The choice of an internal standard is a critical decision in the development and validation of a robust analytical method. Isotopically labeled internal standards, when available, offer the most reliable performance due to their chemical identity with the analyte, leading to superior accuracy and precision.
This compound can be considered a viable, cost-effective alternative for the analysis of other quaternary ammonium compounds. Its structural similarity makes it a better choice than a completely unrelated compound. However, a thorough method validation is essential to demonstrate that it can adequately correct for analytical variability and meet the required performance criteria for accuracy and precision. For methods requiring the highest level of confidence, especially in regulated environments, the use of isotopically labeled internal standards is strongly recommended.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetrapropylammonium Chloride
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of tetrapropylammonium (B79313) chloride, ensuring the protection of both laboratory personnel and the environment.
Tetrapropylammonium chloride is a quaternary ammonium (B1175870) compound that requires careful handling due to its potential hazards. It is known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, following established disposal procedures is not just a regulatory requirement but a critical component of a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and equipped with the appropriate Personal Protective Equipment (PPE)[1][2][4].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles or a face shield[3][4].
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved dust respirator (e.g., N95)[5].
-
Skin and Body Protection: Wear protective clothing to avoid skin contact[3].
Facilities handling this chemical should be equipped with an eyewash station and a safety shower in close proximity to the workstation[1][2].
Step-by-Step Disposal Procedures
Disposal of this compound must always be in accordance with federal, state, and local environmental regulations[3].
For Small Spills:
-
Avoid Dust Generation: Do not use dry sweeping methods that can create dust.
-
Contain the Spill: Carefully sweep or vacuum the spilled material[1][2][4].
-
Collect the Waste: Place the collected material into a suitable, labeled, and closed container for disposal[1][4].
For Unused or Waste Product:
-
Consult a Professional: Disposal should be handled by a licensed professional waste disposal service[6].
-
Incineration: A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3][6].
-
Container Disposal: Dispose of the original container as unused product unless it has been thoroughly cleaned[6]. Do not mix with other waste.
Quantitative Data Summary
While extensive toxicological data for this compound is not fully available, the following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C12H28ClN |
| Molecular Weight | 221.81 g/mol |
| Melting Point | 240-242 °C (lit.)[5][7] |
| Form | Powder |
| Storage Class | 11 - Combustible Solids |
| WGK (Water Hazard Class) | WGK 3 |
Experimental Protocols Cited
The disposal procedures outlined are based on standard safety data sheets and do not involve experimental protocols.
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Tetrapropyl ammonium chloride | 5810-42-4 [chemicalbook.com]
Essential Safety and Operational Guidance for Handling Tetrapropylammonium Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential safety and logistical information for handling Tetrapropylammonium chloride, including detailed operational and disposal plans.
Health Hazard Summary
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling.[1]
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2[2][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2][4][5] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][6] A face shield may be required in situations with a higher risk of splashing.[3] |
| Hand Protection | Protective gloves | Wear appropriate chemical-resistant gloves.[1][3] |
| Skin and Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1][3] Protective boots may be necessary depending on the situation.[3] |
| Respiratory Protection | Dust respirator | A NIOSH-approved N95 dust mask or equivalent is recommended, especially when handling the powder form.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] |
Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][6] Use a local exhaust system if dust or aerosols are likely to be generated.[3]
-
Preventing Dust: Minimize dust generation and accumulation when working with the solid form.[1]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1][2][3][6] Do not eat, drink, or smoke in the work area.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4][6] Protect from moisture as the substance is hygroscopic.[1][2] Store away from incompatible materials such as strong oxidizing agents.[2][4][6]
Disposal Plan:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8]
-
Contaminated Materials: Contaminated absorbent material may pose the same hazard as the spilled product and should be disposed of accordingly.[7]
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[3][4] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, get medical advice or attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes).[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice or attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and then drink plenty of water.[2][6] Seek medical attention if you feel unwell.[3] |
| Spills | For small spills, absorb with a suitable material (e.g., paper towels) and treat as normal refuse if local regulations permit.[8] For larger spills, wear appropriate PPE, ensure adequate ventilation, and prevent the product from entering drains.[7][9] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][2][6] |
Workflow for Handling this compound
Caption: A workflow diagram outlining the key steps for safely handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound 98 5810-42-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
